Mito-tempol
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C31H41BrNO2P |
|---|---|
Molekulargewicht |
570.5 g/mol |
IUPAC-Name |
4-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxybutyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C31H41NO2P.BrH/c1-30(2)24-26(25-31(3,4)32(30)33)34-22-14-15-23-35(27-16-8-5-9-17-27,28-18-10-6-11-19-28)29-20-12-7-13-21-29;/h5-13,16-21,26,33H,14-15,22-25H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AIQMYWZQFQQTIQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Mito-TEMPOL's Mechanism of Action: An In-depth Technical Guide
This technical guide offers a comprehensive exploration of Mito-TEMPOL, a potent mitochondria-targeted antioxidant. It is designed for researchers, scientists, and drug development professionals, providing in-depth details on its core mechanism of action, impact on cellular signaling, quantitative efficacy, and key experimental methodologies.
Core Mechanism of Action: Targeted Superoxide (B77818) Scavenging
This compound is a synthetic compound engineered for the specific neutralization of superoxide (O₂•⁻), a primary reactive oxygen species (ROS), at its source within the mitochondria.[1] Its mechanism is twofold, involving targeted accumulation within the mitochondrial matrix and a potent dual-antioxidant action.
1.1. Mitochondrial Targeting via Triphenylphosphonium (TPP⁺) Cation
Structurally, this compound consists of a piperidine (B6355638) nitroxide antioxidant, TEMPOL, covalently linked to a lipophilic triphenylphosphonium (TPP⁺) cation.[1][2] This TPP⁺ moiety facilitates the molecule's passage across cellular membranes. Driven by the substantial negative membrane potential of the inner mitochondrial membrane (approximately -150 to -180 mV), this compound accumulates several hundred-fold within the mitochondrial matrix compared to the cytoplasm.[2][3] This strategic accumulation ensures high concentrations of the antioxidant at the primary site of cellular ROS production, significantly enhancing its efficacy.[2]
1.2. Dual-Action Antioxidant Properties
Once localized within the mitochondrion, this compound exerts its antioxidant effects through a robust, cyclical process.
-
Superoxide Dismutase (SOD) Mimetic Activity : this compound functions as a mimetic of the enzyme superoxide dismutase (SOD).[1][4] It directly catalyzes the dismutation of the highly reactive superoxide radical (O₂•⁻), a natural byproduct of the electron transport chain, into the less reactive and more stable hydrogen peroxide (H₂O₂).[1][2] This hydrogen peroxide can then be further detoxified into water and oxygen by other mitochondrial enzymes, such as catalase and glutathione (B108866) peroxidase.[5]
-
Redox Cycling and the Role of this compound-H : Inside the mitochondria, this compound is rapidly reduced to its hydroxylamine (B1172632) form, this compound-H.[2][6] While this compound-H itself does not possess SOD mimetic activity, it is a powerful chain-breaking antioxidant.[7] It readily donates a hydrogen atom to neutralize other damaging radicals, such as lipid radicals, in the process being oxidized back to this compound.[6][8] This redox cycling between the nitroxide and hydroxylamine forms allows for the sustained scavenging of a broad range of ROS, making it a highly efficient and regenerable antioxidant system within the mitochondria.[2][8]
Modulation of Cellular Signaling Pathways
By specifically reducing mitochondrial ROS (mtROS), this compound significantly influences a variety of downstream signaling pathways critical to cell fate, inflammation, and stress response.
2.1. Inflammation and NF-κB Signaling
Mitochondrial ROS are known activators of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. By scavenging superoxide, this compound prevents the activation and nuclear translocation of the p65 subunit of NF-κB.[9] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, thereby mitigating the inflammatory response.[9]
2.2. Intrinsic Apoptosis Pathway
Excessive mtROS can induce the mitochondrial permeability transition pore (mPTP) to open, leading to the release of cytochrome c into the cytosol. This event initiates the caspase cascade, culminating in apoptosis. This compound preserves mitochondrial integrity and function by reducing the oxidative burden.[10] This prevents cytochrome c release and subsequent caspase-3 activation, thereby protecting cells from oxidative stress-induced apoptosis.[11][12]
2.3. Cell Survival and Autophagy (PI3K/Akt/mTOR)
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation, and a key inhibitor of autophagy. Mitochondrial ROS can suppress this pro-survival pathway. By alleviating the oxidative stress within mitochondria, this compound can lead to the phosphorylation and activation of Akt and mTOR.[13] This activation promotes cell survival and can inhibit excessive or damaging autophagy.[12][13]
Summary of Quantitative Data
The efficacy of this compound has been quantified across numerous experimental models. The following table summarizes key findings.
| Experimental Model | Parameter Measured | Treatment Details | Observed Effect | Reference |
| Burn Injury (in vivo, cardiac tissue) | Hydrogen Peroxide (H₂O₂) Levels | Not specified | ↓ 95% reduction in cardiac H₂O₂ | [14] |
| Burn Injury (in vivo, cardiac mitochondria) | Mitochondrial H₂O₂ Levels | Not specified | ↓ 85% reduction in mitochondrial H₂O₂ | [14] |
| Burn Injury (in vivo, cardiac tissue) | Total Antioxidant Capacity | Not specified | ↑ 73% increase in cardiac antioxidants | [14] |
| Sepsis (in vivo, diaphragm muscle) | Maximal Force Generation | 10 mg·kg⁻¹·day⁻¹ ip | Prevented a 54% decrease in force | [4] |
| Human Neuroblastoma Cells (SH-SY5Y) | Rotenone-induced Apoptosis & ROS | 10 - 1000 µM (2h pre-treatment) | Dose-dependent reduction in apoptosis and ROS | [12][15] |
| Human Neuroblastoma Cells (SH-SY5Y) | Glutamate-induced Cytotoxicity | 50 - 100 µM (24h) | Increased cell viability, reduced LDH release | [12][13] |
| Diabetic Cardiomyopathy (in vivo) | Mitochondrial Superoxide Generation | 25 nmol/l (in vitro) | Prevented high glucose-induced increase | [11] |
| Acetaminophen Overdose (in vivo) | Liver Injury (ALT levels) | 10 or 20 mg/kg (1.5h post-APAP) | Dose-dependent reduction in ALT levels | [3] |
| Noise-Induced Hearing Loss (in vivo) | Cochlear Oxidative Stress (4-HNE) | Not specified | Significantly attenuated 4-HNE generation | [16] |
Detailed Experimental Protocols
Assessing the efficacy of this compound requires robust methodologies to quantify mitochondrial ROS and its downstream effects.
4.1. Measurement of Mitochondrial Superoxide using MitoSOX™ Red
MitoSOX™ Red is a fluorogenic dye widely used for the specific detection of superoxide in the mitochondria of live cells.[17] It is cell-permeant and selectively targets mitochondria, where it is oxidized by superoxide to produce a red fluorescence upon binding to nucleic acids.[18]
Methodology (for Fluorescence Microscopy):
-
Cell Preparation : Seed cells on glass-bottom dishes or coverslips to achieve desired confluency.
-
Reagent Preparation : Prepare a 5 mM stock solution of MitoSOX™ Red in anhydrous DMSO.[17] Immediately before use, dilute the stock solution to a final working concentration of 100 nM to 5 µM in a pre-warmed buffer such as HBSS (with Ca²⁺ and Mg²⁺).[17] The optimal concentration should be determined empirically for each cell type; 1 µM is often a good starting point to avoid non-specific staining.[19]
-
This compound Pre-treatment : If assessing the effect of this compound, pre-incubate the cells with the desired concentration of this compound for at least 30-60 minutes before adding the stressor or MitoSOX™ Red.[6]
-
Cell Staining : Remove the culture medium and wash cells once with warm buffer. Add the MitoSOX™ Red working solution to cover the cells.
-
Incubation : Incubate the cells for 10-30 minutes at 37°C, protected from light.[17]
-
Washing : Gently wash the cells three times with the pre-warmed buffer to remove excess probe.[17]
-
Imaging : Mount the dish or coverslip for live-cell imaging using a fluorescence microscope. The oxidized probe has an excitation/emission maximum of approximately 510/580 nm.[18]
-
Analysis : Quantify the mean fluorescence intensity (MFI) in the mitochondrial regions of interest across different treatment groups.
4.2. Assessment of Mitochondrial DNA (mtDNA) Damage via Quantitative PCR (QPCR)
This method quantifies oxidative damage to mtDNA by comparing the relative amplification efficiency of a long DNA fragment to a short one. The presence of oxidative lesions inhibits the progression of DNA polymerase, leading to reduced amplification of longer fragments.[1]
Methodology:
-
Experimental Treatment : Expose cells to an oxidative stressor with and without this compound pre-treatment.
-
DNA Isolation : Isolate total genomic DNA from the treated cells using a standard DNA extraction kit.
-
QPCR Reaction Setup : For each DNA sample, set up two separate QPCR reactions:
-
Reaction A (Short Fragment) : Primers designed to amplify a small region of the mitochondrial genome (~100-250 bp), which is less susceptible to damage.
-
Reaction B (Long Fragment) : Primers designed to amplify a large region of the mitochondrial genome (~8-10 kb), which is more likely to contain polymerase-blocking lesions.
-
-
QPCR Amplification : Perform the QPCR using a SYBR Green-based master mix.
-
Data Analysis :
-
Calculate the change in threshold cycle (ΔCt) between the long and short fragments for each sample: ΔCt = Ct(long) - Ct(short).
-
Compare the ΔCt of the treated samples to the control. An increase in ΔCt indicates more damage to the long fragment.
-
The relative amount of mtDNA damage can be calculated as: Damage = 1 - 2^(-ΔΔCt), where ΔΔCt is the difference in ΔCt between the control and treated samples.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardioprotective potential of mitochondria-targeted antioxidant, mito-TEMPO, in 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]
- 19. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical Structure and Function of Mito-TEMPO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-TEMPO is a pioneering molecule in the study of mitochondrial oxidative stress, a critical factor in a vast array of cellular processes and pathologies. As a mitochondria-targeted antioxidant, it provides a specialized tool to dissect the role of mitochondrial reactive oxygen species (ROS) in signaling pathways and disease progression. This guide offers an in-depth examination of its chemical structure, mechanism of action, and practical application in experimental settings.
Core Chemical Structure and Variants
The efficacy of Mito-TEMPO hinges on its bifunctional chemical architecture, which combines a potent antioxidant moiety with a mitochondrial targeting signal. This design ensures the molecule's accumulation at the primary site of cellular ROS production.
The core structure consists of two key components:
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) : This is a stable nitroxide radical that acts as the antioxidant moiety. It is a superoxide (B77818) dismutase (SOD) mimetic, capable of catalytically scavenging superoxide radicals.
-
Triphenylphosphonium (TPP⁺) : This is a lipophilic cation that serves as the mitochondrial targeting signal. The large, delocalized positive charge of the TPP⁺ cation drives its accumulation across the negatively charged inner mitochondrial membrane, leading to concentrations several hundred-fold higher within the mitochondrial matrix compared to the cytoplasm.[1]
These two components are joined by a linker chain. It is important for researchers to note that the term "Mito-TEMPO" can refer to closely related but distinct chemical structures, primarily differing in this linker. The two most common variants are:
-
Mito-TEMPO : Features an amide linker.
-
MitoTEMPOL : Features an ether linker.[2]
While both are effective mitochondria-targeted antioxidants, their synthesis routes and physicochemical properties may slightly differ. Researchers should verify the specific compound and CAS number for their experiments.
Table 1: Chemical Identifiers for Mito-TEMPO Variants
| Common Name | Linker Type | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Mito-TEMPO | Amide | C₂₉H₃₅ClN₂O₂P | 510.03 | 1334850-99-5 |
| MitoTEMPOL | Ether | C₃₂H₄₂BrNO₂P | 583.6 | 1101113-39-6 |
Mechanism of Action: Targeted Superoxide Dismutation
The primary mechanism of Mito-TEMPO is to act as a superoxide dismutase (SOD) mimetic specifically within the mitochondria. The process can be broken down into two main steps: mitochondrial accumulation and catalytic conversion of superoxide.
-
Mitochondrial Accumulation : Driven by the large mitochondrial membrane potential (~160-180 mV, negative inside), the positively charged TPP⁺ moiety of Mito-TEMPO causes the molecule to pass through the inner mitochondrial membrane and accumulate within the matrix.
-
Superoxide Scavenging : Once localized, the TEMPO radical catalytically converts superoxide (O₂•⁻), a harmful byproduct of the electron transport chain, into hydrogen peroxide (H₂O₂). This H₂O₂ can then be detoxified into water and oxygen by endogenous mitochondrial enzymes like glutathione (B108866) peroxidase and catalase. By specifically targeting mitochondrial superoxide, Mito-TEMPO helps to mitigate oxidative damage at its source, preventing downstream damage to mitochondrial DNA, proteins, and lipids.[2]
Quantitative and Physicochemical Data
The effective concentration of Mito-TEMPO is highly dependent on the experimental model, cell type, and the level of oxidative stress. Below is a summary of concentrations and dosages reported in various studies. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for any new experimental setup.
Table 2: Summary of Quantitative Data for Mito-TEMPO
| Parameter | Value / Range | Context / Model | Reference |
| In Vitro Concentration | 25 nM | Increased mitochondrial O₂•⁻ dismutation by 3-fold in cardiomyocytes. | [3] |
| 5 - 20 µM | Protection against MSU crystal-induced inflammation in BMDMs. | [4] | |
| 50 - 100 µM | Restored SOD activity and protected against glutamate-induced neurotoxicity in SH-SY5Y cells. | [5] | |
| In Vivo Dosage (Mice) | 0.1 mg/kg (i.p.) | Cardioprotection against 5-fluorouracil-induced toxicity. | [6] |
| 1.25 mg/kg (i.p.) | Used in melanoma and lung cancer progression models. | [7] | |
| 10 mg/kg (i.p.) | Reduced mitochondrial superoxide in a sepsis-induced acute kidney injury model. | ||
| 20 mg/kg (i.p.) | Hepatoprotection against acetaminophen-induced liver injury. | [1][7] | |
| Solubility (Mito-TEMPO) | 100 mg/mL | DMSO | |
| 50 mg/mL | Water | ||
| Related Rate Constant | 6.5 x 10⁵ M⁻¹s⁻¹ | Superoxide scavenging rate for the non-targeted analog TEMPOL. | [2] |
Key Experimental Protocol: Measurement of Mitochondrial Superoxide
A primary application of Mito-TEMPO is to confirm the role of mitochondrial superoxide in a cellular process. This is often achieved by inducing oxidative stress and demonstrating that pre-treatment with Mito-TEMPO can prevent the observed phenotype. A common method to quantify mitochondrial superoxide is using the fluorescent probe MitoSOX™ Red.
Protocol: Assessing Mitochondrial Superoxide in Cultured Cells using MitoSOX Red following Mito-TEMPO Treatment
This protocol provides a framework for measuring changes in mitochondrial superoxide levels using fluorescence microscopy or flow cytometry.
Materials:
-
Mito-TEMPO (or MitoTEMPOL)
-
MitoSOX™ Red indicator (5 mM stock in DMSO)
-
Stress-inducing agent (e.g., Antimycin A, Rotenone, High Glucose)
-
Cultured cells (adherent or suspension)
-
Hanks' Balanced Salt Solution (HBSS), with Ca²⁺ and Mg²⁺, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS)
-
Anhydrous DMSO
Procedure:
-
Cell Preparation:
-
Seed cells on an appropriate vessel (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Mito-TEMPO Pre-treatment:
-
Prepare the desired concentration of Mito-TEMPO in cell culture medium.
-
A pre-treatment period of 1-2 hours is recommended to allow for sufficient accumulation of the compound within the mitochondria.[7]
-
Aspirate the old medium from the cells and add the Mito-TEMPO-containing medium. Incubate at 37°C. Include a vehicle-only control group.
-
-
Induction of Oxidative Stress:
-
Following pre-treatment, introduce the stress-inducing agent (e.g., Antimycin A) to the medium, which already contains Mito-TEMPO.
-
Co-incubate for the desired duration (e.g., 30-60 minutes), as determined by preliminary experiments.
-
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red by diluting the 5 mM stock in warm HBSS. Protect from light.
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.
-
-
Washing:
-
Aspirate the MitoSOX Red solution.
-
Gently wash the cells three times with warm HBSS to remove excess probe.
-
-
Analysis:
-
Fluorescence Microscopy: Immediately add warm HBSS or imaging buffer to the cells. Visualize using a fluorescence microscope with appropriate filters (Excitation/Emission: ~510/580 nm). Capture images from multiple fields for each condition.
-
Flow Cytometry: Trypsinize and resuspend cells in PBS. Analyze immediately using a flow cytometer, detecting fluorescence in the appropriate channel (e.g., PE). Collect at least 10,000 events per sample.
-
-
Quantification:
-
For microscopy, quantify the mean fluorescence intensity of individual cells using software like ImageJ.
-
For flow cytometry, determine the mean fluorescence intensity (MFI) for the cell population.
-
Normalize the fluorescence intensity of treated groups to the vehicle control. A successful experiment will show a significant increase in fluorescence with the stressor, which is attenuated in the cells pre-treated with Mito-TEMPO.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Mitochondrial morphology and mitochondrial reactive oxygen species assays using fluorescence microscopy [bio-protocol.org]
- 3. apexbt.com [apexbt.com]
- 4. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
Mito-tempol as a Superoxide Dismutase Mimetic: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818) (O₂⁻), are increasingly recognized as key mediators of cellular damage and dysfunction in a wide range of pathologies. This has spurred the development of mitochondria-targeted antioxidants as a promising therapeutic strategy. Mito-tempol, a conjugate of the superoxide dismutase (SOD) mimetic tempol (B1682022) and the lipophilic triphenylphosphonium (TPP⁺) cation, represents a leading example of this class of compounds. The TPP⁺ moiety facilitates its accumulation within the negatively charged mitochondrial matrix, thereby delivering the antioxidant payload directly to a primary site of ROS production. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, providing detailed experimental protocols for its evaluation, and visualizing its impact on critical cellular signaling pathways.
Core Concepts: The Science Behind this compound
This compound is a synthetic compound engineered to specifically target and neutralize superoxide within the mitochondria.[1] Its design incorporates two key functional components:
-
TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl): This stable nitroxide radical acts as a potent SOD mimetic. It catalyzes the dismutation of superoxide into hydrogen peroxide (H₂O₂), which can then be detoxified to water by other mitochondrial enzymes such as glutathione (B108866) peroxidase and catalase.[2]
-
Triphenylphosphonium (TPP⁺): This lipophilic cation allows this compound to readily cross cellular and mitochondrial membranes.[3] The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of TPP⁺-conjugated molecules, including this compound, several hundred-fold within the mitochondrial matrix.[3]
Upon entering the mitochondria, this compound is rapidly reduced by the mitochondrial electron transport chain to its hydroxylamine (B1172632) form, this compound-H. While this compound itself possesses SOD-mimetic activity, it is primarily the this compound-H form that exerts a potent antioxidant effect by donating a hydrogen atom to neutralize free radicals, thereby inhibiting lipid peroxidation and protecting mitochondrial DNA (mtDNA) from oxidative damage.[1]
Quantitative Data Presentation
The efficacy of this compound has been demonstrated in a multitude of preclinical models. The following tables summarize key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Stressor | This compound Concentration | Observed Effect | Reference |
| C2C12 muscle cells | Cytokine mix (TNFα, IL-1β, IFNγ, LPS) | Not specified | Ablated cytokine-induced increase in muscle cell superoxide generation.[1] | |
| NRK-52E (Rat Kidney Epithelial) | Oxalate | 10 µM | Reversed the attenuation of mitochondrial membrane potential.[4] | |
| Bovine Aortic Endothelial Cells (BAEC) | Angiotensin II | 25 nM | Increased mitochondrial O₂⁻ dismutation by 3-fold.[5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition | Dosage and Administration | Duration | Key Findings | Reference |
| Mice | Sepsis-induced diaphragm dysfunction | 10 mg/kg/day, i.p. | 48 hours | Prevented the increase in mitochondrial superoxide generation.[1] | |
| Mice | Burn injury | Not specified | Not specified | Reduced cardiac H₂O₂ by 95%.[1] | |
| Mice | N-nitrosodiethylamine-induced hepatocarcinogenesis | 0.1 mg/kg, once every week | 20 weeks | Increased survival, reduced tumor incidence and multiplicity.[6] | |
| Mice | 5-Fluorouracil-induced cardiotoxicity | 0.1 mg/kg/day, i.p. | 11 days total | Attenuated mitochondrial oxidative stress.[6] | |
| Mice | Streptozotocin-induced type-1 diabetes and db/db type-2 diabetic mice | 0.7 mg/kg/day, i.p. | 30 days | Inhibited mitochondrial ROS, prevented intracellular oxidative stress, decreased apoptosis, and improved myocardial function.[6] | |
| Mice | Acetaminophen (APAP)-induced hepatotoxicity | 10, 20 mg/kg, single dose, 1.5 hours post-APAP | 3 and 6 hours | Dose-dependently reduced liver injury, GSSG levels, and the GSSG-to-GSH ratio.[6] | |
| Mice | Lipopolysaccharide (LPS)-induced sepsis | 20 mg/kg, single dose, 1 hour prior to LPS | Not specified | Inhibited inflammation and attenuated liver injury.[6] |
Signaling Pathways and Mechanisms of Action
This compound's ability to scavenge mitochondrial superoxide places it at a critical juncture in several signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships.
SOD Mimetic Catalytic Cycle
Caption: Catalytic cycle of this compound as a superoxide dismutase mimetic.
Inhibition of the Intrinsic Apoptosis Pathway
Caption: this compound inhibits the intrinsic apoptosis pathway by scavenging mitochondrial superoxide.
Modulation of NF-κB Signaling
Caption: this compound can modulate NF-κB signaling by reducing mitochondrial ROS.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the efficacy of this compound.
Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
Principle: MitoSOX Red is a cell-permeant fluorescent probe that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence. The intensity of the fluorescence is proportional to the level of mitochondrial superoxide.
Experimental Workflow:
Caption: Workflow for measuring mitochondrial superoxide using the MitoSOX Red assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
This compound Treatment: Pre-treat cells with the desired concentration of this compound for 1-2 hours.
-
Induction of Superoxide Production: Add a stress-inducing agent (e.g., antimycin A, rotenone) and co-incubate with this compound for the desired time.
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the stock solution in warm Hank's Balanced Salt Solution (HBSS) to a final working concentration of 5 µM.
-
Remove the culture medium, wash the cells once with warm HBSS, and then add the MitoSOX Red working solution.
-
Incubate for 10-20 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with warm HBSS.
-
Fluorescence Analysis: Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a flow cytometer.
-
Quantification: Quantify the fluorescence intensity and normalize to the control group.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
Principle: JC-1 is a ratiometric fluorescent dye that exists as monomers (green fluorescence) at low mitochondrial membrane potential and forms aggregates (red fluorescence) at high mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Detailed Protocol:
-
Cell Preparation: Culture and treat cells with this compound and/or a mitochondrial depolarizing agent as per the experimental design.
-
JC-1 Staining:
-
Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium. The optimal concentration should be determined for each cell type.
-
Remove the existing medium and add the JC-1 working solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: Gently wash the cells twice with warm PBS.
-
Fluorescence Analysis: Immediately analyze the cells using a fluorescence microscope or flow cytometer.
-
Green monomers: Excitation ~485 nm, Emission ~535 nm.
-
Red aggregates: Excitation ~535 nm, Emission ~590 nm.
-
-
Quantification: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Detection of Apoptosis (TUNEL Assay)
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs, which can then be visualized.[7]
Detailed Protocol (for adherent cells):
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound and/or an apoptosis-inducing agent.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically contains TdT enzyme and labeled dUTPs).
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Measurement of Aconitase Activity
Principle: Mitochondrial aconitase is an enzyme in the Krebs cycle that is sensitive to inactivation by superoxide. A decrease in aconitase activity can be used as an indirect marker of increased mitochondrial superoxide levels. The assay measures the conversion of isocitrate to cis-aconitate, which absorbs light at 240 nm.[8]
Detailed Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate (B84403) buffer, isocitrate, and the isolated mitochondrial sample.
-
Spectrophotometric Measurement: Measure the change in absorbance at 240 nm over time using a spectrophotometer.
-
Calculation: Calculate the aconitase activity based on the rate of absorbance change and normalize to the protein concentration of the mitochondrial sample.
Conclusion
This compound has proven to be a valuable research tool for investigating the role of mitochondrial superoxide in a wide array of cellular processes and disease models. Its targeted delivery and potent SOD-mimetic activity allow for the specific interrogation of mitochondrial ROS-dependent signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. As our understanding of the central role of mitochondrial oxidative stress in disease pathogenesis continues to grow, mitochondria-targeted antioxidants like this compound hold significant promise for the development of novel therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Mito-TEMPOL and the Triphenylphosphonium Cation: A Technical Guide to Mitochondrial Targeting and Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Mito-TEMPOL, a mitochondria-targeted antioxidant, with a focus on the pivotal role of the triphenylphosphonium (TPP⁺) cation in its function. We will delve into its mechanism of action, supported by quantitative data from key studies, detailed experimental protocols for its evaluation, and visual representations of the critical cellular signaling pathways it modulates.
Core Concepts: Mechanism of Action
This compound is a synthetic compound engineered to specifically combat oxidative stress within the mitochondria. Its structure comprises two key moieties:
-
TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl): A well-established piperidine (B6355638) nitroxide that acts as a potent antioxidant.[1]
-
Triphenylphosphonium (TPP⁺) Cation: A lipophilic cation that serves as a mitochondrial targeting vector.[1]
The primary function of the TPP⁺ cation is to facilitate the accumulation of this compound within the mitochondrial matrix. This is achieved by leveraging the significant negative mitochondrial membrane potential (approximately -150 to -180 mV).[2] The positive charge of the TPP⁺ moiety drives the electrophoretic movement of the entire molecule across the inner mitochondrial membrane, leading to a concentration within the mitochondria that can be several hundred-fold higher than in the cytosol.[3][4]
Once localized, this compound exerts its antioxidant effects through a dual mechanism:
-
Superoxide (B77818) Dismutase (SOD) Mimetic Activity: this compound catalyzes the dismutation of the superoxide radical (O₂•⁻), a major and highly damaging reactive oxygen species (ROS) produced during mitochondrial respiration, into the less reactive hydrogen peroxide (H₂O₂).[1][5]
-
Redox Cycling: Within the mitochondria, this compound is reduced to its hydroxylamine (B1172632) form, this compound-H. This reduced form is a potent chain-breaking antioxidant that can donate a hydrogen atom to neutralize other radicals. It is then oxidized back to this compound, allowing for a continuous cycle of ROS scavenging.[1][6][7]
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key findings from both in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Application | Concentration | Incubation Time | Observed Effect | Reference(s) |
| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate-induced cytotoxicity | 50 - 100 µM | 24 hours | Increased cell viability and reduced LDH release.[8] Attenuated ROS generation and improved mitochondrial membrane potential.[2][9] | [2][8][9] |
| Adult Cardiomyocytes | Inhibition of high glucose-induced cell death | 25 nmol/l | 24 hours | Prevented high glucose-induced mitochondrial superoxide generation and abrogated cell death.[10] | [10] |
| C2C12 (Mouse Myoblast) | Protection against cytokine-induced superoxide | 10 mg/L | 24 hours | Ablated superoxide generation and prevented reductions in cell width.[8] | [8] |
| Beas-2b (Human Lung Epithelial) | Prevention of lipid ROS upregulation | 5 µM | 8 hours | Prevented lipid ROS upregulation and mitochondrial dysfunction.[11] | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Condition | Dosage & Route | Duration | Key Findings | Reference(s) |
| Streptozotocin-induced type-1 diabetic mice | Diabetic Cardiomyopathy | 0.7 mg/kg/day, i.p. | 30 days | Inhibited mitochondrial ROS, prevented intracellular oxidative stress, decreased apoptosis, and improved myocardial function.[10][12][13] | [10][12][13] |
| db/db type-2 diabetic mice | Diabetic Cardiomyopathy | 0.7 mg/kg/day, i.p. | 30 days | Inhibited mitochondrial ROS, prevented intracellular oxidative stress, decreased apoptosis, and improved myocardial function.[10][12][13] | [10][12][13] |
| Cecal Ligation and Puncture (CLP)-induced mice | Sepsis | 10 mg/kg/day, i.p. | 48 hours | Prevented sepsis-induced diaphragm weakness and reductions in mitochondrial function.[12] | [12] |
| Acetaminophen (APAP)-induced mice | Hepatotoxicity | 10, 20 mg/kg, i.p. | Single dose | Dose-dependently reduced liver injury, GSSG levels, and the GSSG-to-GSH ratio.[12] | [12] |
| 5-Fluorouracil (5-FU)-induced mice | Cardiotoxicity | 0.1 mg/kg, i.p. | 11 days | Attenuated mitochondrial oxidative stress.[12] | [12] |
| Lipopolysaccharide (LPS)-induced mice | Sepsis-induced liver injury | 20 mg/kg, i.p. | Single dose | Inhibited inflammation and attenuated liver injury.[12] | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, but not other ROS, to produce red fluorescence. The intensity of the fluorescence is proportional to the level of mitochondrial superoxide.[1][14]
Protocol:
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere.[8]
-
Treatment: Pre-treat cells with this compound for 1-2 hours. Induce mitochondrial superoxide production with a relevant stressor and co-incubate with this compound for the desired duration.[8]
-
Staining:
-
Washing: Wash the cells three times with warm HBSS.[8]
-
Analysis: Immediately measure the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader. Quantify the fluorescence intensity and normalize to the control group.[8][14]
Aconitase Activity Assay
Principle: Aconitase is a mitochondrial enzyme that is sensitive to inactivation by superoxide. Its activity can, therefore, be used as an indirect measure of mitochondrial superoxide levels. The assay measures the conversion of isocitrate to cis-aconitate, which is monitored by the increase in absorbance at 240 nm.[15]
Protocol:
-
Sample Preparation:
-
Reaction Mixture: Prepare a fresh reaction mixture containing potassium phosphate (B84403) buffer, isocitrate, and manganese.[15]
-
Measurement:
-
Calculation: Calculate the aconitase activity based on the rate of absorbance change and normalize to the protein concentration of the sample.
Western Blot Analysis for Signaling Proteins
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound, such as PI3K/Akt/mTOR and apoptosis-related proteins (e.g., Bcl-2, Bax, caspases).[9][18]
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[8][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[18]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[8][18]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-cleaved caspase-3) overnight at 4°C.[8][18]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][18]
-
-
Detection and Analysis:
Conclusion
This compound, through the strategic use of the triphenylphosphonium cation for mitochondrial targeting, represents a powerful tool for both investigating the role of mitochondrial oxidative stress in disease and as a potential therapeutic agent. The TPP⁺ moiety effectively concentrates the antioxidant TEMPOL at the primary site of ROS production, significantly enhancing its efficacy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies to further explore the potential of this compound and other mitochondria-targeted compounds. The visualization of its impact on key signaling pathways underscores its multifaceted mechanism of action, which extends beyond simple ROS scavenging to the modulation of fundamental cellular processes such as apoptosis and survival pathways.
References
- 1. apexbt.com [apexbt.com]
- 2. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mito-TEMPO mitigates 5-fluorouracil-induced intestinal injury via attenuating mitochondrial oxidative stress, inflammation, and apoptosis: an in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. content.abcam.com [content.abcam.com]
- 16. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
The Core Mechanism of Mito-TEMPOL: A Technical Guide to its Reduction and Antioxidant Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-TEMPOL is a leading mitochondria-targeted antioxidant designed to combat oxidative stress at its source. Its efficacy is not solely derived from the parent molecule but is intrinsically linked to its rapid reduction within the mitochondrial matrix to its hydroxylamine (B1172632) form, MitoTEMPOL-H. This technical guide provides an in-depth exploration of this critical reduction process, detailing both the primary intracellular mechanism and potential chemical synthesis routes. It summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the core signaling pathways and experimental workflows.
The Dual-Action Antioxidant Mechanism: Redox Cycling
This compound's therapeutic action is centered on a potent redox cycle. Upon accumulation in the mitochondria, driven by its lipophilic triphenylphosphonium (TPP) cation, this compound undergoes a rapid one-electron reduction to form MitoTEMPOL-H.[1][2] While this compound itself possesses superoxide (B77818) dismutase (SOD) mimetic properties, catalytically converting superoxide (O₂•−) to hydrogen peroxide (H₂O₂), its reduced form, MitoTEMPOL-H, is a highly effective chain-breaking antioxidant.[3][4] MitoTEMPOL-H donates a hydrogen atom to neutralize damaging lipid-derived radicals, a process that oxidizes it back to the this compound nitroxide.[1][5] This cyclical process allows a single molecule to neutralize multiple radical species, making it a highly efficient mitochondrial protectant.[5]
Signaling Pathway: Intracellular Redox Cycling of this compound
Caption: Intracellular redox cycling of this compound within the mitochondrion.
The Reduction of this compound to MitoTEMPOL-H
The conversion of the stable nitroxide radical this compound to its active hydroxylamine form, MitoTEMPOL-H, is the central event in its mechanism of action. This can be achieved chemically or occurs naturally within the cell.
Intracellular Reduction via the Electron Transport Chain
Inside the mitochondrial matrix, this compound is rapidly and efficiently reduced to MitoTEMPOL-H. Experimental evidence strongly indicates that this reduction is mediated directly by ubiquinol (B23937) (Coenzyme Q10H₂) , the reduced form of coenzyme Q in the electron transport chain (ETC).[6][7] The reaction involves the transfer of a hydrogen atom from ubiquinol to the nitroxide moiety of this compound.[6]
This intracellular reduction is a key feature of this compound's design. By hijacking the natural redox machinery of the mitochondria, the compound ensures that its most potent antioxidant form, MitoTEMPOL-H, is generated precisely at the site of highest reactive oxygen species (ROS) production.
Chemical Synthesis of MitoTEMPOL-H
While MitoTEMPOL-H is primarily generated in situ in biological experiments, it can be chemically synthesized for use as a reference compound or for specific in vitro assays. Common reducing agents for nitroxides include sodium ascorbate (B8700270) and phenylhydrazine (B124118).
-
Sodium Ascorbate Reduction: Ascorbate is a well-documented reducing agent for piperidine (B6355638) nitroxides like TEMPOL.[8][9] The reaction involves the transfer of a hydrogen atom from ascorbate to the nitroxide, yielding the hydroxylamine and the ascorbyl radical.[3][8] This method is generally preferred due to its milder conditions and the low toxicity of the reagents.
-
Phenylhydrazine Reduction: Phenylhydrazine has also been used to reduce nitroxides.[10] One study confirmed the identity of biologically-produced MitoTEMPOL-H by comparing its ¹H-NMR spectrum to a sample prepared by phenylhydrazine reduction, though a detailed protocol was not provided.[1] Caution is advised as this reaction can be less straightforward.[2]
Quantitative Data
The efficacy of this compound is typically quantified by its biological effects rather than the yield of its reduction. The following tables summarize key quantitative findings from various studies.
Table 1: Effective Concentrations of this compound in Cellular Models
| Cell Type | Application | Recommended Concentration | Incubation Time | Observed Effect | Reference(s) |
| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate (B1630785) cytotoxicity | 50 - 100 µM | 24 hours | Increased cell viability, reduced LDH release. | [11] |
| C2C12 (Mouse Myoblast) | Protection against cytokine-induced superoxide | 10 mg/L | 24 hours | Abolished superoxide generation. | [11] |
| Human Aortic Endothelial Cells | Angiotensin II-induced superoxide | Not specified | 4 hours | Significantly increased MitoSOX fluorescence. | [12] |
| Diaphragm Muscle Cells | Sepsis-induced superoxide generation | 10 mg/kg (in vivo) | 24 hours | Blocked increase in mitochondrial superoxide. | [13] |
Table 2: Efficacy of Delayed this compound Administration in Animal Models
| Animal Model / Insult | Time of Administration (Post-Insult) | Dosage | Outcome Measure | Percent Reduction vs. Control | Reference(s) |
| Mouse / Acetaminophen Hepatotoxicity | 3 hours | 20 mg/kg | Serum ALT Levels | ~70% | [14] |
| Mouse / Sepsis (Cecal Ligation) | 6 hours | 10 mg/kg/day | Diaphragm Force Reduction | Prevented weakness (equivalent to immediate treatment) | [14] |
| Rat / Burn Injury | Post-injury | 7 mg/kg | Cardiac H₂O₂ | 95% | [14] |
Experimental Protocols
Protocol 1: Chemical Reduction of a TEMPOL-derivative using Sodium Ascorbate (Adapted Protocol)
This protocol is adapted from methods used for TEMPOL and should be optimized for this compound.[1][15]
Objective: To chemically reduce this compound to MitoTEMPOL-H for analytical or experimental use.
Materials:
-
This compound
-
Sodium Ascorbate (L-Ascorbic acid, sodium salt)
-
Deoxygenated Phosphate-Buffered Saline (PBS), pH 7.4
-
Argon or Nitrogen gas
-
EPR (Electron Paramagnetic Resonance) spectrometer or NMR for analysis
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in deoxygenated PBS.
-
Prepare a stock solution of sodium ascorbate (e.g., 1 M) in deoxygenated PBS. Ensure all solutions are kept under an inert atmosphere (argon or nitrogen) to prevent re-oxidation of the hydroxylamine.
-
In an EPR-compatible tube or NMR tube, add the this compound solution to a final concentration of 0.1-1 mM.
-
Obtain a baseline EPR or NMR spectrum of the this compound solution.
-
Initiate the reduction by adding a molar excess of the sodium ascorbate solution (e.g., 10 to 100-fold excess).
-
Mix thoroughly and immediately begin monitoring the reaction. For EPR, this will be observed as a decay of the characteristic triplet nitroxide signal.
-
The reaction is typically rapid and should proceed to completion within minutes. The resulting solution contains MitoTEMPOL-H.
-
Store the resulting MitoTEMPOL-H solution frozen and under an inert atmosphere, as it is susceptible to slow re-oxidation by air.[1]
Expected Outcome:
-
Near-complete disappearance of the EPR signal corresponding to the this compound nitroxide.
-
Appearance of new peaks in the ¹H-NMR spectrum corresponding to MitoTEMPOL-H.
Caption: Workflow for the chemical reduction of this compound.
Protocol 2: Assessment of Intracellular this compound Activity using MitoSOX Red
Objective: To quantify the ability of this compound to scavenge mitochondrial superoxide in live cells.
Materials:
-
Cells of interest plated in a multi-well plate suitable for fluorescence microscopy/plate reader
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator
-
An agent to induce mitochondrial oxidative stress (e.g., Antimycin A, Menadione)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cell culture medium
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in a logarithmic growth phase during the experiment. Allow cells to adhere overnight.
-
This compound Pre-incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound (e.g., 10-50 µM, determine optimal dose first). Include a vehicle control. Incubate for at least 30-60 minutes at 37°C to allow for mitochondrial accumulation.[5]
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent (e.g., Antimycin A) to the wells.
-
MitoSOX Red Staining: Following the stress induction, wash the cells once with warm PBS. Add fresh warm medium or buffer containing MitoSOX Red (typically 2.5-5 µM) and incubate for 10-20 minutes at 37°C, protected from light.[11][16]
-
Washing: Gently wash the cells three times with warm PBS to remove excess probe.
-
Analysis: Immediately image the cells using a fluorescence microscope (Excitation/Emission ~510/580 nm) or quantify the signal using a fluorescence plate reader. The fluorescence intensity is proportional to the level of mitochondrial superoxide.
Caption: Experimental workflow for the MitoSOX Red assay.
Protocol 3: Isolation of Mitochondria for Functional Assays
Objective: To isolate functional mitochondria from tissue (e.g., rat liver) to study the effects of this compound on respiration.
Materials:
-
Isolation Buffer I & II (specific recipes vary, typically containing sucrose, EGTA, and a buffer like Tris-HCl or HEPES)
-
Teflon pestle homogenizer
-
Refrigerated centrifuge
-
Protein assay kit (e.g., BCA)
Procedure:
-
Tissue Preparation: Euthanize the animal and rapidly excise the liver. Mince the tissue in ice-cold Isolation Buffer I.
-
Homogenization: Homogenize the minced tissue with a Teflon pestle at ~1,600 rpm.
-
Differential Centrifugation: a. Centrifuge the homogenate at ~700 g for 10 minutes at 4°C to pellet nuclei and cell debris. b. Transfer the supernatant to a new tube and centrifuge at ~14,000 g for 10 minutes at 4°C to pellet the mitochondria.[17] c. Discard the supernatant.
-
Washing: a. Resuspend the mitochondrial pellet in Isolation Buffer I and centrifuge again at ~10,000 g for 10 minutes at 4°C. b. Repeat the wash step using Isolation Buffer II.[17]
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Quantification: Determine the protein concentration of the mitochondrial suspension using a BCA or similar protein assay. Adjust concentration as needed for downstream experiments (e.g., oxygen consumption assays).
Conclusion
The reduction of this compound to MitoTEMPOL-H is the cornerstone of its potent, targeted antioxidant activity. This conversion, occurring rapidly within the mitochondria via ubiquinol, generates a powerful chain-breaking antioxidant that can be regenerated, establishing an efficient redox cycle. Understanding this core mechanism is crucial for designing rigorous experiments to probe the role of mitochondrial oxidative stress in health and disease and for the continued development of mitochondria-targeted therapeutics. The protocols and data provided herein serve as a comprehensive resource for researchers and drug development professionals working with this pivotal compound.
References
- 1. Efficient Scavenging of TEMPOL Radical by Ascorbic Acid in Solution and Related Prolongation of 13C and 1H Nuclear Spin Relaxation Times of the Solute - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Thermochemical and Kinetic Properties of Ascorbate are Tuned by its Local Environment: Solution Chemistry and Biochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Scavenging of TEMPOL Radical by Ascorbic Acid in Solution and Related Prolongation of 13C and 1H Nuclear Spin Relaxation Times of the Solute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquinol-mediated suppression of mitochondria-associated ferroptosis is a targetable function of lactate dehydrogenase B in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Ascorbate- and dehydroascorbic acid-mediated reduction of free radicals in the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
An In-depth Technical Guide to the Antioxidant Properties of MitoTEMPOL-H
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoTEMPOL-H, the hydroxylamine-reduced form of the mitochondria-targeted antioxidant MitoTEMPOL, is a potent antioxidant molecule designed to mitigate oxidative stress at its primary source within the cell. This technical guide provides a comprehensive overview of the core antioxidant properties of MitoTEMPOL-H, including its mechanism of action, quantitative efficacy data from various experimental models, and detailed experimental protocols for its evaluation. The document is intended to serve as a critical resource for researchers and professionals in the fields of mitochondrial biology, oxidative stress, and therapeutic development.
Core Antioxidant Mechanism of MitoTEMPOL-H
MitoTEMPOL is a synthetic compound composed of a piperidine (B6355638) nitroxide (TEMPOL) moiety tethered to a triphenylphosphonium (TPP) cation. This lipophilic cation facilitates the accumulation of the molecule within the mitochondrial matrix, driven by the mitochondrial membrane potential. Upon entry into the mitochondria, MitoTEMPOL is rapidly reduced to its hydroxylamine (B1172632) form, MitoTEMPOL-H.[1]
The primary antioxidant mechanism of MitoTEMPOL-H is distinct from its parent compound, MitoTEMPOL. While MitoTEMPOL exhibits superoxide (B77818) dismutase (SOD) mimetic activity, MitoTEMPOL-H does not.[2][3][4] Instead, MitoTEMPOL-H functions as a potent chain-breaking antioxidant .[2] Its antioxidant action is mediated by the donation of a hydrogen atom from its hydroxylamine group to quench various reactive oxygen species (ROS), particularly lipid peroxyl radicals.[2] This process is depicted in the following reaction:
ROO• + MitoTEMPOL-H → ROOH + MitoTEMPOL•
This hydrogen atom donation effectively terminates the chain reaction of lipid peroxidation, a major contributor to mitochondrial damage. The resulting MitoTEMPOL radical can then be recycled back to the active MitoTEMPOL-H by the mitochondrial electron transport chain, specifically by ubiquinol (B23937) (Coenzyme Q10), allowing it to act as a catalytic antioxidant.[2]
Data Presentation: Quantitative Antioxidant Efficacy
Table 1: Comparative Efficacy in Preventing Lipid Peroxidation
| Experimental Model | Assay | Comparison | Result | Reference(s) |
| Phospholipid Vesicles | C11-BODIPY Assay | MitoTEMPOL-H vs. MitoTEMPOL | MitoTEMPOL-H was significantly more effective at preventing AAPH-induced lipid peroxidation. | [2][5] |
| Phospholipid Vesicles | C11-BODIPY Assay | MitoTEMPOL-H vs. MitoQH₂ (reduced MitoQ) | MitoTEMPOL-H showed similar efficacy to MitoQH₂ in preventing lipid peroxidation. | [2] |
| Bovine Heart Mitochondrial Membranes | TBARS Assay | MitoTEMPOL-H vs. MitoTEMPOL | MitoTEMPOL-H was a more effective antioxidant against H₂O₂-induced lipid peroxidation. | [2] |
| Energized Mitochondria | TBARS Assay | MitoTEMPOL (reduced to MitoTEMPOL-H in situ) | 1 µM MitoTEMPOL significantly reduced ferrous iron-induced lipid peroxidation. | [6] |
Table 2: Protection Against Mitochondrial DNA Damage
| Cell Line | Inducer of Damage | Assay | Treatment | Result | Reference(s) |
| C2C12 myoblasts | Menadione (25 µM) | Quantitative PCR (qPCR) | MitoTEMPOL (reduced to MitoTEMPOL-H) | Dose-dependently protected against mtDNA damage. | [2] |
Table 3: Superoxide Scavenging Activity
| Method | Analyte | IC₅₀ | Estimated Rate Constant with O₂⁻ | Reference(s) |
| Electron Spin Resonance (ESR) with EMPO spin trap | MitoTEMPOL | 10 µM | 3.7 x 10⁵ M⁻¹s⁻¹ | [7] |
| Electron Spin Resonance (ESR) with EMPO spin trap | MitoTEMPOL-H | 123 µM | 3.0 x 10⁴ M⁻¹s⁻¹ | [7] |
Note: While MitoTEMPOL-H can scavenge superoxide, its primary role is considered to be a chain-breaking antioxidant against other radicals. Its rate constant for reaction with superoxide is lower than that of its oxidized counterpart, MitoTEMPOL.
Experimental Protocols
Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in a cell-based assay. The probe shifts its fluorescence emission from red to green upon oxidation.
Materials:
-
Cells of interest
-
Cell culture medium
-
MitoTEMPOL-H or MitoTEMPOL
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Oxidative stress inducer (e.g., AAPH, cumene (B47948) hydroperoxide)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.
-
Pre-incubate cells with desired concentrations of MitoTEMPOL-H or a vehicle control for 1 hour.
-
Load cells with 1-2 µM C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS.
-
Induce lipid peroxidation by adding the chosen oxidative stress inducer (e.g., 25 mM AAPH) to the cells in a suitable buffer (e.g., HBSS).
-
Immediately begin monitoring fluorescence.
-
Microplate Reader: Read fluorescence at two wavelengths:
-
Reduced form (Red): Excitation ~581 nm / Emission ~591 nm
-
Oxidized form (Green): Excitation ~488 nm / Emission ~510 nm
-
-
Fluorescence Microscope: Capture images using appropriate filter sets for red and green fluorescence.
-
-
Calculate the ratio of green to red fluorescence intensity to determine the extent of lipid peroxidation. An increase in this ratio indicates increased lipid peroxidation.
Measurement of Mitochondrial DNA Damage by Quantitative PCR (qPCR)
This protocol is based on the principle that DNA lesions impede the progression of DNA polymerase during PCR. Therefore, the amplification of a long mtDNA fragment will be inversely proportional to the amount of damage.
Materials:
-
Cells of interest
-
MitoTEMPOL-H or MitoTEMPOL
-
Inducer of mtDNA damage (e.g., menadione)
-
DNA extraction kit
-
Primers for a long (~10 kb) and a short (~100-200 bp) fragment of the mitochondrial genome
-
qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Seed cells and treat with the inducer of mtDNA damage and MitoTEMPOL-H as described in the lipid peroxidation assay.
-
Harvest cells and extract total genomic DNA using a commercial kit, ensuring high purity.
-
Quantify the extracted DNA and normalize all samples to the same concentration (e.g., 10 ng/µL).
-
Set up two separate qPCR reactions for each sample: one with primers for the long mtDNA fragment and one with primers for the short mtDNA fragment.
-
Perform qPCR. The short fragment amplification serves to normalize for the number of mtDNA copies per sample.
-
Calculate the relative amplification of the long fragment compared to the short fragment for each sample.
-
The amount of damage is inversely proportional to the amplification of the long fragment. A higher amplification of the long fragment in MitoTEMPOL-H treated cells compared to the damaged control indicates protection against mtDNA damage.
Detection of Mitochondrial Superoxide with MitoSOX Red
This protocol details the use of MitoSOX Red, a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
Cells of interest
-
MitoTEMPOL-H or MitoTEMPOL
-
Inducer of mitochondrial superoxide (e.g., Antimycin A)
-
MitoSOX Red (stock solution in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with the inducer of mitochondrial superoxide and MitoTEMPOL-H.
-
Wash cells with warm HBSS.
-
Incubate cells with 2.5-5 µM MitoSOX Red in warm HBSS for 10-15 minutes at 37°C, protected from light.
-
Gently wash the cells three times with warm PBS.
-
Add fresh warm imaging buffer or medium to the cells.
-
Analyze the fluorescence:
-
Fluorescence Microscope: Visualize and quantify the red fluorescence (Excitation ~510 nm / Emission ~580 nm).
-
Flow Cytometer: Analyze the cell population for red fluorescence in the appropriate channel (e.g., PE or FL2).
-
-
A decrease in red fluorescence intensity in MitoTEMPOL-H treated cells compared to the damaged control indicates scavenging of mitochondrial superoxide.
Signaling Pathways and Experimental Workflows
MitoTEMPOL-H Redox Cycling
The antioxidant action of MitoTEMPOL-H is part of a catalytic cycle within the mitochondria. This allows for the continuous detoxification of ROS.
Caption: Redox cycling of MitoTEMPOL-H within the mitochondrion.
Experimental Workflow for Assessing Antioxidant Efficacy
The following diagram outlines a typical experimental workflow to evaluate the protective effects of MitoTEMPOL-H against induced oxidative stress.
Caption: A generalized workflow for evaluating MitoTEMPOL-H's antioxidant effects.
Modulation of NADPH Oxidase Signaling
Mitochondrial ROS can contribute to the activation of NADPH oxidases (NOX), which are another major source of cellular ROS. By scavenging mitochondrial ROS, MitoTEMPOL-H can indirectly inhibit this feed-forward loop of oxidative stress.
Caption: Indirect inhibition of NADPH oxidase by MitoTEMPOL-H.
Conclusion
MitoTEMPOL-H is a highly effective, mitochondria-targeted antioxidant that operates primarily as a chain-breaking antioxidant through hydrogen atom donation. Its ability to be regenerated within the mitochondria makes it a potent and sustained defense against oxidative damage, particularly lipid peroxidation. The experimental protocols provided herein offer robust methods for quantifying its efficacy in various cellular models. For researchers investigating mitochondrial dysfunction and oxidative stress-related pathologies, MitoTEMPOL-H represents a valuable tool for both mechanistic studies and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Mito-TEMPO in Scavenging Mitochondrial Superoxide Radicals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are a primary source of reactive oxygen species (ROS), with the superoxide (B77818) radical (O₂•⁻) being a major byproduct of oxidative phosphorylation. Under physiological conditions, endogenous antioxidant systems, such as superoxide dismutase (SOD), effectively neutralize these radicals. However, in numerous pathological states, an overproduction of mitochondrial superoxide overwhelms these defense mechanisms, leading to oxidative stress, cellular damage, and the progression of disease. Mito-TEMPO, a mitochondria-targeted antioxidant, has emerged as a potent tool to specifically address this mitochondrial oxidative stress. This technical guide provides an in-depth overview of Mito-TEMPO's core mechanism of action, quantitative efficacy, detailed experimental protocols for its study, and its influence on key signaling pathways.
Core Mechanism of Action
Mito-TEMPO is a hybrid molecule composed of two key moieties:
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A well-characterized nitroxide that acts as a superoxide dismutase (SOD) mimetic. It catalytically converts superoxide radicals into hydrogen peroxide (H₂O₂) and oxygen, which can then be detoxified by other cellular enzymes like catalase and glutathione (B108866) peroxidase.
-
Triphenylphosphonium (TPP⁺): A lipophilic cation that facilitates the accumulation of the molecule within the mitochondrial matrix.[1] The large negative membrane potential across the inner mitochondrial membrane drives the uptake of the positively charged TPP⁺ moiety, leading to a several hundred-fold concentration of Mito-TEMPO at the primary site of superoxide production.
This targeted delivery ensures that the superoxide scavenging activity is localized where it is most needed, minimizing off-target effects and enhancing its therapeutic potential.
Quantitative Data on Superoxide Scavenging Efficacy
The efficacy of Mito-TEMPO in scavenging superoxide has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.
| Parameter | Value | Experimental Context | Reference |
| IC₅₀ for Superoxide Scavenging | 10 μM | Electron Spin Resonance (ESR) with EMPO spin trap | [2] |
| Rate Constant of Reaction with O₂•⁻ | 3.7 x 10⁵ M⁻¹s⁻¹ | Competition assay with EMPO | [2] |
| Reduction in Mitochondrial Superoxide | Dose-dependent | Measured by MitoSOX Red fluorescence in various cell types | |
| In Vivo Efficacy (Dose Range) | 0.7 - 20 mg/kg/day (i.p.) | Mouse models of various diseases (e.g., diabetes, sepsis, hepatotoxicity) | [3][4][5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Mito-TEMPO's effects. Below are protocols for key experiments.
Measurement of Mitochondrial Superoxide using MitoSOX™ Red
Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.
Materials:
-
MitoSOX™ Red indicator (e.g., from Thermo Fisher Scientific)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or other suitable buffer
-
Cell culture medium
-
Mito-TEMPO
-
Inducer of mitochondrial superoxide (e.g., Antimycin A)
-
Fluorescence microscope or plate reader
Procedure:
-
Prepare a 5 mM MitoSOX™ Red stock solution: Dissolve 50 µg of MitoSOX™ Red in 13 µL of anhydrous DMSO.
-
Cell Culture: Plate cells at a suitable density in a format appropriate for imaging (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere overnight.
-
Mito-TEMPO Treatment: Treat the cells with the desired concentration of Mito-TEMPO for a specified pre-incubation time (e.g., 1-2 hours) before inducing oxidative stress.
-
Induce Oxidative Stress (Optional): Add a superoxide-inducing agent (e.g., Antimycin A) to the cells for a defined period.
-
Staining:
-
Prepare a working solution of MitoSOX™ Red (typically 1-5 µM) in pre-warmed HBSS or cell culture medium.
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with pre-warmed HBSS.
-
Imaging and Analysis:
-
Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
Alternatively, quantify the fluorescence intensity using a microplate reader.
-
Compare the fluorescence intensity between control, stressed, and Mito-TEMPO-treated cells.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: A decrease in mitochondrial membrane potential is an indicator of mitochondrial dysfunction. JC-1 and TMRE are commonly used fluorescent probes for this measurement.
a) Using JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FCCP or CCCP (uncouplers, as positive controls)
-
Fluorescence microscope, flow cytometer, or plate reader
Procedure:
-
Cell Preparation: Culture and treat cells with Mito-TEMPO and/or a stress-inducing agent as described previously.
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-5 µg/mL) in pre-warmed cell culture medium.
-
Remove the medium, wash the cells with PBS, and add the JC-1 working solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing: Wash the cells twice with warm PBS.
-
Analysis:
-
Microscopy: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. Capture images in both red and green channels.
-
Flow Cytometry/Plate Reader: Measure the fluorescence intensity in both the red (J-aggregates) and green (monomers) channels. The ratio of red to green fluorescence is used as a measure of mitochondrial polarization.
-
b) Using TMRE (Tetramethylrhodamine, Ethyl Ester)
Materials:
-
TMRE dye
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation: Culture and treat cells as described.
-
TMRE Staining:
-
Prepare a TMRE working solution (typically 25-100 nM) in pre-warmed medium.
-
Add the TMRE solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Analysis:
-
Image the cells directly without washing. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential.
-
Western Blot Analysis for Nrf2 Activation
Principle: Mito-TEMPO can activate the Nrf2 antioxidant response pathway. This can be assessed by measuring the nuclear translocation of Nrf2.
Materials:
-
Cell lysis buffer (for total and nuclear/cytoplasmic fractionation)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytoplasmic loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Mito-TEMPO. Perform nuclear and cytoplasmic fractionation using a suitable kit or protocol.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-Nrf2) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the respective loading controls to determine the change in nuclear Nrf2 levels.
Signaling Pathways and Experimental Workflows
Mito-TEMPO's ability to scavenge mitochondrial superoxide has significant downstream effects on cellular signaling pathways.
Mito-TEMPO's Impact on the PI3K/Akt/mTOR Pathway
Mitochondrial ROS can influence the PI3K/Akt/mTOR pathway, which is crucial for cell survival, growth, and proliferation. By reducing mitochondrial superoxide, Mito-TEMPO can modulate this pathway, often promoting cell survival under conditions of oxidative stress.[6]
Caption: Mito-TEMPO's modulation of the PI3K/Akt/mTOR pathway.
Activation of the Nrf2 Antioxidant Response Pathway
By altering the cellular redox state, Mito-TEMPO can lead to the activation of the Nrf2 pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress, or its modulation by antioxidants, can lead to the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.
Caption: Activation of the Nrf2 pathway by Mito-TEMPO.
Experimental Workflow for In Vivo Studies
A typical workflow for assessing the efficacy of Mito-TEMPO in an animal model of oxidative stress is depicted below.
Caption: General experimental workflow for in vivo Mito-TEMPO studies.
Conclusion
Mito-TEMPO represents a significant advancement in the targeted therapy of diseases associated with mitochondrial oxidative stress. Its ability to specifically accumulate in mitochondria and efficiently scavenge superoxide radicals makes it an invaluable tool for both basic research and preclinical drug development. The data and protocols presented in this guide are intended to provide researchers with the necessary information to effectively utilize Mito-TEMPO in their studies and to further elucidate the critical role of mitochondrial superoxide in health and disease.
References
- 1. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. researchgate.net [researchgate.net]
Mito-TEMPOL's Effects on Cellular Signaling Pathways: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
December 19, 2025
Abstract
Mito-TEMPOL is a synthetically engineered, mitochondria-targeted antioxidant designed to combat cellular damage originating from mitochondrial oxidative stress. Its unique structure, featuring a piperidine (B6355638) nitroxide (TEMPOL) antioxidant moiety tethered to a triphenylphosphonium (TPP) cation, facilitates its accumulation within the mitochondrial matrix.[1][2] By acting as a potent superoxide (B77818) dismutase (SOD) mimetic and participating in redox cycling, this compound effectively neutralizes mitochondrial reactive oxygen species (ROS) at their source.[1][3] This targeted intervention has profound implications for cellular function, as mitochondrial ROS are key signaling molecules that, in excess, drive pathological processes. This technical guide provides a comprehensive exploration of this compound's mechanism of action and its modulatory effects on critical cellular signaling pathways, including PI3K/Akt/mTOR, NF-κB, and apoptosis. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular interactions to serve as a core resource for professionals in mitochondrial biology, pharmacology, and therapeutic development.
Core Mechanism of Action: Targeted Mitochondrial ROS Scavenging
The primary efficacy of this compound stems from its specific accumulation in mitochondria and its dual-action antioxidant capability. The lipophilic TPP cation allows the molecule to cross cellular membranes and concentrate several hundred-fold within the mitochondrial matrix, driven by the organelle's negative membrane potential.[1][4]
Once localized, this compound exerts its antioxidant effects through two principal mechanisms:
-
Superoxide Dismutase (SOD) Mimetic Activity : this compound directly catalyzes the dismutation of superoxide (O₂•⁻), a primary and highly damaging ROS produced by the electron transport chain, into the less reactive hydrogen peroxide (H₂O₂).[2] This H₂O₂ is subsequently detoxified to water by other cellular enzymes like catalase and glutathione (B108866) peroxidase.[5]
-
Redox Cycling : Within the mitochondria, this compound is rapidly reduced to its hydroxylamine (B1172632) form, this compound-H.[1] This reduced form is a potent chain-breaking antioxidant that quenches other radicals by donating a hydrogen atom, a process that oxidizes it back to this compound.[6] This regenerative cycle allows for the sustained scavenging of a broad range of ROS.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 5. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Mito-tempol in Mitochondrial Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Mito-tempol: A Mitochondria-Targeted Antioxidant
This compound is a synthetically engineered compound designed to specifically target and neutralize reactive oxygen species (ROS) within the mitochondria. Structurally, it consists of a piperidine (B6355638) nitroxide, TEMPOL, a well-established antioxidant, tethered to a lipophilic triphenylphosphonium (TPP) cation.[1] This cationic moiety facilitates the molecule's accumulation within the mitochondrial matrix, driven by the substantial negative mitochondrial membrane potential. This targeted delivery significantly enhances its efficacy in mitigating mitochondrial oxidative stress, a key pathological factor in a wide array of diseases.
The primary mechanism of action of this compound centers on its potent antioxidant properties. It functions as a superoxide (B77818) dismutase (SOD) mimetic, catalyzing the dismutation of superoxide (O₂⁻), a primary and highly damaging ROS produced as a byproduct of the electron transport chain, into the less reactive hydrogen peroxide (H₂O₂).[1] Upon entering the mitochondria, this compound is rapidly reduced to its hydroxylamine (B1172632) form, this compound-H. This reduced form acts as a potent chain-breaking antioxidant, donating a hydrogen atom to quench other radicals, thereby becoming oxidized back to this compound. This redox cycling allows for the continuous scavenging of various ROS.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound in both in vivo and in vitro models.
Table 1: In Vivo Administration and Effects of this compound
| Animal Model | Disease/Condition | Dosage and Administration Route | Duration | Key Quantitative Findings |
| Mice | Sepsis-induced diaphragm dysfunction | 10 mg/kg/day, intraperitoneal | 48 hours | Prevented sepsis-induced reductions in diaphragm force generation and mitochondrial function.[2] |
| Rats | Neuropathic pain | 0.7 mg/kg, intraperitoneal, daily | 14 days | Significantly increased paw withdrawal threshold and thermal paw withdrawal latency. Increased serum glutathione (B108866) content and SOD activity, while decreasing malondialdehyde content. |
| Mice | Acetaminophen-induced hepatotoxicity | 10 or 20 mg/kg, intraperitoneal, single dose 1.5h post-acetaminophen | 6 hours | Dose-dependently attenuated the increase in plasma ALT activities and reduced the area of necrosis.[3] |
| Mice | Hypertension | 150 µg/kg/day, co-infused with angiotensin II | 14 days | Markedly attenuated hypertension and inhibited the increase in vascular O₂⁻ production.[4] |
Table 2: In Vitro Effects of this compound
| Cell Type | Stressor | This compound Concentration | Incubation Time | Key Quantitative Findings |
| SH-SY5Y (Human Neuroblastoma) | Glutamate | 50 and 100 µM | 24 hours | Significantly restored cell viability to 82.90% and 93.56%, respectively.[5] |
| C2C12 (Mouse Myoblasts) | Cytokines | 10 mg/L | 24 hours | Ablated cytokine-induced superoxide generation. |
| Pulmonary Artery Endothelial Cells | PCP (Mitochondrial uncoupler) | Not specified | Real-time | Attenuated the surge in mitochondrial O₂⁻ production.[6] |
| LLC-PK1 (Porcine Kidney Epithelial) | ATP depletion | 1 - 1000 nM | Not specified | Dose-dependent reduction in cytotoxicity and caspase-3 activation.[7] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the review of this compound.
Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide. A decrease in fluorescence intensity in the presence of this compound indicates its efficacy in scavenging mitochondrial superoxide.
Protocol:
-
Cell Preparation: Seed cells in a suitable culture vessel (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
This compound Treatment: Pre-treat cells with the desired concentration of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Add a stress-inducing agent (e.g., antimycin A, rotenone) and co-incubate with this compound for the desired duration.
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS).
-
Remove the culture medium, wash the cells once with warm HBSS, and add the MitoSOX Red working solution.
-
Incubate for 10-30 minutes at 37°C, protected from light.[7]
-
-
Washing: Wash the cells three times with warm HBSS to remove excess probe.[7]
-
Analysis: Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader. Quantify the mean fluorescence intensity.[7]
Western Blot for Signaling Pathway Analysis (e.g., PI3K/Akt/mTOR)
Principle: Western blotting is used to detect and quantify changes in the expression and phosphorylation status of key proteins in a signaling pathway following this compound treatment.
Protocol:
-
Cell Lysis: After treatment with this compound and/or a stressor, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[5]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[7]
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[7][8]
Caspase-3 Activity Assay
Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate. A reduction in caspase-3 activity with this compound treatment indicates its anti-apoptotic effect.
Protocol:
-
Sample Preparation: Induce apoptosis in cells with or without this compound pre-treatment. Prepare cell lysates according to the assay kit manufacturer's instructions.
-
Assay Reaction:
-
Add the cell lysate (containing 50-200 µg of protein) to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at Ex/Em = 380/460 nm (for fluorometric) using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the results from apoptotic samples to non-treated controls.
Cytochrome c Release Assay (Western Blot)
Principle: The release of cytochrome c from the mitochondria into the cytosol is a hallmark of the intrinsic apoptotic pathway. This protocol uses subcellular fractionation followed by western blotting to detect cytosolic cytochrome c.
Protocol:
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold cytosol extraction buffer containing DTT and protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.
-
-
Western Blot:
-
Perform western blotting on the cytosolic fractions as described in the "Western Blot for Signaling Pathway Analysis" protocol.
-
Probe the membrane with a primary antibody specific for cytochrome c.[9]
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1)
Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green. A higher red/green fluorescence ratio indicates healthier mitochondria.
Protocol:
-
Cell Preparation: Culture cells to a density of 5 x 10⁵ to 1 x 10⁶ cells/mL. Treat cells with the experimental compound (e.g., an apoptosis inducer) with or without this compound.
-
JC-1 Staining:
-
Washing: Centrifuge the cells at 400 x g for 5 minutes, remove the supernatant, and wash the cells once with assay buffer.[11]
-
Analysis: Resuspend the cells in assay buffer and analyze immediately by flow cytometry. Detect JC-1 monomers in the FITC channel (green) and J-aggregates in the PE channel (red). The ratio of red to green fluorescence is used to quantify the mitochondrial membrane potential.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by this compound and a general experimental workflow.
Caption: Core mechanism of this compound as a mitochondria-targeted antioxidant.
Caption: Inhibition of the intrinsic apoptosis pathway by this compound.
Caption: Modulation of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: this compound's impact on the NF-κB signaling pathway.
Caption: General experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytochrome c release from mitochondria proceeds by a two-step process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Synthesis and Purification of Mito-TEMPO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-TEMPO, a mitochondria-targeted antioxidant, has garnered significant attention in biomedical research for its potential therapeutic applications in diseases associated with mitochondrial oxidative stress. This technical guide provides a comprehensive overview of the synthesis and purification of Mito-TEMPO, chemically known as (2-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride. This document outlines the detailed experimental protocols for its synthesis, purification, and characterization, along with a summary of relevant quantitative data. Furthermore, it includes diagrams of the synthesis workflow and key signaling pathways influenced by Mito-TEMPO to facilitate a deeper understanding of its production and biological context.
Introduction
Mitochondrial reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the development of mitochondria-targeted antioxidants a critical area of research. Mito-TEMPO is a novel compound that combines the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a triphenylphosphonium (TPP) cation. The lipophilic TPP cation facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential. Once localized, the TEMPO moiety acts as a superoxide (B77818) dismutase (SOD) mimetic, scavenging superoxide radicals. This targeted approach enhances the antioxidant efficacy at the primary site of ROS production, minimizing off-target effects.
Synthesis of Mito-TEMPO
The synthesis of Mito-TEMPO involves the formation of an amide bond between 4-amino-TEMPO and a triphenylphosphonium-derivatized carboxylic acid. The general synthetic scheme is a two-step process.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) |
| 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO) | C₉H₁₉N₂O | 171.26 |
| (Carboxymethyl)triphenylphosphonium bromide | C₂₀H₁₈BrO₂P | 417.23 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 |
| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | 115.09 |
| Triethylamine (B128534) (TEA) | C₆H₁₅N | 101.19 |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 |
| Acetonitrile (ACN) | C₂H₃N | 41.05 |
Experimental Protocol: Synthesis
The synthesis of Mito-TEMPO is typically performed in two main steps:
Step 1: Activation of the Carboxylic Acid
-
Dissolve (carboxymethyl)triphenylphosphonium bromide (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
The formation of the NHS-activated ester can be monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and wash the solid with a small amount of cold DCM.
-
The filtrate containing the activated ester is used directly in the next step.
Step 2: Amide Bond Formation
-
Dissolve 4-amino-TEMPO (1 equivalent) in anhydrous DCM.
-
Add triethylamine (TEA) (1.2 equivalents) to the solution.
-
Add the filtrate containing the activated ester from Step 1 dropwise to the 4-amino-TEMPO solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC until the starting material (4-amino-TEMPO) is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
Synthesis and Purification Workflow for Mito-TEMPO.
Purification of Mito-TEMPO
Purification of the crude product is crucial to obtain Mito-TEMPO of high purity suitable for biological research. A combination of column chromatography and crystallization is typically employed.
Experimental Protocol: Purification
Column Chromatography:
-
Dissolve the crude Mito-TEMPO residue in a minimal amount of DCM.
-
Prepare a silica (B1680970) gel column packed with an appropriate stationary phase (e.g., silica gel 60, 230-400 mesh).
-
Load the concentrated crude product onto the column.
-
Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a mixture of dichloromethane and methanol (B129727) (e.g., starting from 100% DCM and gradually increasing to 10% methanol in DCM).
-
Collect fractions and monitor by TLC to identify the fractions containing the desired product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Crystallization:
-
Dissolve the product obtained from column chromatography in a minimal amount of a suitable hot solvent, such as isopropanol (B130326) or a mixture of DCM and diethyl ether.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Data
The identity and purity of the synthesized Mito-TEMPO should be confirmed by various analytical techniques.
| Parameter | Result |
| Purity (HPLC) | ≥98%[1][2] |
| Molecular Formula | C₂₉H₃₅ClN₂O₂P[3] |
| Molecular Weight | 510.03 g/mol [1][4][5] |
| Appearance | White to light brown powder[1][2] |
| Solubility | Soluble in water (up to 40 mg/mL), DMSO (up to 25 mg/mL), and ethanol (B145695) (up to 40 mg/mL)[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the paramagnetic nature of the TEMPO radical, NMR spectra of Mito-TEMPO can exhibit broad signals. To obtain well-resolved spectra, the nitroxide radical can be reduced to the corresponding hydroxylamine (B1172632) in situ using a reducing agent like phenylhydrazine.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The spectrum will show a prominent peak corresponding to the [M-Cl]⁺ ion.
Biological Signaling Pathways
Mito-TEMPO exerts its biological effects by modulating key signaling pathways involved in cellular stress responses and survival.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6][7] Mito-TEMPO has been shown to modulate this pathway, particularly under conditions of oxidative stress. By scavenging mitochondrial ROS, Mito-TEMPO can prevent the oxidative inactivation of phosphatases that negatively regulate this pathway, such as PTEN. This leads to the activation of Akt and mTOR, promoting cell survival and inhibiting apoptosis.[8][9]
Mito-TEMPO's influence on the PI3K/Akt/mTOR pathway.
Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. Mito-TEMPO, by reducing mitochondrial ROS levels, can modulate the activation of the Nrf2-ARE pathway, thereby enhancing the cell's endogenous antioxidant capacity.[10]
Modulation of the Nrf2-ARE pathway by Mito-TEMPO.
Conclusion
This technical guide provides a detailed framework for the synthesis, purification, and characterization of Mito-TEMPO. The provided protocols and data are intended to assist researchers in the successful production of this important mitochondria-targeted antioxidant for in-depth investigation of its therapeutic potential. The visualization of the synthetic workflow and its interaction with key cellular signaling pathways offers a comprehensive understanding for professionals in drug development and related scientific fields.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. MitoTEMPO, ≥98% (HPLC) 1334850-99-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. Mitochondria-targeted antioxidant mito-TEMPO alleviate oxidative stress induced by antimycin A in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mitochondria-targeted nitroxide is reduced to its hydroxylamine by ubiquinol in mitochondria [ouci.dntb.gov.ua]
- 8. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mito-Tempo alleviates ox-LDL-provoked foam cell formation by regulating Nrf2/NLRP3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of Mito-tempol Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mito-tempol, a mitochondria-targeted antioxidant, holds significant promise in the study and potential treatment of a variety of pathologies linked to oxidative stress. As a derivative of TEMPOL conjugated to a triphenylphosphonium (TPP) cation, its efficacy is intrinsically linked to its chemical integrity.[1] This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound powder. It synthesizes available data on its degradation pathways, recommended handling procedures, and the impact of environmental factors such as temperature, light, and humidity. This document is intended to serve as a critical resource for ensuring the reliable and reproducible use of this compound in research and drug development settings.
Physicochemical Properties and Stability Profile
This compound is a synthetic compound that functions as a superoxide (B77818) dismutase (SOD) mimetic, specifically targeting the mitochondria to scavenge superoxide radicals.[1] Its stability is paramount for its antioxidant activity. The compound is known to be sensitive to several environmental factors, which can lead to degradation and the formation of impurities.
General Stability
This compound powder is susceptible to degradation upon exposure to:
-
Air: Oxidation can occur, leading to the formation of impurities.[2]
-
Light: The compound is light-sensitive, and exposure can induce degradation.[2]
-
Moisture: Hygroscopic properties can lead to hydrolysis and degradation.
Thermal Stability
While specific quantitative data from forced degradation studies at various temperatures are not extensively published in peer-reviewed literature, manufacturer recommendations and available data sheets provide guidance on its thermal stability. Long-term storage at low temperatures is critical for preserving the integrity of the powder.
Recommended Storage Conditions
To ensure the long-term stability and efficacy of this compound powder, the following storage conditions are recommended. These conditions are summarized in the tables below for both the solid powder and its solutions.
This compound Powder
| Storage Condition | Temperature | Duration | Container | Additional Precautions |
| Long-term | -20°C | ≥ 4 years | Tightly sealed, opaque container | Store under desiccating conditions. |
| Short-term | Room Temperature | For shipment | As received | Minimize exposure to light and moisture. |
Data compiled from multiple sources.
This compound Solutions
The stability of this compound is significantly reduced once in solution. The choice of solvent and storage conditions is critical to minimize degradation.
| Solvent | Storage Temperature | Duration | Recommendations |
| Aqueous Solutions (e.g., Water, PBS) | 2-8°C | Not recommended for >1 day | Prepare fresh for each experiment. |
| Organic Solvents (e.g., DMSO, Ethanol) | -20°C | Up to 4 months (DMSO) | Aliquot to avoid freeze-thaw cycles. Store in the dark. |
| -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Store in the dark. |
Data compiled from multiple sources.[3]
Experimental Protocols
Protocol for Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (B145695)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile, amber tube.
-
Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., 10 mM or 50 mg/mL).
-
Cap the tube tightly and vortex until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Stability Testing using HPLC-UV
Objective: To assess the stability of a this compound solution over time under specific storage conditions using High-Performance Liquid Chromatography with Ultraviolet detection.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid). The exact gradient should be optimized to achieve good separation of the parent compound from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (a wavelength around 254 nm is a common starting point for aromatic compounds).
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a fresh stock solution of this compound in the desired solvent at a known concentration.
-
Analyze the initial concentration (T=0) by injecting the solution into the HPLC system and recording the peak area of the this compound peak.
-
Store the solution under the desired stability testing conditions (e.g., 4°C, room temperature, protected from light).
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the solution.
-
Analyze the aliquot by HPLC-UV under the same conditions as the initial analysis.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by mitigating mitochondrial oxidative stress, which in turn modulates key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Pathway
This compound has been shown to influence the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival. By reducing mitochondrial reactive oxygen species (ROS), this compound can help maintain the proper functioning of this pathway, which is often dysregulated in diseases associated with oxidative stress.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a key component of the cellular stress response. Mitochondrial ROS can activate this pathway, leading to inflammation and apoptosis. By scavenging mitochondrial superoxide, this compound can attenuate the activation of the JNK pathway. This can occur through the prevention of the activation of upstream kinases such as Apoptosis Signal-regulating Kinase 1 (ASK1).
Conclusion
The chemical stability of this compound powder is a critical factor that dictates its efficacy and the reproducibility of experimental results. Adherence to the recommended storage conditions—specifically, long-term storage at -20°C under desiccated and dark conditions—is essential for preserving its integrity. For solutions, fresh preparation is ideal for aqueous media, while aliquoted storage at -80°C is recommended for organic stock solutions. By understanding and controlling the factors that influence its stability, researchers and drug development professionals can ensure the reliable application of this potent mitochondria-targeted antioxidant in their studies.
References
Mito-TEMPOL: A Technical Guide to Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Mito-TEMPOL in common laboratory solvents, namely dimethyl sulfoxide (B87167) (DMSO) and water. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed for the effective preparation and use of this mitochondria-targeted antioxidant. This document outlines quantitative solubility data, detailed experimental protocols for dissolution, and visual representations of its mechanism of action.
Core Mechanism of Action
This compound is a synthetically engineered compound designed to specifically target and neutralize reactive oxygen species (ROS) within the mitochondria.[1] Structurally, it consists of a piperidine (B6355638) nitroxide, TEMPOL, a known antioxidant, tethered to a triphenylphosphonium (TPP) cation.[1] This lipophilic cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential.[1] This targeted delivery significantly enhances its efficacy in mitigating mitochondrial oxidative stress, a key pathological factor in a wide array of diseases.[1]
The primary mechanism of action for this compound is its potent antioxidant activity within the mitochondria, where it functions as a superoxide (B77818) dismutase (SOD) mimetic.[1] It catalyzes the dismutation of superoxide (O₂⁻), a primary and highly damaging ROS, into the less reactive hydrogen peroxide (H₂O₂).[1]
Quantitative Solubility Data
The solubility of this compound can vary between different sources and depends on the specific form of the compound (e.g., hydrate). The following table summarizes the available quantitative data for solubility in DMSO and water. It is important to note that sonication is often recommended to aid dissolution, particularly at higher concentrations.[2][3][4]
| Solvent | Reported Solubility (mg/mL) | Reported Molar Concentration (mM) | Notes | Source(s) |
| DMSO | ~10 | - | - | [5] |
| 40-50 | - | - | [6] | |
| 50 | - | - | [7] | |
| 100 | 196.07 | Sonication needed | [3] | |
| 255 | 499.97 | Sonication recommended | [2][4] | |
| Water | 10 | - | Clear solution | [8] |
| 60 | 117.64 | Sonication needed/recommended | [2][3][4] | |
| - | 100 | - | ||
| PBS (pH 7.2) | ~5 | - | Aqueous solutions not recommended for storage beyond one day. | [2][5] |
| 10 | - | - | [7] |
Note: The molecular weight of this compound can vary slightly depending on the salt form (e.g., with chloride or bromide). The values presented here are as reported in the cited sources.
Experimental Protocols
Proper dissolution and formulation are critical for ensuring the bioavailability and efficacy of this compound in both in vitro and in vivo studies.
Protocol 1: Preparation of Stock Solutions in Organic Solvents
For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable organic solvent like DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
In a sterile tube, weigh the required amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.[2]
-
If the compound does not fully dissolve, sonicate the solution in a water bath sonicator for 5-10 minutes, or until the solution is clear.[2][3]
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2][6]
Protocol 2: Preparation of Aqueous Solutions for Immediate Use
Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.[5][6]
Materials:
-
This compound powder or a stock solution in an organic solvent
-
Sterile water or Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure from Powder:
-
Weigh the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of sterile water or PBS to achieve the desired final concentration.
-
Vortex the solution thoroughly.
-
If necessary, sonicate to aid dissolution.[2]
-
Use the freshly prepared solution immediately.
Procedure from Organic Stock:
-
Thaw an aliquot of the this compound stock solution (from Protocol 1).
-
Dilute the stock solution into the aqueous buffer or cell culture medium to the final desired concentration.
-
Ensure the final concentration of the organic solvent is low and does not affect the experimental system.[5] For in vivo studies, the concentration of DMSO should generally be kept below 10%.[2]
Visualizing Experimental and Biological Pathways
To further aid in the conceptualization of this compound's handling and mechanism, the following diagrams have been generated.
Caption: Workflow for preparing this compound solutions.
Caption: this compound's influence on the PI3K/Akt/mTOR pathway.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
understanding the redox cycling of Mito-tempol
An In-depth Technical Guide on the Redox Cycling of Mito-tempol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetically engineered compound designed to specifically target and neutralize reactive oxygen species (ROS) within the mitochondria. Structurally, it consists of a piperidine (B6355638) nitroxide, TEMPOL (B1682022), which is a well-established antioxidant, tethered to a triphenylphosphonium (TPP) cation.[1] This lipophilic cation facilitates the accumulation of the molecule within the mitochondrial matrix, driven by the negative mitochondrial membrane potential.[1][2] This targeted delivery significantly enhances its efficacy in mitigating mitochondrial oxidative stress, a key pathological factor in a wide array of diseases.[1] This guide provides an in-depth exploration of the redox cycling of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved mechanisms.
Core Mechanism of Action: A Dual-Role Antioxidant
The primary mechanism of action of this compound is centered on its potent antioxidant properties within the mitochondria. It functions as a superoxide (B77818) dismutase (SOD) mimetic and participates in a redox cycling process, ensuring sustained antioxidant activity.[1]
Superoxide Dismutase (SOD) Mimetic Activity
Once localized to the mitochondria, this compound exerts its primary effect as a superoxide dismutase (SOD) mimetic.[1][2] It catalyzes the dismutation of superoxide (O₂•⁻), a harmful reactive oxygen species (ROS) produced as a byproduct of mitochondrial respiration, into hydrogen peroxide (H₂O₂).[2][3] H₂O₂ is then further detoxified to water by other cellular enzymes like catalase and glutathione (B108866) peroxidase.[4] This targeted scavenging of mitochondrial superoxide helps to mitigate oxidative damage.[2]
Redox Cycling and the Role of this compound-H
Upon entering the mitochondria, this compound is rapidly reduced to its hydroxylamine (B1172632) form, this compound-H.[1][5] While this compound itself possesses SOD mimetic capabilities, its reduced form, this compound-H, acts as a potent chain-breaking antioxidant.[1][5] It donates a hydrogen atom to quench other radicals, thereby becoming oxidized back to this compound.[1][5] This redox cycling between this compound and this compound-H allows for the continuous scavenging of various ROS.[1] Notably, this compound-H does not exhibit SOD mimetic activity itself.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Administration of Mito-Tempol in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-tempol (also known as Mito-T) is a mitochondria-targeted antioxidant that has garnered significant interest in preclinical research.[1] By combining the superoxide (B77818) dismutase (SOD) mimetic, TEMPO, with a triphenylphosphonium (TPP) cation, this compound selectively accumulates within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production.[2][3][4] This targeted action allows for the specific scavenging of mitochondrial superoxide, making it a valuable tool for investigating the role of mitochondrial oxidative stress in a wide array of pathological conditions and for exploring its therapeutic potential.[1]
These application notes provide a comprehensive guide to the in vivo administration of this compound in mice, summarizing key quantitative data from various studies, detailing experimental protocols for different disease models, and illustrating relevant signaling pathways and workflows.
Data Presentation: Summary of In Vivo Administration Protocols
The following tables provide a structured overview of this compound administration strategies in mice, categorized by the route of administration and the disease model under investigation.
Table 1: Intraperitoneal (i.p.) Injection
| Dosage | Frequency | Duration | Mouse Model/Disease | Key Findings | Reference(s) |
| 0.1 mg/kg | Once weekly | 20 weeks | N-nitrosodiethylamine-induced hepatocarcinogenesis | Increased survival, reduced tumor incidence and multiplicity. | [1][5] |
| 0.1 mg/kg | Daily | 11 days total (7 days pre-treatment, 4 days during 5-FU) | 5-Fluorouracil-induced cardiotoxicity | Attenuated mitochondrial oxidative stress. | [1][6] |
| 0.7 mg/kg/day | Daily | 30 days | Streptozotocin-induced type-1 diabetes and db/db type-2 diabetic mice | Inhibited mitochondrial ROS, prevented intracellular oxidative stress, decreased apoptosis, and improved myocardial function. | [1][7] |
| 10 mg/kg | Single dose at time of CLP | 6 hours | Cecal Ligation and Puncture (CLP)-induced sepsis | Prevented the increase in mitochondrial superoxide and the decline in peritubular capillary perfusion. | [1] |
| 10 mg/kg/day | Daily (one dose post-surgery, another at 24h) | 48 hours | CLP-induced sepsis | Prevented sepsis-induced diaphragm weakness and reductions in mitochondrial function. | [1] |
| 10 or 20 mg/kg | Single dose, 1.5 hours post-APAP | 3 and 6 hours | Acetaminophen (B1664979) (APAP)-induced hepatotoxicity | Dose-dependently reduced liver injury, GSSG levels, and the GSSG-to-GSH ratio. | [1][2][8] |
| 2, 5, 10, or 20 mg/kg | Single dose, 1 hour post-APAP | 24 hours | APAP-induced hepatotoxicity | Doses of 5-20 mg/kg significantly suppressed the APAP-induced increase in serum ALT levels. | [9] |
| 20 mg/kg | Single dose, 1 hour prior to LPS | Not specified | Lipopolysaccharide (LPS)-induced sepsis | Inhibited inflammation and attenuated liver injury. | [1][10] |
Table 2: Subcutaneous Osmotic Minipump Infusion
| Dosage | Frequency | Duration | Mouse Model/Disease | Key Findings | Reference(s) |
| 180 µg/kg/day | Continuous infusion | 28 days | Aged mice (cardiac aging) | Restored cardiac function and coronary vasodilation to levels of young mice. | [1] |
Experimental Protocols
Protocol 1: this compound Administration in a Mouse Model of Acetaminophen (APAP)-Induced Hepatotoxicity
This protocol is adapted from studies investigating the protective effects of this compound against APAP-induced liver injury.[2][9]
1. Animal Model:
-
Induce hepatotoxicity by a single intraperitoneal (i.p.) injection of acetaminophen (APAP) at a dose of 300-400 mg/kg.[2][9] APAP should be dissolved in warm sterile saline.[2]
2. This compound Preparation:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 10 or 20 mg/kg dose).[2]
3. Administration:
-
At 1 to 1.5 hours post-APAP injection, administer the prepared this compound solution via i.p. injection.[2][9]
-
A vehicle control group receiving an equivalent volume of saline should be included.[2]
4. Assessment of Efficacy:
-
Collect blood samples at 3, 6, and 24 hours post-APAP administration to measure serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.[2][9][10]
-
Harvest liver tissue for histological analysis (H&E staining) to assess the extent of necrosis.[2]
-
Measure markers of oxidative stress in liver tissue, such as glutathione (B108866) disulfide (GSSG) levels and the GSSG-to-glutathione (GSH) ratio.[2]
-
Analyze mitochondrial function and markers of apoptosis, such as Bax translocation.[2]
Protocol 2: this compound Administration in a Mouse Model of Diabetic Cardiomyopathy
This protocol is based on a study evaluating the therapeutic effects of this compound in both type-1 and type-2 diabetic mouse models.[1][7]
1. Animal Model:
-
Type-1 Diabetes: Induce diabetes in adult male C57BL/6 mice with daily i.p. injections of streptozotocin (B1681764) (STZ) at 50 mg/kg/day for 5 consecutive days.[1][7] Confirm hyperglycemia (blood glucose ≥ 15 mM) 72 hours after the final STZ injection.[1][7]
-
Type-2 Diabetes: Use male db/db mice with their littermate db/+ mice as controls.[1]
2. This compound Preparation:
-
Dissolve this compound in sterile saline to the desired concentration.[1]
3. Administration:
-
Thirty days after the confirmation of diabetes, begin daily i.p. injections of this compound at a dose of 0.7 mg/kg/day for 30 days.[1][7]
-
Administer an equivalent volume of saline to the vehicle control groups.[1]
4. Assessment of Efficacy:
-
Measure mitochondrial ROS in isolated cardiomyocytes using a fluorescent probe like MitoSOX™ Red.[1]
-
Assess oxidative stress in heart tissue by measuring protein carbonyl content.[1]
-
Evaluate cardiac function using echocardiography.[8]
-
Analyze apoptosis in heart tissue.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in mitigating cellular damage.
Caption: Workflow for APAP-induced hepatotoxicity study in mice.
Caption: Workflow for continuous this compound delivery via osmotic minipump.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cardioprotective potential of mitochondria-targeted antioxidant, mito-TEMPO, in 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Mito-tempol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-tempol (2-(2,2,6,6-tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl-triphenylphosphonium chloride) is a mitochondria-targeted antioxidant that functions as a superoxide (B77818) dismutase (SOD) mimetic.[1][2] Its cationic triphenylphosphonium (TPP) moiety facilitates its accumulation within the mitochondrial matrix, the primary site of reactive oxygen species (ROS) production.[2][3] This targeted action makes this compound a valuable tool for investigating the role of mitochondrial oxidative stress in various pathological conditions and as a potential therapeutic agent. These application notes provide a comprehensive overview of recommended dosages, detailed experimental protocols, and the underlying signaling pathways modulated by this compound in in vivo studies.
Data Presentation: Recommended In Vivo Dosages
The optimal dosage of this compound is dependent on the animal model, administration route, and the specific pathological condition being investigated. The following tables summarize dosages reported in various peer-reviewed studies.
Table 1: this compound Dosage in Mouse Models
| Disease/Condition Model | Mouse Strain | Administration Route | Dosage | Frequency & Duration | Key Findings |
| 5-Fluorouracil-induced cardiotoxicity | BALB/c | Intraperitoneal (i.p.) | 0.1 mg/kg | Daily for 7 days (pre-treatment), then daily for 4 days with 5-FU | Attenuated mitochondrial oxidative stress.[4][5] |
| N-nitrosodiethylamine-induced hepatocarcinogenesis | Not Specified | i.p. | 0.1 mg/kg | Once every week for 20 weeks | Increased survival, reduced tumor incidence.[4] |
| Diabetic Cardiomyopathy (Type 1 & 2) | Streptozotocin-induced & db/db | i.p. | 0.7 mg/kg/day | Daily for 30 days | Inhibited mitochondrial ROS and improved myocardial function.[4] |
| Noise-Induced Hearing Loss | Not Specified | i.p. | 1 mg/kg | 24h before, 1h before, and immediately after noise exposure, then daily for 3 days | Attenuated cochlear oxidative stress and mtDNA damage. |
| Acetaminophen-induced hepatotoxicity | C57BL/6J | i.p. | 2, 5, 10, or 20 mg/kg | Single dose 1, 2, or 3 hours post-APAP | Dose-dependently reduced liver injury.[6][7] |
| Sepsis (Cecal Ligation and Puncture - CLP) | ICR (CD-1) | i.p. | 10 mg/kg/day | Daily, with the first dose post-surgery or delayed by 6 hours | Prevented sepsis-induced diaphragm weakness.[6][8] |
| Sepsis (LPS-induced) | Not Specified | i.p. | 20 mg/kg | Single dose 1 hour prior to LPS | Inhibited inflammation and attenuated liver injury.[9] |
| Cardiac Aging | Aged mice | Subcutaneous osmotic minipump | 180 µg/kg/day | Continuous infusion for 28 days | Restored cardiac function to levels of young mice.[4] |
| Aldosterone-Induced Renal Injury | C57BL/6J | Not Specified | Not Specified | 4 weeks | Improved renal function and reduced Nlrp3 inflammasome activation.[10] |
Table 2: this compound Dosage in Rat Models
| Disease/Condition Model | Rat Strain | Administration Route | Dosage | Frequency & Duration | Key Findings |
| Hypertension-induced Left Ventricular Hypertrophy | Spontaneously Hypertensive Rats (SHR) | i.p. | 2 mg/kg/day | 30 days | Improved cardiovascular structure and function.[11] |
| Burn-induced Cardiac Dysfunction | Male Rats | i.p. | 7 mg/kg | Single dose, harvested at 24 hours | Reversed burn-induced cardiac dysfunction.[6][11] |
| Endotoxemia (LPS-induced) | Sprague Dawley | i.p. | 50 nmol/kg | 1 hour before and 11 hours after LPS | Decreased liver damage marker aspartate aminotransferase.[12] |
| Diabetic Retinopathy (Streptozotocin-induced) | Wistar | Peroral | 100 mg/kg | 5 times a week for 5 weeks | Reduced retinal vascularization pattern.[13] |
Experimental Protocols
Protocol for Acetaminophen (APAP)-Induced Hepatotoxicity in Mice
This protocol is adapted from studies investigating the protective effects of this compound against drug-induced liver injury.[6][7][14]
Materials:
-
Male C57BL/6J mice
-
Acetaminophen (APAP)
-
This compound
-
Sterile saline
-
Standard laboratory equipment for injections and tissue harvesting
Procedure:
-
Animal Model: Fast mice overnight prior to APAP administration.
-
Induction of Hepatotoxicity: Administer a single intraperitoneal (i.p.) injection of APAP at a dose of 300-400 mg/kg, dissolved in warm sterile saline.[6][14]
-
This compound Administration:
-
Endpoint Assessment (3 and 6 hours post-APAP):
-
Oxidative Stress: Measure glutathione (B108866) disulfide (GSSG) levels and the GSSG-to-GSH ratio in liver homogenates to assess mitochondrial oxidant stress.[14]
-
Histology: Collect liver tissue for hematoxylin (B73222) and eosin (B541160) (H&E) staining to evaluate necrosis and for TUNEL staining to assess apoptosis.[14]
-
Biochemical Analysis: Measure serum alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.[9]
-
Protocol for Sepsis-Induced Diaphragm Dysfunction in Mice
This protocol is based on a study evaluating the efficacy of this compound in a cecal ligation and puncture (CLP) model of sepsis.[6][8]
Materials:
-
Male ICR (CD-1) mice
-
This compound
-
Sterile saline
-
Surgical instruments for CLP
-
Anesthetics
Procedure:
-
Animal Model (CLP):
-
Anesthetize mice according to approved institutional protocols.
-
Perform a midline laparotomy to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve and puncture it with a needle.
-
Return the cecum to the peritoneal cavity and close the incision.
-
Sham-operated animals undergo the same procedure without ligation and puncture.
-
-
This compound Administration:
-
Endpoint Assessment (48 hours post-surgery):
-
Diaphragm Function: Measure diaphragm force generation in vitro.
-
Mitochondrial Function: Assess mitochondrial respiration in isolated diaphragm mitochondria.
-
Proteolytic Pathway Activation: Analyze the activity of caspases and calpains in diaphragm muscle homogenates.
-
Signaling Pathways and Experimental Workflow
This compound's Impact on Cellular Signaling
This compound's primary function as a superoxide scavenger in the mitochondria has downstream effects on several critical signaling pathways. By reducing mitochondrial ROS, this compound can influence pathways involved in cell survival, inflammation, and apoptosis.[15][16]
Caption: this compound's mechanism of action on key signaling pathways.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized workflow for this compound in vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cardioprotective potential of mitochondria-targeted antioxidant, mito-TEMPO, in 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-Targeted Antioxidant Mito-Tempo Protects Against Aldosterone-Induced Renal Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes: Using Mito-TEMPO to Validate Mitochondrial ROS Measurements
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reactive Oxygen Species (ROS) generated within the mitochondria, often termed mitochondrial ROS (mtROS), are critical signaling molecules involved in a myriad of cellular processes. However, their overproduction is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Accurately measuring mtROS, particularly superoxide (B77818) (O₂•⁻), is crucial for understanding disease mechanisms and developing targeted therapeutics.
A common challenge in this field is distinguishing the mitochondrial pool of ROS from that in other cellular compartments. While fluorescent probes like MitoSOX™ Red are designed to detect mitochondrial superoxide, validating the specificity of their signal is a critical experimental step.
This document provides a guide to using Mito-TEMPO, a mitochondria-targeted antioxidant, not as a direct measurement tool, but as a specific inhibitor to validate that a fluorescent signal is indeed derived from mitochondrial superoxide.
Mechanism of Action: Mito-TEMPO
Mito-TEMPO is a specialized antioxidant designed for targeted action within the mitochondria.[2] Its structure consists of two key components:
-
Triphenylphosphonium (TPP⁺) cation: This lipophilic cation allows the molecule to readily cross cell membranes. Driven by the significant negative membrane potential across the inner mitochondrial membrane, Mito-TEMPO accumulates several hundred-fold specifically within the mitochondrial matrix.[3]
-
TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) moiety: This is a stable nitroxide radical that acts as a potent scavenger of superoxide and alkyl radicals.[4][5] It functions as a superoxide dismutase (SOD) mimetic, catalytically converting superoxide to hydrogen peroxide, which is then neutralized by other cellular antioxidant systems.
By combining these two moieties, Mito-TEMPO serves as a powerful tool to specifically quench superoxide at its primary site of production within the cell, thereby reducing localized oxidative stress.[6]
References
- 1. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mito-TEMPO improves development competence by reducing superoxide in preimplantation porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Mito-TEMPOL in Sepsis Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mito-TEMPOL, a mitochondria-targeted antioxidant, in preclinical models of sepsis-induced organ dysfunction. This document summarizes key quantitative findings, details experimental protocols from published studies, and visualizes the underlying mechanisms of action and experimental workflows.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key contributor to the pathophysiology of sepsis is mitochondrial oxidative stress, which drives cellular damage, inflammation, and subsequent organ failure. This compound, by selectively scavenging mitochondrial reactive oxygen species (mROS), has emerged as a promising therapeutic agent in various preclinical sepsis models.[1]
Mechanism of Action
In sepsis, pathogens or their components (e.g., lipopolysaccharide [LPS]) trigger an excessive inflammatory response.[2] This leads to the overproduction of reactive oxygen species (ROS) within the mitochondria, overwhelming the cell's antioxidant defenses. This mitochondrial oxidative stress can lead to mitochondrial dysfunction, activation of pro-inflammatory signaling pathways such as NF-κB and the NLRP3 inflammasome, and ultimately cellular damage and organ failure.[3][4] this compound accumulates in the mitochondria and directly scavenges superoxide, thereby mitigating these downstream pathological effects.[4]
Data Presentation: Efficacy of this compound in Sepsis Models
The following tables summarize the quantitative effects of this compound in rodent models of sepsis.
Table 1: Effects of this compound on Renal Function and Inflammation in a Rat Model of Fecal Peritonitis[1][3]
| Parameter | Sepsis Control | Sepsis + this compound | P-value |
| Serum Urea | Increased | Reduced | <0.001 |
| Serum Creatinine | Increased | Reduced | 0.05 |
| Systemic Interleukin-1β (IL-1β) | Increased | Reduced | 0.01 |
| Urine Isoprostane Levels | Increased | Reduced | 0.04 |
| Mitochondrial ROS (mROS) in Renal Cells (ex vivo) | Increased | Decreased | <0.001 |
| Mitochondrial Membrane Potential in Renal Cells (ex vivo) | Decreased | Maintained | <0.001 |
Table 2: Effects of this compound on Diaphragm Function in a Mouse Cecal Ligation and Puncture (CLP) Model[5][6]
| Parameter | CLP Control | CLP + this compound | P-value |
| Diaphragm Force Generation | Decreased | Maintained | <0.01 |
| Mitochondrial State 3 Respiration | Decreased | Maintained | <0.01 |
| Mitochondrial Respiratory Control Ratio (RCR) | Decreased | Maintained | <0.01 |
| Rate of ATP Production | Decreased | Maintained | <0.02 |
| Diaphragm Aconitase Activity (index of mROS) | Decreased | Increased | <0.01 |
| Diaphragm Caspase-3 Activity | Increased | Decreased | <0.05 |
| Diaphragm Calpain Activity | Increased | Decreased | <0.05 |
| Diaphragm 20S Proteasome Activity | Increased | Decreased | <0.05 |
| Diaphragm Myosin Heavy Chain Content | Decreased | Maintained | <0.05 |
Table 3: Effects of Mito-TEMPO on Liver Injury and Oxidative Stress in a Mouse Lipopolysaccharide (LPS) Model[2]
| Parameter | LPS Control | LPS + Mito-TEMPO | P-value |
| Serum ALT | Increased | Decreased | <0.01 |
| Serum AST | Increased | Decreased | <0.01 |
| Serum IL-6 | Increased | Decreased | <0.05 |
| Serum IL-1β | Increased | Decreased | <0.05 |
| Serum TNF-α | Increased | Decreased | <0.05 |
| Liver Malondialdehyde (MDA) | Increased | Decreased | <0.01 |
| Liver Superoxide Dismutase (SOD) Activity | Decreased | Increased | <0.01 |
| Liver Mitochondrial Superoxide (MitoSOX) | Increased | Decreased | <0.0001 |
| Liver Caspase-1 mRNA | Increased | Decreased | <0.0001 |
| Liver GSDMD mRNA | Increased | Decreased | <0.0001 |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of this compound in sepsis-induced organ dysfunction are provided below.
Protocol 1: Cecal Ligation and Puncture (CLP) Sepsis Model in Mice[1][5]
This protocol describes the induction of sepsis via CLP, a widely used and clinically relevant model.[1]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
3-0 silk suture
-
18G or 21G needle
-
Sterile saline
-
This compound (or Mito-TEMPO)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum just distal to the ileocecal valve with a 3-0 silk suture. The severity of sepsis can be modulated by the location of the ligation.
-
Puncture the cecum once or twice with an 18G or 21G needle. A small amount of fecal matter can be extruded to ensure patency.[1]
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers.
-
Resuscitate the animal with a subcutaneous injection of 1 ml of sterile saline.[1]
-
For the treatment group, administer this compound at a dose of 10 mg/kg intraperitoneally (i.p.) immediately after surgery and at 24-hour intervals. For delayed administration studies, the first dose can be given 6 hours post-CLP.[1][5]
-
Sham-operated control animals undergo the same surgical procedure without cecal ligation and puncture.
-
Monitor animals closely for signs of sepsis and mortality. Organ function can be assessed at various time points (e.g., 24, 48, 96 hours) post-surgery.[1]
Protocol 2: Lipopolysaccharide (LPS) Induced Sepsis Model in Mice[2]
This protocol details the induction of sepsis using bacterial endotoxin.
Materials:
-
Male mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Mito-TEMPO
Procedure:
-
Randomly divide mice into control, LPS, and LPS + Mito-TEMPO groups.
-
For the treatment group, pre-treat with Mito-TEMPO (e.g., 20 mg/kg, i.p.) one hour prior to LPS administration.[6]
-
Induce sepsis by intraperitoneally injecting LPS at a dosage of 5 mg/kg body weight.[2]
-
The control group is injected with the same volume of sterile PBS.[2]
-
Monitor animals and collect samples (blood, liver tissue) at desired time points for analysis of inflammatory markers, liver enzymes, and oxidative stress parameters.
Protocol 3: Ex Vivo Measurement of Diaphragm Muscle Force Generation[1][5]
This protocol details the ex vivo measurement of diaphragm muscle force generation.[1]
Materials:
-
Excised diaphragm muscle strips
-
Organ bath with Krebs-Ringer solution
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Force transducer
-
Platinum stimulating electrodes
Procedure:
-
At the designated time point post-sepsis induction, euthanize the mouse and carefully excise the diaphragm.
-
Cut muscle strips from the costal diaphragm and mount them vertically in an organ bath filled with Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen gas.[1]
-
Tie one end of the muscle strip to a force transducer and the other to a fixed support.
-
Allow the muscle to equilibrate for 15-30 minutes, adjusting the muscle length to achieve maximal twitch tension (L₀).[1]
-
Stimulate the muscle electrically with supramaximal current pulses (1.5 ms (B15284909) duration) to elicit isometric contractions.[1]
-
Measure the force-frequency relationship by stimulating the muscle at increasing frequencies (e.g., 10, 20, 40, 60, 80, 100, 120 Hz).
-
Record the peak isometric tension at each frequency and normalize to the muscle cross-sectional area.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hepatoprotective Effect of Mitochondria-Targeted Antioxidant Mito-TEMPO against Lipopolysaccharide-Induced Liver Injury in Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Mitochondrial Oxidative Stress in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
application of Mito-tempol in diabetic cardiomyopathy research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic cardiomyopathy (DCM) is a significant complication of diabetes mellitus, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease and hypertension. A key pathological mechanism implicated in the development of DCM is mitochondrial dysfunction and the subsequent overproduction of reactive oxygen species (ROS), leading to oxidative stress, cellular damage, and apoptosis.[1][2] Mito-TEMPO, a mitochondria-targeted antioxidant, has emerged as a promising therapeutic agent in preclinical studies by specifically scavenging mitochondrial superoxide (B77818).[3] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of Mito-TEMPO in the context of diabetic cardiomyopathy.
Mechanism of Action
Mito-TEMPO is a piperidine (B6355638) nitroxide conjugated to a triphenylphosphonium cation, which facilitates its accumulation within the mitochondria. Its primary function is to mimic the activity of superoxide dismutase (SOD), converting superoxide radicals to hydrogen peroxide, which is then neutralized by other antioxidant systems. In the setting of diabetic cardiomyopathy, Mito-TEMPO has been shown to exert its protective effects through several key mechanisms:
-
Reduction of Mitochondrial ROS: Mito-TEMPO directly scavenges superoxide within the mitochondria, the primary source of ROS in diabetic hearts.[1][4] This alleviates oxidative stress and prevents downstream cellular damage.[1][4]
-
Inhibition of Apoptosis: By reducing oxidative stress, Mito-TEMPO prevents the activation of pro-apoptotic pathways. Studies have shown that Mito-TEMPO administration prevents the activation of caspase-3 and upregulates the anti-apoptotic protein BCL-2 in the hearts of diabetic mice.[1]
-
Downregulation of ERK1/2 Signaling: The protective effects of Mito-TEMPO are associated with the downregulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation.[1][4][5][6] The ERK1/2 pathway is implicated in pathological cardiac hypertrophy and apoptosis.[1]
-
Preservation of Mitochondrial Function: By mitigating oxidative damage, Mito-TEMPO helps to preserve mitochondrial integrity and function, which is often compromised in the diabetic heart.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating the effects of Mito-TEMPO in animal models of diabetic cardiomyopathy.
Table 1: In Vivo Efficacy of Mito-TEMPO in Diabetic Mouse Models
| Animal Model | Diabetes Induction | Mito-TEMPO Dosage | Treatment Duration | Key Outcomes | Reference |
| Type 1 Diabetes | Streptozotocin (B1681764) (STZ) Injection | 0.7 mg/kg/day, i.p. | 30 days | Improved myocardial function, decreased apoptosis, reduced myocardial hypertrophy, inhibited mitochondrial ROS generation.[1][4][5][6] | [1][4][5][6] |
| Type 2 Diabetes | db/db mice | 0.7 mg/kg/day, i.p. | 30 days | Improved myocardial function, decreased apoptosis, reduced myocardial hypertrophy, inhibited mitochondrial ROS generation.[1][4][5] | [1][4][5] |
Table 2: Effects of Mito-TEMPO on Cardiac Function (Echocardiography)
| Parameter | Type 1 Diabetes (STZ) | Type 2 Diabetes (db/db) | Effect of Mito-TEMPO |
| Ejection Fraction (%) | Decreased | Decreased | Increased |
| Fractional Shortening (%) | Decreased | Decreased | Increased |
| E/A Ratio | Decreased | Decreased | Increased |
| LV Mass | Increased | Increased | Decreased |
Note: This table represents a qualitative summary of findings. Specific values can be found in the cited literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Mito-TEMPO in diabetic cardiomyopathy.
Induction of Type 1 Diabetes in Mice
This protocol describes the induction of type 1 diabetes in mice using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Blood glucose meter and test strips
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Prepare a fresh solution of STZ in cold citrate buffer immediately before injection. A common dosage is a single intraperitoneal (i.p.) injection of 150-200 mg/kg or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).[7]
-
Inject the mice with the STZ solution or citrate buffer (for the control group).
-
Monitor blood glucose levels 72 hours after the final STZ injection. Mice with blood glucose levels ≥ 15 mM (270 mg/dL) are considered diabetic.[1]
-
Allow the diabetic phenotype to establish for a period of time (e.g., 30 days) before initiating Mito-TEMPO treatment.[1]
Mito-TEMPO Administration
Materials:
-
Mito-TEMPO
-
Sterile saline or vehicle control
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Dissolve Mito-TEMPO in sterile saline to the desired concentration. A commonly used and effective dose is 0.7 mg/kg/day.[1][8]
-
Administer Mito-TEMPO or vehicle control to the mice via daily intraperitoneal injection for the duration of the study (e.g., 30 days).[1][4][5][6]
Assessment of Cardiac Function by Echocardiography
This protocol outlines the procedure for performing transthoracic echocardiography in mice to assess cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a linear array transducer (e.g., 13-38 MHz)
-
Anesthesia (e.g., isoflurane)
-
Heating pad and rectal probe to maintain body temperature
-
ECG electrodes
-
Depilatory cream
Procedure:
-
Anesthetize the mouse with isoflurane (B1672236) (1-2% for maintenance) delivered via a nose cone.[9]
-
Remove the chest hair using a depilatory agent to ensure optimal image quality.[9][10]
-
Place the mouse in a supine or left lateral decubitus position on a heated platform to maintain body temperature at 37°C.[10][11]
-
Attach ECG limb leads for heart rate monitoring and gating.[10]
-
Acquire two-dimensional (2D) images in the parasternal long-axis and short-axis views.[10]
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images to measure left ventricular (LV) wall thickness (interventricular septum and posterior wall) and internal dimensions during diastole (LVIDd) and systole (LVIDs).[10]
-
Calculate the following parameters:
-
Acquire pulsed-wave Doppler images of the mitral valve inflow from the apical four-chamber view to measure the peak early (E) and late (A) diastolic filling velocities. Calculate the E/A ratio as an index of diastolic function.
Measurement of Mitochondrial Superoxide Production (MitoSOX Red Staining)
This protocol describes the use of MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Confocal microscope or flow cytometer
-
Isolated adult cardiomyocytes or cardiac tissue sections
Procedure for Isolated Cardiomyocytes:
-
Prepare a 5 µM working solution of MitoSOX Red in HBSS.
-
Incubate the isolated cardiomyocytes with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[12][13]
-
Wash the cells twice with warm HBSS to remove excess probe.[12]
-
Image the cells using a confocal microscope with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[14] Alternatively, quantify the fluorescence intensity using a flow cytometer.[12][15]
In Situ Detection of Apoptosis (TUNEL Assay)
This protocol describes the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting DNA fragmentation, a hallmark of apoptosis, in cardiac tissue sections.
Materials:
-
Paraffin-embedded or frozen heart tissue sections
-
In situ cell death detection kit (e.g., from Roche or similar)
-
Proteinase K
-
Permeabilization solution (e.g., Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (enzyme and label solution)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the paraffin-embedded tissue sections. For frozen sections, fix with paraformaldehyde.
-
Treat the sections with Proteinase K to retrieve antigenic sites.
-
Permeabilize the cells with the permeabilization solution.
-
Apply the TUNEL reaction mixture to the sections and incubate in a humidified chamber at 37°C, protected from light.
-
Wash the sections to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the slides and visualize using a fluorescence microscope. TUNEL-positive nuclei will appear fluorescent (e.g., green, depending on the label used).
Visualizations
Caption: Signaling pathway of Mito-TEMPO in diabetic cardiomyopathy.
Caption: Experimental workflow for Mito-TEMPO studies.
Caption: Logical relationship of Mito-TEMPO's intervention.
References
- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel insights into the role of mitochondria in diabetic cardiomyopathy: molecular mechanisms and potential treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Frontiers | Defining the Progression of Diabetic Cardiomyopathy in a Mouse Model of Type 1 Diabetes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Speckle tracking echocardiography in the diagnosis of early left ventricular systolic dysfunction in type II diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Echocardiography: Mouse [protocols.io]
- 11. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 12. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial production of reactive oxygen species contributes to the β-adrenergic stimulation of mouse cardiomycytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. 2.6. Mitochondrial Superoxide Staining Assay [bio-protocol.org]
Assessing Mito-TEMPOL Efficacy with MitoSOX Red Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the MitoSOX Red assay for the quantitative assessment of Mito-TEMPOL's efficacy in mitigating mitochondrial superoxide (B77818) levels. This document outlines the core principles of both this compound and the MitoSOX Red assay, presents detailed experimental protocols for fluorescence microscopy and flow cytometry, and summarizes key quantitative data from relevant studies.
Introduction
Mitochondrial reactive oxygen species (ROS), particularly the superoxide anion (O₂•⁻), are significant contributors to cellular oxidative stress and are implicated in the pathophysiology of numerous diseases.[1] this compound is a mitochondria-targeted antioxidant designed to specifically scavenge superoxide within the mitochondrial matrix.[2][3] Its structure comprises a piperidine (B6355638) nitroxide (TEMPOL) conjugated to a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria driven by the negative mitochondrial membrane potential.[2] this compound primarily functions as a superoxide dismutase (SOD) mimetic, catalyzing the dismutation of superoxide into the less reactive hydrogen peroxide (H₂O₂).[2][3]
The MitoSOX Red assay is a vital tool for the specific detection of mitochondrial superoxide in living cells.[4][5] The fluorogenic probe, MitoSOX Red, is a cell-permeant dye that selectively targets mitochondria.[6] Once localized, it is oxidized by superoxide to produce a red fluorescent signal.[4][5] This specific interaction allows for the quantification of mitochondrial superoxide levels, making it an ideal method for evaluating the efficacy of mitochondria-targeted antioxidants like this compound.[4]
Data Presentation
The following tables summarize quantitative data from representative studies, demonstrating the utility of the MitoSOX Red assay in assessing the efficacy of this compound.
Table 1: Effect of this compound on MitoSOX Red Fluorescence Intensity in Cultured Cells
| Cell Type | Stressor | This compound Concentration | Fold-Change in MitoSOX Red Fluorescence (vs. Stressed Control) |
| A549 Cells | Hyperoxia (2 days) | 10 µM | ~0.8 |
| A549 Cells | Hyperoxia (2 days) | 50 µM | ~0.6 |
| A549 Cells | Hyperoxia (2 days) | 100 µM | ~0.5 |
| Endothelial Cells | Angiotensin II | 25 nM | Significant Attenuation[4] |
| Adult Cardiomyocytes | High glucose | 25 nM | Abrogated increase in MitoSOX Red staining[7] |
| 3D-HepG2 cells | Acetaminophen (15 mM) | 10 µM | Significantly reduced mitochondrial oxidative stress[8] |
Table 2: In Vivo Efficacy of this compound Assessed by MitoSOX Red Fluorescence
| Animal Model | Condition | This compound Dosage | Effect on MitoSOX Red Fluorescence |
| Mice | Sepsis (CLP model) | 10 mg/kg | Prevented the increase in superoxide generation[9] |
| Mice | Acetaminophen-induced liver injury | 20 mg/kg | Not directly measured with MitoSOX, but significantly suppressed liver injury markers[8] |
| Rats | Streptozotocin-induced diabetes | Not specified | Reduced retinal vascularization pattern, indicative of reduced oxidative stress[10] |
Experimental Protocols
Reagent Preparation
-
MitoSOX Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red in 13 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[4][5][6] Aliquot and store at -20°C, protected from light.[4][6] It is recommended to avoid repeated freeze-thaw cycles.[11]
-
MitoSOX Red Working Solution (1-5 µM): On the day of the experiment, dilute the 5 mM stock solution in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, to the desired final concentration.[5][12] The optimal concentration should be determined empirically for each cell type, but typically ranges from 100 nM to 5 µM.[4][6]
-
This compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) according to the manufacturer's instructions.[4]
-
Inducer Stock Solution (Positive Control): Prepare a stock solution of a known mitochondrial superoxide inducer, such as Antimycin A (1-10 µM) or Rotenone (1-10 µM), at a suitable concentration.[13]
Cell Culture and Treatment
-
Cell Seeding: Seed cells on an appropriate culture vessel (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and allow them to adhere and reach the desired confluency.[5]
-
This compound Treatment: Pre-incubate cells with various concentrations of this compound for a duration determined by the experimental design (e.g., 1-24 hours).[4] A vehicle-only control group should be included.[4]
-
Induction of Oxidative Stress (Optional): If the experimental design requires an external stressor, treat the cells with a superoxide inducer either concurrently with or after this compound treatment.[4] Include a vehicle-treated control group.[4]
MitoSOX Red Assay Protocol for Fluorescence Microscopy
-
Staining: Remove the culture medium and wash the cells once with pre-warmed PBS.[4] Add the pre-warmed MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[4][5]
-
Washing: Gently wash the cells three times with a pre-warmed buffer (e.g., HBSS) to remove any unbound probe.[5]
-
Imaging: Immediately mount the cells in a warm buffer and image using a fluorescence microscope equipped with appropriate filters.[5] The excitation/emission maxima for oxidized MitoSOX Red are approximately 510/580 nm.[11] For more specific detection of the superoxide product, an excitation of ~400 nm can be used.[5][14]
-
Data Analysis: Acquire images from multiple fields for each condition. Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).[4] Compare the fluorescence intensity between the control, inducer-treated, and this compound-treated groups.[4]
MitoSOX Red Assay Protocol for Flow Cytometry
-
Cell Preparation: Harvest cells by trypsinization and resuspend them in a suitable buffer to a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Staining: Add the MitoSOX Red working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light, with gentle agitation.[5][15]
-
Washing: Wash the cells three times by centrifugation and resuspension in a pre-warmed buffer to remove excess probe.[5][15]
-
Analysis: Resuspend the final cell pellet in a suitable buffer for flow cytometry and analyze immediately.[5] The red fluorescence is typically detected in the PE channel (~585 nm).[5][14]
-
Data Analysis: Use flow cytometry software to quantify the mean fluorescence intensity of the cell populations for each treatment condition. Compare the results between the different treatment groups.
Mandatory Visualizations
Caption: Mitochondrial superoxide production and this compound's mechanism.
Caption: Experimental workflow for assessing this compound efficacy.
Caption: Logical framework for this compound efficacy assessment.
References
- 1. Mitochondrial ROS - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Late-Stage Protective Effect of Mito-TEMPO against Acetaminophen-Induced Hepatotoxicity in Mouse and Three-Dimensional Cell Culture Models [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MitoTEMPOL Inhibits ROS-Induced Retinal Vascularization Pattern by Modulating Autophagy and Apoptosis in Rat-Injected Streptozotocin Model | MDPI [mdpi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. MitoSOX Red | Reactive Oxygen Species | TargetMol [targetmol.com]
- 14. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential with JC-1 Following Mito-tempol Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the accurate measurement of mitochondrial membrane potential (ΔΨm) using the fluorescent probe JC-1 in cells treated with the mitochondria-targeted antioxidant, Mito-tempol. This document includes detailed experimental protocols, data interpretation guidelines, and troubleshooting advice.
Introduction
Mitochondrial membrane potential is a critical indicator of mitochondrial health and overall cellular function. A decrease in ΔΨm is an early hallmark of apoptosis and cellular stress.[1] this compound is a synthetically engineered compound designed to specifically target and neutralize reactive oxygen species (ROS) within the mitochondria.[2] Structurally, it consists of a piperidine (B6355638) nitroxide, TEMPOL, an established antioxidant, attached to a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondrial matrix.[2] By scavenging mitochondrial ROS, this compound can play a protective role, potentially preserving mitochondrial integrity and function.[3][4]
The JC-1 dye is a reliable tool for monitoring mitochondrial health due to its ratiometric properties.[1] In healthy cells with a high mitochondrial membrane potential, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence.[1] Conversely, in cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[1] The ratio of red to green fluorescence provides a sensitive measure of the mitochondrial membrane potential.[1] This protocol details the use of JC-1 to assess the effects of this compound on mitochondrial membrane potential.
Mechanism of Action of this compound and JC-1
This compound functions as a superoxide (B77818) dismutase (SOD) mimetic, catalyzing the dismutation of superoxide into hydrogen peroxide.[2] Its reduced form, MitoTEMPOL-H, acts as a potent chain-breaking antioxidant.[2] This targeted antioxidant activity within the mitochondria helps to mitigate oxidative stress.
JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.[5] In energized mitochondria with a high membrane potential, the positively charged JC-1 dye enters the mitochondrial matrix and aggregates, leading to a shift in its fluorescence emission from green (~529 nm) to red (~590 nm).[1] When the mitochondrial membrane potential collapses, JC-1 can no longer accumulate within the mitochondria and remains in the cytoplasm as monomers, which fluoresce green.[1]
Data Presentation
The primary quantitative output of the JC-1 assay is the ratio of red to green fluorescence intensity. A decrease in this ratio is indicative of mitochondrial depolarization.[1]
| Treatment Group | Red Fluorescence (Ex/Em ~560/595 nm) | Green Fluorescence (Ex/Em ~485/535 nm) | Red/Green Fluorescence Ratio | Interpretation |
| Vehicle Control | High | Low | High | Healthy cells with polarized mitochondria |
| Stressor (e.g., H₂O₂) | Low | High | Low | Stressed cells with depolarized mitochondria |
| This compound + Stressor | Intermediate to High | Intermediate to Low | Intermediate to High | This compound protects against stressor-induced depolarization |
| This compound Alone | High | Low | High | This compound does not negatively impact mitochondrial potential |
| Positive Control (e.g., FCCP) | Very Low | Very High | Very Low | Complete mitochondrial depolarization |
Experimental Protocols
This section provides detailed methodologies for assessing mitochondrial membrane potential using JC-1 after this compound treatment, adaptable for fluorescence microscopy, flow cytometry, and fluorescence plate readers.
Materials and Reagents
-
JC-1 Dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
This compound
-
Cell culture medium (phenol red-free medium is recommended for fluorescence assays to reduce background)
-
Phosphate-Buffered Saline (PBS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Positive control for mitochondrial depolarization (e.g., FCCP or CCCP)
-
Adherent or suspension cells of interest
-
Black, clear-bottom 96-well plates (for plate reader and microscopy) or flow cytometry tubes
Protocol 1: JC-1 Staining for Fluorescence Microscopy
-
Cell Seeding: Seed adherent cells on glass coverslips or in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include appropriate controls: vehicle control, stressor-only control, and this compound plus stressor.
-
Positive Control: In a separate set of wells, treat cells with a known mitochondrial uncoupler like FCCP (e.g., 10 µM for 15-30 minutes) as a positive control for depolarization.[6]
-
JC-1 Staining Solution Preparation: Prepare a 1-10 µM JC-1 working solution in pre-warmed, phenol (B47542) red-free cell culture medium.[7] The optimal concentration should be determined for each cell type.
-
Staining: Remove the culture medium from the cells and add the JC-1 working solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[7][8]
-
Washing: Carefully aspirate the JC-1 staining solution and wash the cells once with pre-warmed PBS.[6]
-
Imaging: Add pre-warmed PBS or phenol red-free medium to the wells. Immediately image the cells using a fluorescence microscope equipped with filters for detecting both green (FITC channel, Ex/Em ~485/535 nm) and red (Rhodamine or TRITC channel, Ex/Em ~560/595 nm) fluorescence.[1][9]
Protocol 2: JC-1 Staining for Flow Cytometry
-
Cell Preparation: Culture suspension cells or detach adherent cells using a gentle method (e.g., trypsinization followed by neutralization). Centrifuge and resuspend the cells in fresh, pre-warmed media at a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
This compound Treatment: Treat the cells in suspension with this compound as described for the microscopy protocol.
-
Positive Control: Treat a separate aliquot of cells with FCCP.
-
JC-1 Staining: Add an equal volume of 2X JC-1 staining solution (prepared in culture medium) to the cell suspension to achieve a final concentration of 1-10 µM. Incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Washing (Optional but Recommended): Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes) and resuspend in warm assay buffer or PBS. Repeat the wash step.[1]
-
Analysis: Resuspend the final cell pellet in 500 µL of assay buffer or PBS. Analyze the samples immediately on a flow cytometer using 488 nm excitation. Collect green fluorescence in the FL1 channel (~530 nm) and red fluorescence in the FL2 channel (~590 nm).[1][9]
Protocol 3: JC-1 Staining for Fluorescence Plate Reader
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described in the microscopy protocol.
-
Staining and Washing: Follow the staining and washing steps as outlined in the microscopy protocol.
-
Analysis: After the final wash, add 100 µL of assay buffer or PBS to each well. Read the fluorescence intensity using a microplate reader. Measure green fluorescence at Ex/Em = ~485/535 nm and red fluorescence at Ex/Em = ~560/595 nm.[1][8]
-
Data Calculation: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates mitochondrial depolarization.[1]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TUNEL Assay after Mito-tempol Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay for the detection of apoptosis in cells and tissues following treatment with Mito-tempol, a mitochondria-targeted antioxidant. This document includes an overview of the underlying principles, detailed experimental protocols for both in vitro and in vivo applications, and quantitative data from relevant studies.
Introduction to this compound and the TUNEL Assay
This compound is a potent antioxidant that specifically targets mitochondria, the primary site of reactive oxygen species (ROS) production within the cell. By scavenging mitochondrial superoxide, this compound can mitigate oxidative stress and inhibit the intrinsic pathway of apoptosis. The TUNEL assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis. The assay relies on the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the 3'-hydroxyl termini of DNA breaks with labeled dUTPs, allowing for the identification and quantification of apoptotic cells.[1][2][3] The combination of this compound treatment and TUNEL analysis provides a powerful tool to investigate the role of mitochondrial oxidative stress in apoptotic cell death and to evaluate the efficacy of mitochondria-targeted antioxidants.
Signaling Pathways and Experimental Workflow
To understand the interplay between this compound and apoptosis, it is crucial to visualize the underlying molecular pathways and the experimental process.
Caption: Mitochondrial (Intrinsic) Pathway of Apoptosis and the Action of this compound.
The following diagram outlines the general workflow for assessing apoptosis using the TUNEL assay after treating cells or animals with this compound.
Caption: Experimental Workflow for TUNEL Assay following this compound Treatment.
Quantitative Data Summary
The following tables summarize quantitative findings from studies that have investigated the effect of this compound on apoptosis. While not all studies used the TUNEL assay specifically, data on related apoptotic markers are included for a comprehensive overview.
Table 1: In Vitro Studies on the Effect of this compound on Apoptosis
| Cell Line | Apoptosis Inducer | This compound Concentration | Incubation Time | Apoptosis Readout | Result | Reference |
| SH-SY5Y (Human Neuroblastoma) | Rotenone | 10 - 1000 µM | 2h pre-treatment, then co-treatment | Not specified | Reduced apoptosis | [1] |
| LLC-PK1 (Porcine Kidney Epithelial) | ATP depletion | 1 - 1000 nM | Not specified | Caspase-3 activation | Dose-dependent reduction in caspase-3 activation | [1] |
| SH-SY5Y (Human Neuroblastoma) | Glutamate (100 µM) | 50 - 100 µM | 24 hours | Cell Viability (MTT), LDH release | Increased cell viability, reduced LDH release | [4] |
| NRK-52E (Rat Kidney Epithelial) | Oxalate | 10 µM | 1 hour pre-treatment | Mitochondrial Membrane Potential | Reversed attenuation of mitochondrial membrane potential | [1] |
Table 2: In Vivo Studies on the Effect of this compound on Apoptosis
| Animal Model | Condition | This compound Dosage & Route | Treatment Duration | Apoptosis Readout | Result | Reference |
| Mice (Type 1 & 2 Diabetes) | Diabetic Cardiomyopathy | 0.7 mg/kg/day, i.p. | 30 days | Caspase-3 activity | Decreased apoptosis | [5] |
| Rats | Noise-Induced Hearing Loss | Not specified | Not specified | 8-OHdG (mtDNA damage) | Attenuated mtDNA damage | [6] |
| Mice | Aldosterone-induced renal injury | Not specified | 4 weeks | Not specified | Attenuated renal injury | [7] |
Experimental Protocols
The following are detailed protocols for performing the TUNEL assay on cultured cells and tissue sections after this compound treatment. It is recommended to optimize these protocols for your specific cell type or tissue and experimental conditions.
Protocol 1: TUNEL Assay for Adherent Cultured Cells Treated with this compound
Materials:
-
Adherent cells cultured on sterile coverslips or chamber slides
-
This compound (appropriate stock solution)
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
TUNEL assay kit (commercial kits are recommended)
-
DNase I (for positive control)
-
Nuclease-free water
-
Mounting medium with a nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto sterile coverslips or chamber slides at an appropriate density to reach 60-70% confluency at the time of the experiment.
-
This compound Treatment:
-
Induction of Apoptosis:
-
After the pre-treatment period, add the apoptosis-inducing agent to the culture medium containing this compound and incubate for the desired time (e.g., 24 or 48 hours).[1]
-
Maintain the vehicle control and a positive control group (apoptosis inducer alone).
-
-
Controls:
-
Negative Control: A sample that will not be treated with the TdT enzyme.
-
Positive Control: A sample treated with the apoptosis inducer, and a separate sample treated with DNase I (e.g., 1 µg/mL for 10-20 minutes) to induce DNA breaks.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add the fixation solution and incubate for 15-30 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
TUNEL Reaction:
-
Follow the manufacturer's instructions for the specific TUNEL assay kit. This typically involves:
-
Equilibrating the cells with the provided reaction buffer.
-
Preparing the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Incubating the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.[9]
-
-
-
Stopping the Reaction and Detection:
-
Stop the reaction according to the kit's protocol (e.g., by washing with a stop buffer or PBS).
-
If using an indirect detection method, incubate with the appropriate secondary reagents (e.g., streptavidin-HRP followed by a chromogenic substrate, or a fluorescently labeled antibody).
-
-
Counterstaining and Mounting:
-
Wash the cells with PBS.
-
Incubate with a nuclear counterstain (e.g., DAPI) to visualize all cell nuclei.
-
Wash with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Microscopy and Quantification:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore used in the TUNEL assay and the nuclear counterstain.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing by the total number of nuclei (DAPI-stained), multiplied by 100. Count cells from multiple random fields for each condition to ensure statistical significance.[2]
-
Protocol 2: TUNEL Assay for Paraffin-Embedded Tissue Sections after In Vivo this compound Administration
Materials:
-
Paraffin-embedded tissue sections (5 µm) on coated slides
-
Xylene
-
Ethanol (B145695) series (100%, 95%, 70%, 50%)
-
Deionized water
-
Proteinase K solution (20 µg/mL in PBS)
-
TUNEL assay kit
-
DNase I (for positive control)
-
Nuclear counterstain (e.g., Hematoxylin or DAPI)
-
Mounting medium
-
Light or fluorescence microscope
Procedure:
-
In Vivo this compound Administration:
-
Administer this compound to the animal model at the desired dosage and route (e.g., 0.7 mg/kg/day, i.p. for mice).[5]
-
Include a vehicle-treated control group.
-
Induce apoptosis or the disease model of interest.
-
-
Tissue Collection and Fixation:
-
At the end of the experiment, euthanize the animals and perfuse with PBS followed by 4% paraformaldehyde.
-
Dissect the tissue of interest and post-fix in 4% paraformaldehyde overnight at 4°C.[9]
-
-
Tissue Processing and Sectioning:
-
Process the fixed tissues through a graded ethanol series and xylene, and embed in paraffin.
-
Cut 5 µm sections and mount them on coated microscope slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series to deionized water (100%, 95%, 70%, 50% ethanol, 2 minutes each), followed by a final wash in deionized water.[10]
-
-
Permeabilization:
-
Incubate the sections with Proteinase K solution for 15-30 minutes at 37°C.[9] The optimal time may vary depending on the tissue type.
-
Wash the slides twice with PBS for 5 minutes each.
-
-
Controls:
-
Negative Control: A tissue section that will not be treated with the TdT enzyme.
-
Positive Control: A tissue section pre-treated with DNase I to induce DNA breaks.
-
-
TUNEL Reaction:
-
Follow the manufacturer's protocol for the TUNEL assay kit, similar to the in vitro protocol. Ensure the tissue section is covered with the reaction mixture and incubated in a humidified chamber.[10]
-
-
Detection:
-
For chromogenic detection, incubate with a peroxidase-conjugated antibody or streptavidin, followed by a substrate like DAB, which will produce a brown stain in apoptotic nuclei.
-
For fluorescent detection, use a fluorescently labeled dUTP or a fluorescent secondary detection reagent.
-
-
Counterstaining and Mounting:
-
Counterstain the sections with a suitable nuclear stain (e.g., Hematoxylin for chromogenic detection, DAPI for fluorescent detection).
-
Dehydrate the sections through a graded ethanol series and xylene (for chromogenic staining) and mount with an appropriate mounting medium. For fluorescent staining, mount directly with an aqueous mounting medium.
-
-
Microscopy and Quantification:
-
Examine the slides under a light or fluorescence microscope.
-
Quantify the number of TUNEL-positive cells per high-power field or as a percentage of the total number of cells in a defined area.[11]
-
Conclusion
The TUNEL assay, when combined with this compound treatment, offers a robust methodology for investigating the role of mitochondrial oxidative stress in apoptosis. The provided protocols and data serve as a valuable resource for researchers in basic science and drug development to design and execute experiments aimed at understanding and modulating apoptotic pathways. Careful optimization of experimental conditions and the inclusion of appropriate controls are critical for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 3. TUNEL Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-Targeted Antioxidant Mito-Tempo Protects Against Aldosterone-Induced Renal Injury In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. sinobiological.com [sinobiological.com]
- 11. researchgate.net [researchgate.net]
Preparation of Mito-TEMPO Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-TEMPO is a mitochondria-targeted antioxidant that plays a crucial role in mitigating cellular oxidative stress. It functions as a superoxide (B77818) dismutase (SOD) mimetic, specifically scavenging superoxide radicals at their primary site of production within the mitochondria. This targeted action makes Mito-TEMPO an invaluable tool for investigating the role of mitochondrial reactive oxygen species (ROS) in a multitude of cellular processes and disease models. Proper preparation of Mito-TEMPO stock solutions is paramount to ensure its stability, efficacy, and the reproducibility of experimental results.
This document provides detailed protocols for the preparation of Mito-TEMPO stock solutions for both in vitro and in vivo applications, along with key physicochemical data and storage recommendations.
Physicochemical Properties and Solubility Data
A comprehensive understanding of the physical and chemical characteristics of Mito-TEMPO is essential for its effective use in research. The following table summarizes key quantitative data for Mito-TEMPO.
| Property | Value | Reference(s) |
| Molecular Weight | 510.03 g/mol (anhydrous)[1][2][3], 528.04 g/mol (monohydrate)[4][5] | [1][2][3][4][5] |
| Appearance | Crystalline solid | [4] |
| Purity | ≥95% to >98% | [4][5][6][7] |
| Solubility in DMSO | ~10 mg/mL[4][5], up to 25 mg/mL[6][7], 100 mg/mL (with sonication)[2][8], 255 mg/mL (with sonication)[3] | [2][3][4][5][6][7][8] |
| Solubility in Water | ~5 mg/mL (in PBS, pH 7.2)[4], 10 mg/mL[5], up to 40 mg/ml[6][7], 60 mg/mL (with sonication)[3] | [3][4][5][6][7] |
| Solubility in Ethanol | ~15 mg/mL[4], up to 40 mg/mL[6][7] | [4][6][7][9] |
| Solubility in DMF | ~15 mg/mL[4] | [4] |
Experimental Protocols
Protocol 1: Preparation of Mito-TEMPO Stock Solution for In Vitro Cell Culture Experiments
This protocol details the preparation of a high-concentration stock solution in DMSO, which is the most common solvent for in vitro use.
Materials:
-
Mito-TEMPO powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate Reagents: Allow the Mito-TEMPO powder and DMSO to come to room temperature before use.
-
Weigh Mito-TEMPO: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of Mito-TEMPO powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the Mito-TEMPO powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility.[2]
-
Aid Dissolution: Vortex the solution thoroughly to ensure the powder is completely dissolved. If necessary, sonication can be used to aid dissolution, especially for higher concentrations.[3][8]
-
Sterilization (Optional): For cell culture applications, if the stock solution was not prepared under aseptic conditions, it can be sterilized by filtering through a 0.22 µm syringe filter. Note that some loss of compound may occur during filtration.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1][2][3][4][6][7][10] A stock solution in DMSO is stable for at least 1 year at -80°C and for 1 month at -20°C.[2]
Working Solution Preparation:
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final working concentration (e.g., 2-20 µM).[11][12] It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.1%).
Protocol 2: Preparation of Mito-TEMPO Solution for In Vivo Animal Studies
This protocol provides a method for preparing Mito-TEMPO in a saline solution for administration via injection.
Materials:
-
Mito-TEMPO powder
-
Sterile normal saline (0.9% NaCl)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weigh Mito-TEMPO: Aseptically weigh the required amount of Mito-TEMPO powder.
-
Dissolve in Saline: Add the calculated volume of sterile saline to the powder.
-
Vortex Vigorously: Vortex the solution for 1-2 minutes to facilitate dissolution.[13]
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath sonicator for 5-10 minutes, or until the solution becomes clear.[13]
-
Visual Inspection: Before administration, visually inspect the solution to ensure that the Mito-TEMPO is completely dissolved.
-
Storage: Aqueous solutions are not recommended for long-term storage and should ideally be prepared fresh on the day of use.[4] If necessary, freshly prepared solutions can be stored in aliquots at -80°C and protected from light.[13]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of Mito-TEMPO and the workflow for preparing a stock solution.
Caption: Mechanism of Mito-TEMPO action in mitochondria.
Caption: Workflow for preparing Mito-TEMPO stock solution.
Safety Precautions
Mito-TEMPO should be handled as a potentially hazardous chemical.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound. Avoid inhalation of the powder and contact with skin and eyes. Wash hands thoroughly after handling.[4] Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. astorscientific.us [astorscientific.us]
- 7. tribioscience.com [tribioscience.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Mito-TEMPO Datasheet DC Chemicals [dcchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Optimal Pre-incubation Time for Mito-tempol in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal pre-incubation time for Mito-tempol, a mitochondria-targeted antioxidant, in cell culture experiments. This compound is a valuable tool for investigating the role of mitochondrial reactive oxygen species (ROS) in various cellular processes and disease models. Proper pre-incubation is crucial for allowing the molecule to accumulate within the mitochondrial matrix, where it exerts its superoxide-scavenging effects.[1][2]
Data Presentation: Recommended Pre-incubation Times and Concentrations
The optimal pre-incubation time and concentration of this compound are dependent on the cell type, the experimental conditions, and the specific research question. A preliminary dose-response and time-course experiment is always recommended to determine the optimal parameters for your specific model.[3] The following tables summarize effective pre-incubation times and concentrations from various published studies.
| Cell Type | Application | Recommended Concentration | Pre-incubation Time | Observed Effect |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection against rotenone-induced toxicity | 10 - 1000 µM | 2 hours (pre-treatment), then co-treatment | Reduced apoptosis and decreased ROS levels.[4] |
| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate-induced cytotoxicity | 50 - 100 µM | 24 hours | Increased cell viability and reduced LDH release.[4] |
| C2C12 (Mouse Myoblast) | Protection against cytokine-induced superoxide (B77818) generation | 10 mg/L | 24 hours | Ablated superoxide generation and prevented reductions in cell width.[4] |
| C2C12 (Mouse Myoblast) | Protection against menadione-induced stress | 50 µM | 1 hour | Not specified in provided context.[3] |
| NRK-52E (Rat Kidney Epithelial) | Protection against oxalate-induced mitochondrial dysfunction | 10 µM | 1 hour (pre-treatment) | Reversed the attenuation of mitochondrial membrane potential.[4] |
| Bovine Oocytes | Improvement of in vitro maturation | 1.0 µM | 24 hours (during maturation) | Improved maturation and fertilization rates, reduced ROS levels.[3][4] |
| B16-F0 (Mouse Melanoma) | Inhibition of cell growth | 5 - 50 nM | 24 hours | Decreased cell number and induced apoptosis.[4] |
| Cancer Cell Lines | Protection against various cytotoxic drugs | 10 - 50 µM | 2 - 24 hours | Not specified in provided context.[3] |
| Bovine Embryos | In vitro culture | 0.1 µM | 2 days (during culture) | Not specified in provided context.[3] |
General Recommendation: A pre-incubation period of 30 to 60 minutes is often recommended before the induction of oxidative stress to ensure sufficient mitochondrial accumulation of this compound.[2][5]
Experimental Protocols
Here are detailed methodologies for key experiments to determine the optimal pre-incubation time and efficacy of this compound.
Protocol 1: Determining Optimal this compound Concentration and Toxicity
Objective: To identify the effective, non-toxic concentration range of this compound for a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 1 x 10⁴ to 2 x 10⁴ cells/well).[2][4] Allow cells to adhere overnight.
-
This compound Preparation: Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).[2] Include a vehicle-only control (e.g., DMSO or water at the same concentration as the highest this compound concentration).[4]
-
Treatment: Replace the medium in the wells with the this compound-containing medium.
-
Incubation: Incubate for a period relevant to your planned experiment (e.g., 24 hours).[2]
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or LDH release assay.[2]
-
Analysis: Identify the highest concentration that does not significantly reduce cell viability compared to the vehicle control. This will be the maximum concentration for your efficacy studies.
Protocol 2: Assessing the Efficacy of this compound in Reducing Mitochondrial ROS
Objective: To determine the optimal pre-incubation time and effective concentration of this compound for reducing mitochondrial superoxide levels.
Materials:
-
Cells of interest
-
This compound
-
ROS-inducing agent (e.g., Antimycin A, Rotenone, H₂O₂)
-
MitoSOX Red reagent (a mitochondrial superoxide indicator)[4][6]
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader
Methodology:
-
Cell Seeding: Seed cells in a suitable format for fluorescence imaging or plate reader analysis (e.g., 96-well plate, glass-bottom dishes). Allow cells to adhere overnight.
-
Pre-incubation: Pre-incubate cells with a range of non-toxic this compound concentrations (determined in Protocol 1) for various times (e.g., 30 min, 1 hour, 2 hours, 4 hours).[2][4]
-
Induction of Oxidative Stress: Add your chosen ROS-inducing agent to the wells. Include appropriate controls: Vehicle only, Inducer only, and this compound only. It is recommended that this compound remain present during the stress induction.[2]
-
Co-incubation: Co-incubate for the desired experimental duration (e.g., 30 minutes to 24 hours, depending on the stressor).[4]
-
MitoSOX Red Staining:
-
Analysis: Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader.[4][5]
-
Quantification: Quantify the fluorescence intensity and normalize to the control group. Determine the pre-incubation time and concentration of this compound that provides the most significant reduction in mitochondrial ROS.
Protocol 3: Western Blot Analysis of Downstream Signaling Pathways
Objective: To investigate the effect of this compound pre-incubation on signaling pathways modulated by mitochondrial ROS.
Methodology:
-
Cell Treatment: Seed cells and treat with the optimal concentration and pre-incubation time of this compound and/or a stress-inducing agent as determined in the previous protocols.[4]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Sample Preparation: Denature equal amounts of protein by boiling in Laemmli sample buffer.[4]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, LC3-I/II, p62).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway Modulated by this compound
Caption: this compound's influence on the PI3K/Akt/mTOR signaling pathway.
General Experimental Workflow for Determining Optimal Pre-incubation Time
Caption: Workflow for optimizing this compound pre-incubation time.
Logical Relationship of this compound's Mechanism of Action
Caption: Core mechanism of this compound as a mitochondrial antioxidant.
References
Application Notes and Protocols for Delayed Administration of Mito-tempol in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-tempol is a mitochondria-targeted antioxidant that has demonstrated significant therapeutic potential in a variety of preclinical disease models.[1] Its unique ability to accumulate within the mitochondria allows for the targeted scavenging of reactive oxygen species (ROS) at their primary site of production.[1] This document provides detailed application notes and protocols for the delayed administration of this compound in various disease models, summarizing key quantitative data and outlining experimental procedures. The information presented is intended to guide researchers in designing and executing studies to evaluate the therapeutic window and efficacy of this compound as a post-insult treatment strategy.
Core Mechanism of Action
This compound's primary mechanism of action is centered on its potent antioxidant properties within the mitochondria. It functions as a superoxide (B77818) dismutase (SOD) mimetic, catalyzing the dismutation of superoxide radicals (O₂⁻) into the less reactive hydrogen peroxide (H₂O₂).[1][2] This action is facilitated by its piperidine (B6355638) nitroxide moiety. The compound is appended with a triphenylphosphonium (TPP) cation, which enables it to accumulate within the negatively charged mitochondrial matrix.[1] Inside the mitochondria, this compound undergoes redox cycling, further contributing to its sustained antioxidant activity and the neutralization of various ROS.[1] By mitigating mitochondrial oxidative stress, this compound can interrupt downstream pathological signaling cascades, including those leading to inflammation, apoptosis, and cellular dysfunction.
Data Presentation: Delayed this compound Administration in Disease Models
The following tables summarize the quantitative data from studies investigating the efficacy of delayed this compound administration in various preclinical disease models.
Table 1: Acetaminophen (APAP)-Induced Hepatotoxicity
| Animal Model | APAP Dose | This compound Dose | Administration Time (Post-APAP) | Key Findings |
| C57BL/6J Mice | 300 mg/kg (i.p.) | 10 or 20 mg/kg (i.p.) | 1.5 hours | Dose-dependently reduced serum ALT levels and areas of necrosis.[3] |
| C57BL/6J Mice | 300 mg/kg (i.p.) | 20 mg/kg (i.p.) | 3 hours | Significantly reduced liver injury (70% lower ALT) and TUNEL-positive cells.[3] |
| C57BL/6J Mice | 400 mg/kg (i.p.) | 20 mg/kg (i.p.) | 1, 2, or 3 hours | Significantly reduced serum ALT levels at all time points.[4] |
Table 2: Sepsis-Induced Organ Dysfunction
| Animal Model | Sepsis Induction | This compound Dose | Administration Time (Post-Induction) | Key Findings |
| ICR (CD-1) Mice | Cecal Ligation and Puncture (CLP) | 10 mg/kg/day (i.p.) | 6 hours | As effective as immediate treatment in preventing diaphragm dysfunction.[5][6] |
| Mice | Cecal Ligation and Puncture (CLP) | 10 mg/kg (i.p.) | 6 hours | Restored renal capillary perfusion and significantly improved glomerular filtration rate (GFR).[7] |
Table 3: Burn Injury-Induced Cardiac Dysfunction
| Animal Model | Injury Model | This compound Dose | Administration Time (Post-Burn) | Key Findings |
| Male Sprague-Dawley Rats | 60% Total Body Surface Area (TBSA) Scald Burn | 7 mg/kg (i.p.) | After burn injury | Reversed burn-induced cardiac dysfunction and rescued mitochondrial function.[8] |
Experimental Protocols
The following are detailed protocols for key experiments involving the delayed administration of this compound.
Protocol 1: Acetaminophen (APAP)-Induced Hepatotoxicity in Mice
1. Animal Model and APAP Induction:
-
Use male C57BL/6J mice, fasted overnight prior to the experiment.[3]
-
Prepare a solution of APAP in warm sterile saline.
-
Administer a single intraperitoneal (i.p.) injection of APAP at a dose of 300-400 mg/kg.[3][9]
2. This compound Preparation and Delayed Administration:
-
Dissolve this compound in sterile saline to the desired concentration (e.g., for a 10 or 20 mg/kg dose).[3]
-
At a specified time point post-APAP administration (e.g., 1.5, 3, or 6 hours), administer the prepared this compound solution via i.p. injection.[3][9]
-
Administer an equivalent volume of saline to the vehicle control group.
3. Assessment of Efficacy:
-
At 3, 6, 12, or 24 hours post-APAP administration, collect blood samples for serum analysis.[3][4]
-
Measure serum alanine (B10760859) aminotransferase (ALT) activity as a primary indicator of liver injury.[3][4]
-
Harvest liver tissue for histological analysis (H&E staining) to assess the extent of centrilobular necrosis.[3]
-
Perform TUNEL staining on liver sections to quantify apoptotic cells.[3]
-
Measure markers of oxidative stress in liver homogenates, such as glutathione (B108866) disulfide (GSSG) levels and the GSSG/GSH ratio.[3]
Protocol 2: Sepsis-Induced Diaphragm Dysfunction in Mice
1. Animal Model and Sepsis Induction:
-
Use male ICR (CD-1) mice.[5]
-
Induce sepsis via cecal ligation and puncture (CLP) surgery.[5]
-
A sham operation (laparotomy without CLP) should be performed on control animals.[5]
2. This compound Preparation and Delayed Administration:
-
Prepare a solution of this compound in sterile saline.
-
For the delayed administration group, administer the first dose of this compound (10 mg/kg, i.p.) 6 hours after the CLP surgery.[5] A subsequent dose can be given at 24 hours post-surgery.[5]
-
Vehicle control groups should receive an equivalent volume of saline.
3. Assessment of Efficacy:
-
At 48 hours post-surgery, measure diaphragm force generation.[5][6]
-
Isolate mitochondria from diaphragm tissue to assess mitochondrial function, including respiration rates.[5]
-
Measure the activity of proteolytic enzymes (e.g., caspases, calpains) in diaphragm homogenates.[5]
-
Assess mitochondrial superoxide generation using assays such as aconitase activity.[5]
Signaling Pathways Modulated by Delayed this compound Administration
Delayed administration of this compound has been shown to modulate several key signaling pathways involved in the pathophysiology of various diseases.
Attenuation of Oxidative Stress and Apoptosis in APAP-Induced Hepatotoxicity
In the context of APAP overdose, the initial insult leads to the formation of a reactive metabolite (NAPQI) that depletes glutathione (GSH) and causes mitochondrial protein adducts. This triggers a cascade of events, including increased mitochondrial ROS production and activation of c-Jun N-terminal kinase (JNK), which further amplifies mitochondrial oxidant stress and leads to apoptosis and necrosis.[3] Delayed administration of this compound can intervene in this process by scavenging mitochondrial superoxide, thereby reducing the overall oxidative burden and inhibiting the downstream activation of apoptotic pathways.[3]
Neuroprotection via PI3K/Akt/mTOR Pathway
In models of neurotoxicity, excessive mitochondrial ROS can impair crucial cell survival pathways. The PI3K/Akt/mTOR signaling cascade is vital for promoting neuronal survival and regulating autophagy.[10] Oxidative stress can lead to the downregulation of this pathway, contributing to cell death. This compound has been shown to preserve the phosphorylation (and thus activation) of PI3K, Akt, and mTOR, thereby counteracting the neurotoxic effects and suppressing autophagic flux.[10]
Conclusion
The delayed administration of this compound presents a promising therapeutic strategy for a range of diseases underpinned by mitochondrial oxidative stress. The data and protocols provided herein offer a foundation for researchers to further explore the therapeutic window and mechanisms of action of this targeted antioxidant. Successful application of these methodologies will contribute to a deeper understanding of this compound's potential for clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Late-Stage Protective Effect of Mito-TEMPO against Acetaminophen-Induced Hepatotoxicity in Mouse and Three-Dimensional Cell Culture Models [mdpi.com]
- 5. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
no effect observed with Mito-tempol treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals who observe no effect with Mito-tempol treatment in their experiments.
FAQ 1: Why am I not observing a reduction in mitochondrial superoxide (B77818) after this compound treatment?
This is the most common issue and can typically be resolved by systematically evaluating the experimental setup. The lack of effect can often be traced back to four key areas: reagent integrity, experimental parameters, the choice of detection method, or cellular health.
Troubleshooting Checklist
| Potential Issue | Recommended Action | Details & Rationale |
| Reagent Integrity | 1. Purchase from a reputable source. 2. Prepare fresh aqueous solutions for each experiment. 3. For stock solutions, use an organic solvent (e.g., DMSO), aliquot, and store at -80°C to avoid freeze-thaw cycles.[1] | This compound is sensitive to air and light.[1] Aqueous solutions are not stable for long periods and should be made fresh.[1] |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.[2] | The effective concentration varies widely between cell types (from 100 nM to 50 µM).[2][3] Highly metabolic cells may require higher concentrations.[2] An initial toxicity assessment followed by an efficacy assessment is recommended. |
| Insufficient Incubation Time | Pre-incubate cells with this compound for at least 30-60 minutes before adding the oxidative stressor.[2][4] | The molecule's triphenylphosphonium (TPP⁺) cation requires time to accumulate within the mitochondria, driven by the membrane potential.[4][5] |
| Overwhelming Oxidative Stress | Titrate your ROS-inducing agent (e.g., Antimycin A) to a dose that causes a significant, but not overwhelming, increase in superoxide.[2][6] | If the rate of superoxide generation is too high, it may exceed the scavenging capacity of the this compound concentration being used.[7] |
| Inappropriate Detection Assay | Use a probe specific for mitochondrial superoxide, such as MitoSOX Red.[7][8] Be aware of potential artifacts with general ROS probes like DCFH-DA. | DCFH-DA measures general cellular ROS and may not be sensitive enough to detect changes specifically within the mitochondria.[7] |
| Detection Assay Artifacts | 1. Use the lowest effective concentration of your probe (e.g., ≤2.5 µM for MitoSOX).[2] 2. Confirm that the mitochondrial membrane potential (ΔΨm) is not collapsed. | High concentrations of fluorescent probes can be toxic and become artifacts.[2][6] A collapsed ΔΨm will prevent the uptake of positively charged probes like MitoSOX, leading to a false-negative result.[2][7] |
| Compromised Cell Health | Assess the baseline mitochondrial membrane potential (ΔΨm) of your cells using a probe like TMRE or JC-1.[4] | This compound uptake is dependent on an intact ΔΨm.[4][7] If cells have pre-existing mitochondrial dysfunction, the drug will not accumulate effectively. |
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose why this compound treatment may be ineffective.
Caption: Troubleshooting workflow for ineffective this compound treatment.
FAQ 2: I've confirmed this compound reduces superoxide, but I see no downstream biological effect. What's next?
If you have validated that this compound is successfully reducing mitochondrial superoxide but the expected downstream phenotype (e.g., reduced apoptosis, preserved cell viability) is not observed, consider the following biological complexities.
-
Primary Role of Mitochondrial Superoxide: The pathology you are studying may not be primarily driven by mitochondrial superoxide. Cells have multiple sources of ROS, including NADPH oxidases, and other reactive species like hydrogen peroxide (H₂O₂) and nitric oxide (NO) can mediate signaling.[9][10] this compound is specific for mitochondrial superoxide and will not affect these other pathways.[8][9]
-
Compensatory Mechanisms: Cells may activate compensatory survival or stress-response pathways that mask the beneficial effects of reducing mitochondrial superoxide.
-
Severity of the Insult: The cytotoxic or pathological stimulus being used may be too severe, causing irreversible damage that cannot be rescued simply by scavenging superoxide. For example, if a stimulus causes a complete collapse of the mitochondrial membrane potential, this leads to a catastrophic failure in ATP production and cellular homeostasis that antioxidant treatment alone cannot reverse.[11]
-
Mechanism of Action: this compound's efficacy is critically dependent on its accumulation in the mitochondria. This process is driven by the mitochondrial membrane potential (ΔΨm), which attracts the positively charged TPP⁺ moiety of the molecule.[4][5] Any experimental condition or agent that depolarizes the mitochondrial membrane will severely impair this compound's ability to reach its site of action.[4][7]
This compound Mechanism of Action
Caption: this compound's uptake and SOD-mimetic activity in mitochondria.
FAQ 3: What are the critical protocols and data for a successful this compound experiment?
To ensure reliable and reproducible results, it is crucial to perform proper validation experiments and follow standardized protocols.
Typical Effective Concentrations of this compound
The optimal concentration is highly dependent on the cell type and experimental conditions. A dose-response experiment is always recommended. The table below summarizes concentrations used in published studies.[2][3]
| Cell Type | Application | Recommended Concentration | Incubation Time | Observed Effect |
| SH-SY5Y | Neuroprotection vs. glutamate | 50 - 100 µM | 24 hours | Increased cell viability.[3][12] |
| HepG2 | Protection vs. acetaminophen | 10 µM | 48 hours | Significantly alleviated cytotoxicity.[3] |
| C2C12 Myoblasts | Protection vs. cytokines | 10 mg/L | 24 hours | Ablated superoxide generation.[3] |
| NRK-52E | Protection vs. oxalate | 10 µM | Not specified | Significantly increased cell viability.[2] |
| Sepsis Model (mice) | Diaphragm dysfunction | 10 mg·kg⁻¹·day⁻¹ ip | 48 hours | Prevented sepsis-induced diaphragm weakness.[9] |
Experimental Workflow Diagram
Caption: A standard experimental workflow for testing this compound efficacy.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration
Objective: To identify the effective, non-toxic concentration range of this compound for a specific cell line.[2]
Phase 1: Toxicity Assessment
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 2 x 10⁴ cells/well). Allow cells to adhere overnight.
-
Prepare Dilutions: Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle-only control.
-
Treatment: Replace the medium in the wells with the this compound-containing medium.
-
Incubation: Incubate for a period relevant to your planned experiment (e.g., 24 hours).
-
Assess Viability: Assess cell viability using a standard method such as the MTT or LDH release assay.[3]
-
Analysis: Identify the highest concentration that does not significantly reduce cell viability compared to the vehicle control.
Phase 2: Efficacy Assessment
-
Cell Seeding: Seed cells as described above.
-
Pre-incubation: Pre-incubate cells with a range of non-toxic this compound concentrations (determined in Phase 1) for 60 minutes.
-
Induce Stress: Add your chosen ROS-inducing agent (e.g., Antimycin A). Include appropriate controls: Vehicle only, Inducer only, and this compound only.
-
Incubation: Incubate for the desired experimental duration.
-
Measure Superoxide: Measure mitochondrial superoxide levels using a specific probe like MitoSOX Red (see Protocol 2).
-
Analysis: Determine the lowest concentration of this compound that provides a significant reduction in mitochondrial ROS compared to the 'Inducer only' control.
Protocol 2: Measuring Mitochondrial Superoxide with MitoSOX Red
Objective: To quantify changes in mitochondrial superoxide levels in live cells following treatment.[2][3][13]
Materials:
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, pre-warmed to 37°C.
-
Cells cultured on plates or coverslips.
-
Fluorescence microscope or plate reader (Ex/Em ~510/580 nm).[3]
Procedure:
-
Culture and Treat: Culture and treat cells with your stressor and/or optimal this compound concentration as determined by your experimental design.
-
Prepare Working Solution: Prepare a 2.5-5 µM working solution of MitoSOX Red in warm HBSS or culture medium. Note: Concentrations >5 µM can be toxic or cause artifacts.[2][6]
-
Load Cells: Remove the culture medium from the cells and wash once with warm PBS. Add the MitoSOX Red working solution to the cells.
-
Incubate: Incubate for 10-30 minutes at 37°C, protected from light.[13][15]
-
Wash: Gently wash the cells three times with warm PBS or HBSS to remove excess probe.[3][13]
-
Analyze: Immediately add fresh warm buffer and image the cells using fluorescence microscopy or quantify the signal using a plate reader or flow cytometer. A lower fluorescence intensity in this compound-treated groups compared to the stressor-only group indicates successful scavenging of mitochondrial superoxide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Management of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Mito-TEMPOL and MitoSOX Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Mito-TEMPOL and MitoSOX Red in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a mitochondria-targeted antioxidant.[1][2] Its structure includes a piperidine (B6355638) nitroxide, TEMPOL, which is an antioxidant, linked to a triphenylphosphonium (TPP) cation.[1] This positively charged TPP cation facilitates the accumulation of this compound within the mitochondrial matrix, driven by the negative mitochondrial membrane potential.[1][2] Inside the mitochondria, this compound acts as a superoxide (B77818) dismutase (SOD) mimetic, catalyzing the dismutation of superoxide (O₂•⁻) into hydrogen peroxide (H₂O₂), a less reactive species.[1][2] It also participates in a redox cycling process, further aiding in the neutralization of reactive oxygen species (ROS).[1]
Q2: How does MitoSOX Red work to detect mitochondrial superoxide?
MitoSOX Red is a cell-permeable fluorescent dye designed to detect superoxide within the mitochondria of live cells.[3][4] It contains a cationic triphenylphosphonium group that directs its accumulation to the mitochondria, driven by the mitochondrial membrane potential.[4] Once in the mitochondria, MitoSOX Red is specifically oxidized by superoxide to form 2-hydroxyethidium, which then binds to mitochondrial DNA (mtDNA) and emits a bright red fluorescence.[4]
Q3: Can MitoSOX Red react with other reactive oxygen species (ROS)?
While MitoSOX Red is highly selective for superoxide, it can be oxidized by other ROS and reactive nitrogen species (RNS) to a lesser extent, which can lead to a non-specific fluorescent signal.[4][5] To enhance specificity for superoxide detection, it is recommended to use an excitation wavelength of approximately 396-400 nm.[4][6] Excitation at the more common 510 nm can detect both the superoxide-specific product and non-specific oxidation products.[4][6]
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound and MitoSOX Red.
Issue 1: High Background Fluorescence with MitoSOX Red
Possible Causes & Solutions
| Cause | Solution |
| MitoSOX Red concentration is too high. [4] | Optimize the MitoSOX Red concentration. A typical starting range is 0.5-5 µM, but the optimal concentration should be determined empirically for your specific cell type.[7][8] |
| Probe auto-oxidation. [4] | Prepare fresh working solutions of MitoSOX Red immediately before use and protect them from light.[8] |
| Suboptimal washing steps. | Ensure adequate washing (2-3 times) with pre-warmed buffer (e.g., HBSS) after MitoSOX Red incubation to remove excess probe.[7][8] |
| Use of phenol (B47542) red-containing medium. | Use phenol red-free medium during imaging to reduce background fluorescence.[9] |
Issue 2: No or Weak Signal with MitoSOX Red
Possible Causes & Solutions
| Cause | Solution |
| Low mitochondrial superoxide levels. | Use a positive control, such as Antimycin A (1-10 µM) or Rotenone (1-10 µM), to induce mitochondrial superoxide production and confirm the assay is working.[8] |
| Incorrect filter sets used for detection. [4] | Use a filter set appropriate for the superoxide-specific product (Excitation: ~400 nm, Emission: ~580-610 nm) for more specific detection.[4][10] |
| Insufficient incubation time or low temperature. [4] | Optimize the incubation time (typically 10-30 minutes) and ensure incubation is performed at 37°C to facilitate active mitochondrial uptake.[7] |
| Compromised mitochondrial membrane potential. [4] | Verify mitochondrial health and membrane potential using a potentiometric dye like TMRM or JC-1. A compromised potential will hinder MitoSOX Red accumulation.[4][11] |
Issue 3: this compound Fails to Reduce MitoSOX Red Signal
Possible Causes & Solutions
| Cause | Solution |
| This compound concentration is too low. [11] | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type and stimulus (typically 1-20 µM).[11][12] |
| Insufficient pre-incubation time. [11] | Pre-incubate cells with this compound for at least 30-60 minutes before adding the ROS inducer to allow for sufficient mitochondrial accumulation.[11][13] |
| Overwhelming superoxide production. [13] | If using a strong ROS inducer, its effect may overwhelm the scavenging capacity of this compound. Consider reducing the concentration of the inducer.[14] |
| Compromised mitochondrial membrane potential. [11] | This compound uptake is dependent on the mitochondrial membrane potential. If the potential is compromised, this compound will not accumulate in the mitochondria and will be ineffective.[11] |
| Reagent integrity. [12] | Prepare fresh this compound stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[12] |
Issue 4: Nuclear or Cytosolic Staining with MitoSOX Red
Possible Causes & Solutions
| Cause | Solution |
| MitoSOX Red concentration is too high. [4] | High concentrations (>5 µM) can lead to probe redistribution to the cytosol and nucleus.[4] Reduce the MitoSOX Red concentration. |
| Prolonged incubation time. [15] | Long incubation times can lead to mitochondrial damage and subsequent leakage of the probe. Optimize the incubation time (typically 10-30 minutes).[7][15] |
| Cell death. [4] | An increase in free nucleic acids during cell death can lead to increased fluorescence of the oxidized probe, resulting in false positives.[4][9] Assess cell viability in parallel. |
Experimental Protocols
Protocol 1: Measuring the Efficacy of this compound using Fluorescence Microscopy
-
Cell Seeding: Seed cells on a suitable imaging plate or slide and allow them to adhere.
-
This compound Treatment: Pre-incubate cells with the desired concentrations of this compound (or vehicle control) for 1-24 hours.[7]
-
Induction of Superoxide (Optional): If applicable, treat the cells with a superoxide-inducing agent.
-
MitoSOX Red Staining:
-
Washing: Wash the cells three times with pre-warmed HBSS with Ca²⁺ and Mg²⁺.[7]
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., excitation at ~510 nm or more specifically at ~396 nm, and emission at ~580 nm).[5][6]
Protocol 2: Measuring the Efficacy of this compound using Flow Cytometry
-
Cell Preparation: Culture and treat cells with this compound and/or a superoxide inducer in suspension or in plates. For adherent cells, detach them using a gentle dissociation reagent after treatment.[7]
-
MitoSOX Red Staining:
-
Washing: Wash the cells twice by centrifugation and resuspension in pre-warmed HBSS with Ca²⁺ and Mg²⁺.[7]
-
Flow Cytometry:
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Solution | Working Concentration | Solvent |
| MitoSOX Red | 5 mM | 0.5 - 5 µM | DMSO |
| This compound | Varies (refer to manufacturer) | 1 - 20 µM | Water or DMSO |
| Antimycin A | Varies (refer to manufacturer) | 1 - 10 µM | DMSO |
| Rotenone | Varies (refer to manufacturer) | 1 - 10 µM | DMSO |
Note: The optimal working concentration for each reagent should be empirically determined for the specific cell type and experimental conditions.[7][13]
Visual Guides
Caption: Mechanism of this compound action within the mitochondrion.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MitoSOX | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Invitrogen MitoSOX Mitochondrial Superoxide Indicators, for live-cell imaging 5 vials x 9 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Mito-TEMPO Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mito-TEMPO concentration for different cell types.
Troubleshooting Guide
Issue 1: Mito-TEMPO is not reducing mitochondrial ROS in my cell line.
This guide provides a systematic approach to troubleshoot experiments where Mito-TEMPO does not appear to quench mitochondrial reactive oxygen species (ROS).
Troubleshooting Flowchart
A step-by-step decision tree for troubleshooting Mito-TEMPO experiments.
Detailed Troubleshooting Steps:
-
Step 1: Verify Reagent Integrity. Improperly stored or prepared Mito-TEMPO is a common reason for experimental failure. Aqueous solutions of Mito-TEMPO are not recommended for storage for more than one day.[1] It is best to prepare fresh stock from a solid form, create aliquots, and store them at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Step 2: Optimize Experimental Protocol. The concentration and incubation time of Mito-TEMPO are critical. A dose-response experiment, for instance with concentrations ranging from 1-20 µM, should be performed to determine the optimal concentration for your specific cell type.[1] A pre-incubation period of 30-60 minutes before the addition of a ROS inducer is also recommended to allow for sufficient mitochondrial accumulation.[1][2]
-
Step 3: Evaluate ROS Detection Method. Ensure your assay is specific for mitochondrial superoxide. MitoSOX™ Red is a commonly used probe for this purpose.[1] Probes like DCFH-DA may not be specific for mitochondrial ROS and can be prone to artifacts.[1]
-
Step 4: Consider Cell-Specific Factors. The health and permeability of your cells can impact the efficacy of Mito-TEMPO. Check cell viability, as a compromised mitochondrial membrane potential can hinder the uptake of Mito-TEMPO.[1] Highly metabolic cells may require higher concentrations of Mito-TEMPO.[2]
Issue 2: Observed Cytotoxicity with Mito-TEMPO Treatment.
While generally used for its protective effects, Mito-TEMPO can exhibit cytotoxicity at high concentrations.
-
Action: Perform a dose-response curve to identify the optimal, non-toxic concentration for your specific cell line. A broad range from 100 nM to 50 µM has been reported in various studies.[2] For example, in A549 human lung carcinoma cells, Mito-TEMPO showed cytotoxic effects with an IC50 of 32.43 µM.[3]
-
Action: Assess cell viability using standard methods like the MTT assay.[3][4][5] This will help establish a therapeutic window where Mito-TEMPO effectively scavenges ROS without causing cellular damage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Mito-TEMPO?
A1: The optimal concentration of Mito-TEMPO is highly dependent on the cell type and experimental conditions.[3] A good starting point for many cell lines is in the range of 1-20 µM.[1] However, it is crucial to perform a dose-response experiment for your specific cell type to determine the most effective and non-toxic concentration.
Q2: How should I prepare and store Mito-TEMPO stock solutions?
A2: Mito-TEMPO is soluble in water, DMSO, and ethanol.[6][7][8] For cell culture applications, preparing a stock solution in sterile DMSO is recommended.[6] To prepare a 10 mM stock solution, for example, you can dissolve 5 mg of Mito-TEMPO in 979.6 µL of DMSO.[6] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[1][6] Aqueous solutions should be prepared fresh and not stored for more than a day.[1]
Q3: What is the mechanism of action of Mito-TEMPO?
A3: Mito-TEMPO is a mitochondria-targeted antioxidant.[9] It consists of the antioxidant piperidine (B6355638) nitroxide (TEMPO) linked to a lipophilic triphenylphosphonium (TPP) cation.[9] The TPP cation allows the molecule to pass through lipid bilayers and accumulate several hundred-fold within the mitochondria, driven by the mitochondrial membrane potential.[9] Inside the mitochondria, TEMPO acts as a superoxide dismutase (SOD) mimetic, scavenging superoxide radicals.[5][10]
Mechanism of Mito-TEMPO antioxidant activity in the mitochondria.
Q4: How long should I pre-incubate cells with Mito-TEMPO?
A4: A pre-incubation period of 30 to 60 minutes is generally recommended before inducing oxidative stress.[1][2] This allows sufficient time for Mito-TEMPO to accumulate within the mitochondria to an effective concentration.[2][11]
Q5: Can I use Mito-TEMPO in in vivo studies?
A5: Yes, Mito-TEMPO has been used in various in vivo studies. For example, daily injections of Mito-TEMPO have been shown to reduce diabetic cardiomyopathy in mice.[12] In a rat model of burn injury, Mito-TEMPO was administered at a dose of 7 mg/kg via intraperitoneal injection.[10]
Data Presentation
Table 1: Recommended Mito-TEMPO Concentrations for Different Cell Types
| Cell Type | Application | Recommended Concentration | Incubation Time | Observed Effect | Reference |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection against rotenone-induced toxicity | 10 - 1000 µM | Pre-treatment for 2h, then co-treatment | Reduced apoptosis and decreased ROS levels | [3] |
| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate-induced cytotoxicity | 50 - 100 µM | 24 hours | Increased cell viability and reduced LDH release | [3][5] |
| Primary Cortical Neurons | Neuroprotection against amyloid-beta | 10 - 20 µM | Pre-treat for 30-60 min, then co-treat for 8h | --- | [6] |
| Adult Cardiomyocytes | Inhibition of high glucose-induced mitochondrial superoxide | 25 nM | 24 hours | Abrogated increase in mitochondrial flashes | [12] |
| NRK-52E (Rat Kidney Epithelial) | Protection against oxalate-induced injury | 10 µM | Pre-treatment for 1 hour, then co-treat for 24-48h | Increased cell viability | [13] |
| LLC-PK1 (Porcine Kidney Epithelial) | Protection against ATP depletion-induced cytotoxicity | 1 - 1000 nM | Not specified | Dose-dependent reduction in cytotoxicity | [3][14] |
| C2C12 (Mouse Myoblast) | Protection against cytokine-induced superoxide | 10 mg/L | 24 hours | Ablated superoxide generation | [3] |
| HepG2 (Human Hepatocellular Carcinoma) | Protection against acetaminophen-induced cytotoxicity | 10 µM | 48 hours | Alleviated cytotoxicity | [3][15] |
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to assess the effect of Mito-TEMPO on cell viability in the presence of a cytotoxic stimulus.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Mito-TEMPO (e.g., 10, 50, 100 µM) for 1-2 hours. Include a vehicle control.
-
Co-incubation: Add the cytotoxic agent to the wells and co-incubate with Mito-TEMPO for the desired time (e.g., 24 or 48 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control group.
Protocol 2: Measurement of Mitochondrial Superoxide (MitoSOX™ Red Assay)
This protocol measures the levels of mitochondrial superoxide in live cells.[3]
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere. Pre-treat cells with Mito-TEMPO for 1-2 hours, followed by the addition of a stress-inducing agent.
-
Cell Washing: Remove the medium and wash the cells once with warm Hanks' Balanced Salt Solution (HBSS).
-
MitoSOX™ Red Loading: Load the cells with 5 µM MitoSOX™ Red in HBSS and incubate for 10-20 minutes at 37°C, protected from light.
-
Cell Washing: Wash the cells three times with warm HBSS.
-
Imaging/Measurement: Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader.
-
Quantification: Quantify the fluorescence intensity and normalize to the control group.
A generalized workflow for Mito-TEMPO experiments.
Signaling Pathways
Mito-TEMPO, by scavenging mitochondrial ROS, can modulate various signaling pathways involved in cell survival and apoptosis.
Inhibition of the intrinsic apoptosis pathway by Mito-TEMPO.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tribioscience.com [tribioscience.com]
- 9. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MitoTEMPO Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Late-Stage Protective Effect of Mito-TEMPO against Acetaminophen-Induced Hepatotoxicity in Mouse and Three-Dimensional Cell Culture Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Guide: Why is Mito-tempol Not Reducing Mitochondrial ROS?
Welcome to the Technical Support Center for Mito-tempol applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in experimental settings.
This guide addresses common issues encountered when this compound fails to reduce mitochondrial reactive oxygen species (ROS) in cell culture and other experimental models. Use the following question-and-answer format and the troubleshooting workflow to diagnose the potential source of the problem in your experiment.
Question 1: Is your this compound concentration optimal for your experimental model?
Answer: The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions.[1] Highly metabolic cells, such as cardiomyocytes and neurons, may have higher basal levels of mitochondrial ROS and therefore require a higher concentration of this compound to observe an effect.[1]
Troubleshooting Steps:
-
Perform a Dose-Response Study: It is critical to determine the optimal, non-toxic concentration for your specific cell line. A broad range from 100 nM to 50 µM has been used in published studies, with a common working range between 1 µM and 20 µM.[1][2]
-
Start with a literature-based concentration: If available, use a concentration that has been shown to be effective in a similar cell type or model.
-
Increase concentration systematically: If you do not observe an effect, consider increasing the concentration two- to four-fold.[1] Be mindful of potential off-target effects at higher concentrations (>20-50 µM).[2][3]
Question 2: Is your incubation time sufficient for mitochondrial accumulation?
Answer: this compound's uptake into the mitochondria is not instantaneous. It requires time to pass through the cell and mitochondrial membranes to reach an effective concentration at its site of action.[1][2]
Troubleshooting Steps:
-
Implement a Pre-incubation Step: A pre-incubation or pre-loading period of at least 30 to 60 minutes is recommended before inducing oxidative stress.[1][2]
-
Ensure Continuous Presence: this compound should remain in the medium during the ROS induction period. Washing it out before adding a stressor would be counterproductive as its scavenging activity is a competitive process.[2][3]
Question 3: Is the potency of your ROS inducer appropriate?
Answer: If the experimental stressor (e.g., Antimycin A, Rotenone) is too potent, it may generate superoxide (B77818) at a rate that overwhelms the scavenging capacity of this compound.[1][3]
Troubleshooting Steps:
-
Titrate the ROS Inducer: Perform a dose-response experiment with your ROS-inducing agent to find a concentration that causes a significant, but not overwhelming, increase in mitochondrial ROS.
-
Consider the Mechanism of the Inducer: Some inducers may cause a collapse of the mitochondrial membrane potential, which would inhibit the uptake of this compound.[1][2]
Question 4: Is your mitochondrial membrane potential intact?
Answer: this compound contains a positively charged triphenylphosphonium (TPP) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[2][4] This process is dependent on a healthy mitochondrial membrane potential (ΔΨm).
Troubleshooting Steps:
-
Assess Mitochondrial Membrane Potential: If your experimental conditions (e.g., treatment with a potent mitochondrial toxin) severely compromise the ΔΨm, this compound will not be able to accumulate in the mitochondria to exert its effect.[2][5] Consider measuring ΔΨm using a fluorescent probe like TMRM or JC-1.
-
Choose Appropriate Controls: When using a positive control for ROS induction, be aware that high concentrations can depolarize the mitochondria.
Question 5: Are you using the correct method to detect mitochondrial superoxide?
Answer: The choice of fluorescent probe is critical for accurately measuring mitochondrial superoxide.
Troubleshooting Steps:
-
Use a Specific Probe: MitoSOX™ Red is a fluorescent probe specifically designed to detect superoxide in the mitochondria of live cells and is highly recommended.[1][2]
-
Use General ROS Probes with Caution: Probes like DCFH-DA are not specific to mitochondria and can be oxidized by various ROS, not just superoxide.[2] A lack of signal change with DCFH-DA does not definitively mean this compound is not working.[2]
-
Avoid Probe-Induced Toxicity: Ensure that the concentration of your fluorescent probe is not toxic to the cells, as this can create artifacts. For example, MitoSOX concentrations greater than 2.5 µM can be toxic.[1]
Question 6: Have you verified the integrity of your this compound reagent?
Answer: Like any chemical reagent, the stability and integrity of your this compound stock are crucial for its effectiveness.
Troubleshooting Steps:
-
Purchase from a Reputable Source: Ensure the quality of your compound.
-
Proper Storage: Store aliquots of your stock solution at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Prepare Fresh Solutions: It is advisable to prepare fresh stock solutions from solid powder and not to store working dilutions for extended periods.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a mitochondria-targeted antioxidant.[6] It consists of a TEMPOL (piperidine nitroxide) moiety, which is a superoxide dismutase (SOD) mimetic, conjugated to a triphenylphosphonium (TPP) cation.[4][7] The positively charged TPP group facilitates the accumulation of the molecule several hundred-fold within the mitochondria, driven by the mitochondrial membrane potential.[7] Once inside, the TEMPOL moiety scavenges superoxide radicals by converting them into hydrogen peroxide, which is then detoxified to water by other antioxidant enzymes like catalase or glutathione (B108866) peroxidase.[1] Interestingly, this compound can be rapidly reduced to its hydroxylamine (B1172632) form, MitoTEMPOL-H, which is also a potent antioxidant.[8]
Q2: Can this compound become a pro-oxidant? A2: While not as commonly reported for this compound as for other mitochondria-targeted antioxidants like MitoQ, the potential for pro-oxidant activity under certain conditions exists for many redox-cycling compounds.[9] For MitoQ, it has been noted that it may become pro-oxidant and pro-apoptotic due to the redox cycling of its quinone moiety.[9] It is important to perform thorough dose-response studies to identify a therapeutic window that avoids potential toxicity.
Q3: Are there situations where reducing mitochondrial ROS with this compound might not be beneficial or could even be harmful? A3: Yes. While excessive mitochondrial ROS is detrimental, ROS also play important roles as signaling molecules in physiological processes such as autophagy and immune responses.[5] Broadly suppressing ROS with antioxidants can interfere with these homeostatic functions.[5] In a preclinical study on murine polymicrobial sepsis, both this compound and another mitochondria-targeted antioxidant, SkQ1, failed to provide a long-term survival benefit, and SkQ1 actually exacerbated mortality.[10][11] This highlights that in complex disease states like sepsis, the role of mitochondrial ROS is multifaceted, and simple scavenging may not be a viable therapeutic strategy.[10]
Q4: What are appropriate negative controls for a this compound experiment? A4: To ensure that the observed effects are specifically due to the scavenging of mitochondrial superoxide, the following negative controls are recommended:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO, saline) to control for any effects of the vehicle itself.[4]
-
TEMPOL: The non-targeted antioxidant moiety of this compound. This helps to determine if the observed effects are due to a general reduction in cellular ROS, independent of mitochondrial targeting.[4]
-
A non-antioxidant TPP derivative (e.g., propylTPP): This control has the same mitochondrial-targeting TPP cation but lacks the antioxidant TEMPOL group. This helps to rule out any off-target effects of the TPP moiety itself.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on mitochondrial ROS and related cellular functions.
Table 1: Effect of this compound on Mitochondrial Superoxide Dismutation
| Cell Type | Treatment | This compound Concentration | Effect on Mitochondrial O₂⁻ Dismutation | Reference |
| Bovine Aortic Endothelial Cells (BAEC) | Basal | 25 nM | 3-fold increase | [12] |
| Bovine Aortic Endothelial Cells (BAEC) | Basal | 25 nM | No effect on cytoplasmic dismutation | [12] |
Table 2: Efficacy of this compound in In Vitro and In Vivo Models of Oxidative Stress
| Model | Stressor | This compound Concentration/Dose | Measured Outcome | Result | Reference |
| Cultured Adult Cardiomyocytes | High Glucose (30 mmol/l) | 25 nmol/l | Mitochondrial Superoxide (MitoSOX) | Prevented high glucose-induced increase | [13] |
| C2C12 Muscle Cells | Cytokine Mix | Not Specified | Superoxide Generation (MitoSOX) | Ablated cytokine-induced increase | [14] |
| Mouse Model of Sepsis (CLP) | Cecal Ligation and Puncture (CLP) | 10 mg·kg⁻¹·day⁻¹ | Diaphragm Aconitase Activity | Blocked sepsis-induced decrease | [14] |
| Mouse Model of Diabetic Cardiomyopathy | Streptozotocin (STZ)-induced diabetes | Not Specified | Mitochondrial ROS Generation | Abolished diabetes-induced increase | [13][15] |
| Mouse Model of Acetaminophen (APAP) Hepatotoxicity | Acetaminophen (400 mg/kg) | 20 mg/kg | Mitochondrial ROS (MitoSOX) | Significantly reduced APAP-induced increase | [16] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the effective and non-toxic concentration range of this compound for a specific cell line.
Methodology:
-
Toxicity Assessment: a. Seed cells in a 96-well plate at a density that ensures logarithmic growth. b. Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). c. Replace the medium with the this compound-containing medium, including a vehicle-only control. d. Incubate for a period relevant to your planned experiment (e.g., 24 hours). e. Assess cell viability using a standard method such as an MTT or LDH release assay. f. Determine the highest concentration that does not significantly reduce cell viability.
-
Efficacy Assessment: a. Seed cells as described above. b. Pre-incubate cells with a range of non-toxic this compound concentrations (determined in the toxicity assessment) for 60 minutes. c. Add your chosen ROS-inducing agent (e.g., Antimycin A). Include controls: Vehicle only, Inducer only, and this compound only. d. Incubate for the desired experimental duration. e. Measure mitochondrial superoxide levels using a specific probe like MitoSOX Red. f. Identify the lowest concentration of this compound that provides a significant reduction in mitochondrial ROS compared to the 'Inducer only' control.[1]
Protocol 2: Measurement of Mitochondrial Superoxide with MitoSOX Red
Objective: To quantify changes in mitochondrial superoxide levels following treatment with this compound.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
Live-cell imaging microscope or plate reader with appropriate filters
Methodology:
-
Treat cells with this compound and the ROS inducer as determined in your experimental design, including all necessary controls.
-
At the end of the treatment period, remove the medium and wash the cells once with warm PBS or HBSS.
-
Prepare a 2.5-5 µM working solution of MitoSOX Red in warm PBS or HBSS. Protect from light.
-
Incubate the cells with the MitoSOX Red solution for 10-30 minutes at 37°C.
-
Gently wash the cells three times with warm PBS or HBSS.
-
Add fresh warm medium or buffer to the cells.
-
Immediately image the cells using a fluorescence microscope (Excitation/Emission: ~510/580 nm) or quantify the fluorescence intensity using a plate reader.
Visualizations
Caption: Mechanism of this compound accumulation and action in mitochondria.
Caption: Troubleshooting workflow for ineffective this compound treatment.
Caption: Signaling pathways modulated by mitochondrial ROS and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MITOCHONDRIA-TARGETED ANTIOXIDANTS FOR TREATMENT OF PARKINSON’S DISEASE: PRECLINICAL AND CLINICAL OUTCOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
potential off-target effects of Mito-tempol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Mito-tempol.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a mitochondria-targeted antioxidant. It consists of a piperidine (B6355638) nitroxide, TEMPOL, which acts as a superoxide (B77818) dismutase (SOD) mimetic, attached to a triphenylphosphonium (TPP) cation. The positively charged TPP moiety facilitates the accumulation of the molecule within the mitochondrial matrix, driven by the mitochondrial membrane potential. Inside the mitochondria, this compound catalyzes the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), a less reactive species.
Interestingly, once inside the cell, this compound is rapidly reduced to its hydroxylamine (B1172632) form, MitoTEMPOL-H. While this compound itself has SOD mimetic activity, MitoTEMPOL-H acts as a potent chain-breaking antioxidant by donating a hydrogen atom to neutralize other radicals.[1] This redox cycling between this compound and MitoTEMPOL-H contributes to its overall antioxidant effect.
Q2: Are there any known off-target effects of this compound?
While extensive off-target protein profiling for this compound is not widely published, some studies have indicated effects beyond direct superoxide scavenging. These are often context-dependent and may be considered either part of its therapeutic mechanism or potential off-target effects depending on the research focus.
-
Signaling Pathway Modulation: this compound has been shown to influence cellular signaling pathways. For instance, it can affect the PI3K/Akt/mTOR pathway, which is involved in cell survival and autophagy. By reducing mitochondrial ROS, this compound can lead to the activation of this pro-survival pathway.
-
Effects of the TPP Moiety: The triphenylphosphonium (TPP) cation itself, used for mitochondrial targeting, has been reported to have biological effects. Studies have shown that in some contexts, the effects observed with this compound might be partially attributable to the TPP moiety, especially in the lungs.[2][3]
-
Pro-oxidant Effects of TEMPOL: The parent compound, TEMPOL, can exhibit pro-oxidant activity at higher concentrations, which could be a potential off-target effect of this compound, particularly if it is used at very high, non-physiological concentrations.[4]
Q3: My this compound treatment is not reducing mitochondrial ROS as expected. What could be the issue?
Several factors could contribute to a lack of efficacy in your experiments:
-
Reagent Integrity: this compound solutions, especially in aqueous buffers, should be prepared fresh for each experiment and protected from light. The solid compound should be stored at -20°C. Repeated freeze-thaw cycles of stock solutions should be avoided.
-
Suboptimal Concentration: The effective concentration of this compound is highly cell-type and context-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Insufficient Pre-incubation: this compound requires time to accumulate in the mitochondria. A pre-incubation period of 30-60 minutes before inducing oxidative stress is often necessary.
-
Overwhelming Oxidative Stress: If the method used to induce ROS is too potent, the rate of superoxide production may exceed the scavenging capacity of this compound.
-
Mitochondrial Membrane Potential: The uptake of this compound into the mitochondria is dependent on the mitochondrial membrane potential. If your experimental conditions cause a collapse of this potential, this compound will not accumulate at its target site.
Q4: I am observing unexpected cellular toxicity with this compound. What are the possible causes?
While generally considered to have low toxicity at effective concentrations, unexpected cytotoxicity can occur:
-
High Concentrations: Very high concentrations of this compound may induce off-target effects or pro-oxidant stress, leading to toxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to prepare the this compound stock solution is not toxic to your cells.
-
Cell-Type Specific Sensitivity: Some cell lines may be more sensitive to this compound or the TPP cation than others.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Imaging Assays (e.g., with MitoSOX Red)
| Potential Cause | Troubleshooting Step |
| High concentration of fluorescent probe | Titrate the concentration of the probe (e.g., MitoSOX Red) to the lowest effective concentration. High concentrations can lead to non-specific staining. |
| Probe oxidation before cellular uptake | Prepare the probe solution fresh and protect it from light. |
| Cellular autofluorescence | Image an unstained control sample to determine the level of background autofluorescence. |
| Incorrect filter sets | Ensure that the excitation and emission filters on the microscope are appropriate for the specific fluorescent probe being used. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Inconsistent this compound preparation | Always prepare fresh working solutions of this compound from a properly stored stock. Avoid using old aqueous solutions. |
| Variability in cell health and density | Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase before treatment. |
| Light exposure | Protect this compound solutions and treated cells from excessive light exposure. |
Experimental Protocols for Investigating Off-Target Effects
Given the limited publicly available data on the comprehensive off-target profile of this compound, researchers are encouraged to perform their own assessments, especially when unexpected results are observed.
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Identify Protein Binding
CETSA is a method to assess the binding of a compound to its protein targets in a cellular environment. Ligand binding often stabilizes a protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound compared to the vehicle control indicates a direct or indirect interaction.
Protocol 2: Kinome Scanning to Assess Off-Target Kinase Inhibition
This is a high-throughput method to screen a compound against a large panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Submission: Provide a sample of this compound to a commercial vendor that offers kinome scanning services.
-
Competitive Binding Assay: The assay typically involves a competitive binding format where the ability of this compound to displace a known ligand from the kinase active site is measured.
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity (Kd) for each kinase in the panel. Significant inhibition of kinases other than the intended target would indicate off-target activity.
Visualizations
Caption: The dual antioxidant mechanism of this compound within the mitochondrion.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Systemic Effects of mitoTEMPO upon Lipopolysaccharide Challenge Are Due to Its Antioxidant Part, While Local Effects in the Lung Are Due to Triphenylphosphonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tempol Induces Oxidative Stress, ER Stress and Apoptosis via MAPK/Akt/mTOR Pathway Suppression in HT29 (Colon) and CRL-1739 (Gastric) Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
cytotoxicity of Mito-tempol at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Mito-Tempol, with a specific focus on its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a mitochondria-targeted antioxidant.[1][2] It is composed of a piperidine (B6355638) nitroxide (TEMPOL), which acts as a superoxide (B77818) dismutase (SOD) mimetic, attached to a triphenylphosphonium (TPP) cation.[2] This lipophilic TPP cation allows the molecule to accumulate within the mitochondrial matrix, driven by the mitochondrial membrane potential.[2][3] Inside the mitochondria, this compound catalyzes the dismutation of superoxide radicals (O₂⁻) into the less reactive hydrogen peroxide (H₂O₂), which is subsequently detoxified to water by enzymes like catalase or glutathione (B108866) peroxidase.[3] Additionally, this compound participates in a redox cycle where it is reduced to its hydroxylamine (B1172632) form, MitoTEMPOL-H, which is a potent chain-breaking antioxidant that can neutralize other radicals.[3]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
The effective concentration of this compound varies significantly depending on the cell type and experimental conditions.[1][3] Published studies have used a broad range from 100 nM to 100 µM.[1][3] For initial experiments, it is highly recommended to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.[1][3]
Q3: Can high concentrations of this compound be cytotoxic?
Yes. While generally well-tolerated at effective antioxidant concentrations, excessively high concentrations of this compound can be cytotoxic.[3] It is crucial to establish the toxic threshold for your specific cell line by performing a viability assay (e.g., MTT, LDH release) with a range of this compound concentrations alone, without other stressors.[3] For example, while concentrations up to 100 μM were not cytotoxic to SH-SY5Y neuroblastoma cells, an IC50 of 32.43 µM was reported for A549 human lung carcinoma cells.
Troubleshooting Guide
Q4: I am observing unexpected cytotoxicity with my this compound treatment. What are the possible causes and solutions?
If you observe unexpected cell death with this compound, consider the following troubleshooting steps:
-
Issue: Concentration May Be Too High.
-
Explanation: The cytotoxic threshold for this compound is cell-type dependent. While some cell lines tolerate up to 100 µM, others may be sensitive to lower concentrations.[3]
-
Solution: Perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell line. Use a viability assay like MTT or LDH release to establish a toxicity profile.[3]
-
-
Issue: High Concentration of Organic Solvent.
-
Explanation: If you are using a stock solution of this compound dissolved in an organic solvent like DMSO, the final concentration of the solvent in your culture medium could be toxic to the cells.
-
Solution: Ensure the final concentration of the organic solvent is below the toxic threshold for your cells, which is typically less than 0.1-0.5% for DMSO. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
-
Issue: Off-Target Effects.
-
Explanation: At very high concentrations, this compound may have off-target effects that disrupt normal mitochondrial function or other cellular processes, leading to cytotoxicity.[3]
-
Solution: If you must use high concentrations, consider including negative controls, such as the non-targeted parent compound TEMPOL, to investigate if the observed toxicity is related to the mitochondrial targeting.
-
Q5: My this compound treatment is not reducing mitochondrial ROS as expected. What could be wrong?
If this compound is not effective in your experiment, several factors could be at play:
-
Issue: Insufficient Incubation Time.
-
Issue: Suboptimal Concentration.
-
Issue: Overly Potent ROS Inducer.
-
Explanation: If the experimental stressor (e.g., Antimycin A) is too strong, it may generate superoxide at a rate that overwhelms this compound's scavenging capacity.
-
Solution: Titrate the ROS inducer to a dose that causes a significant, but not overwhelming, increase in mitochondrial ROS.
-
Quantitative Data Summary
The following table summarizes the effects of different this compound concentrations on various cell lines as reported in the literature. It is critical to note that the optimal and toxic concentrations are highly dependent on the specific cell type and experimental conditions.
| Cell Line | Application/Context | Concentration | Observed Effect |
| A549 (Human Lung Carcinoma) | Induction of cytotoxicity | 6.25 - 100 µM | Showed cytotoxic effects with an IC50 of 32.43 µM. |
| SH-SY5Y (Human Neuroblastoma) | No stressor | Up to 100 µM | Not cytotoxic; concentrations of 25-100 µM increased cell proliferation.[3][4] |
| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate | 50 - 100 µM | Increased cell viability and reduced LDH release.[1][4] |
| NRK-52E (Rat Kidney Epithelial) | No stressor | Up to 20 µM | No significant toxicity observed.[3] |
| HepG2 (Human Hepatocellular Carcinoma) | Protection against acetaminophen (B1664979) | 10 µM | Alleviated cytotoxicity.[5] |
| LLC-PK1 (Porcine Kidney Epithelial) | Protection against ATP depletion | 1 - 1000 nM | Dose-dependent reduction in cytotoxicity and caspase-3 activation.[1][6] |
| C2C12 (Mouse Myoblast) | Protection against cytokines | 10 mg/L | Ablated superoxide generation.[1] |
Detailed Experimental Protocols
Protocol 1: Assessment of Cell Viability (MTT Assay)
This protocol is used to determine the effect of high concentrations of this compound on cell viability and to calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 25, 50, 100, 200 µM). Include a vehicle-only control. Incubate for the desired time (e.g., 24 or 48 hours).
-
MTT Incubation: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL stock) to each well. Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Protocol 2: Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
This protocol assesses whether this compound is effectively scavenging mitochondrial superoxide.
-
Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with the desired concentration of this compound for 1-2 hours.[1]
-
Stress Induction: Induce mitochondrial superoxide production by adding a stress-inducing agent (e.g., Antimycin A) and co-incubate with this compound for the desired time.[1]
-
Staining: Remove the medium, wash cells once with warm HBSS, and then load the cells with 5 µM MitoSOX Red in HBSS. Incubate for 10-20 minutes at 37°C, protected from light.[1]
-
Washing: Wash the cells three times with warm HBSS.[1]
-
Analysis: Immediately analyze the fluorescence using a fluorescence microscope or plate reader (excitation/emission ~510/580 nm).[1]
Signaling Pathways and Mechanisms of Cytotoxicity
At high concentrations or under certain cellular stress conditions, this compound's effects can extend beyond simple antioxidant activity, potentially leading to a switch in cell death mechanisms.
Mechanism 1: Shifting Cell Death from Necrosis to Apoptosis
In models of acetaminophen (APAP) hepatotoxicity, treatment with this compound has been shown to inhibit the expression of RIP3 kinase, a key mediator of necrotic cell death.[7] This inhibition can shift the mode of cell death from necrosis to secondary apoptosis, which involves the activation of caspases.[7]
Caption: this compound inhibits RIP3 kinase, shifting cell death from necrosis to apoptosis.
Mechanism 2: General Experimental Workflow
A typical workflow for investigating the effects of this compound involves several key steps, from initial cell culture to final data analysis. This logical progression ensures that the effects of the compound are accurately assessed.
Caption: A generalized workflow for in vitro this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mito-Tempo Protects against Acute Liver Injury but Induces Limited Secondary Apoptosis during the Late Phase of Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
choosing the correct negative control for Mito-tempol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mito-tempol in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetically engineered compound designed to specifically target and neutralize reactive oxygen species (ROS) within the mitochondria.[1][2] Structurally, it consists of two key components:
-
TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl): A well-established antioxidant moiety that acts as a superoxide (B77818) dismutase (SOD) mimetic.[1][3] It directly catalyzes the dismutation of superoxide (O₂⁻), a primary and highly damaging ROS, into the less reactive hydrogen peroxide (H₂O₂).[1][2]
-
Triphenylphosphonium (TPP) cation: A lipophilic cation that facilitates the accumulation of the molecule within the mitochondrial matrix, driven by the negative mitochondrial membrane potential.[1][3]
This targeted delivery significantly enhances its efficacy in mitigating mitochondrial oxidative stress.[1] Upon entering the mitochondria, this compound is reduced to its hydroxylamine (B1172632) form, this compound-H, which is a potent chain-breaking antioxidant.[1][4][5] This redox cycling between this compound and this compound-H allows for the continuous scavenging of various ROS.[1]
Q2: Why is a negative control essential when using this compound?
Using an appropriate negative control is crucial to ensure that the observed experimental effects are specifically due to the scavenging of mitochondrial superoxide by this compound and not due to off-target effects.[3] Potential off-target effects could arise from the TEMPOL moiety itself or the mitochondrial-targeting TPP cation.[3] A well-designed experiment with proper controls allows for the clear delineation of the specific contributions of its antioxidant activity and its mitochondrial accumulation.[3]
Q3: What is the correct negative control for this compound?
The ideal negative control for a this compound experiment should help isolate the effects of its antioxidant activity from its mitochondrial targeting.[3] A comprehensive approach involves using two key negative controls:
-
TEMPOL: This is the non-targeted antioxidant moiety of this compound.[3] Using TEMPOL as a control helps determine if the observed effects are a result of a general reduction in cellular ROS, independent of the specific subcellular location.[3] If TEMPOL produces a similar effect to this compound, it suggests that mitochondrial targeting may not be essential for the observed outcome.
-
A non-antioxidant TPP derivative (e.g., propylTPP): This control possesses the same mitochondrial-targeting TPP cation but lacks the antioxidant TEMPOL group.[3][4] This control is essential to rule out any effects caused by the accumulation of the TPP cation within the mitochondria, which can sometimes have independent biological effects.[4][6]
By comparing the effects of this compound to both TEMPOL and a non-antioxidant TPP derivative, researchers can confidently attribute their findings to the specific scavenging of mitochondrial ROS.
Troubleshooting Guide
Q4: My this compound treatment is not reducing mitochondrial ROS. What are the possible causes and solutions?
Several factors could contribute to a lack of efficacy in your this compound experiment. Here are some common issues and their solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration | The effective concentration of this compound can vary significantly depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. A broad range from 100 nM to 50 µM has been reported in the literature.[7] |
| Insufficient Incubation Time | This compound requires time to accumulate within the mitochondria. A pre-incubation period of at least 30 to 60 minutes is recommended before inducing oxidative stress.[8] The compound should remain present during the stress induction.[8] |
| Overly Potent ROS Inducer | If the stressor used to induce ROS (e.g., Antimycin A, Rotenone) is too potent, it may generate superoxide at a rate that overwhelms the scavenging capacity of this compound.[7] Consider reducing the concentration of the ROS inducer or the duration of the treatment. |
| Incorrect Vehicle Control | Ensure that the vehicle control (e.g., DMSO or water) is used at the same concentration as in the this compound treated group, as the vehicle itself can sometimes have effects on the cells. |
| Compound Stability | This compound is sensitive to light and air. Ensure proper storage and handling to maintain its activity. Prepare fresh solutions for each experiment. |
Q5: I'm observing unexpected cytotoxicity with this compound treatment. How can I address this?
While generally considered non-toxic at effective concentrations, cytotoxicity can occur. Here’s how to troubleshoot this issue:
| Potential Cause | Troubleshooting Steps |
| Concentration Too High | The first step is to perform a cell viability assay (e.g., MTT, LDH release) with a range of this compound concentrations on your specific cells without any other stressors to establish the toxic threshold.[7] |
| Off-Target Effects of TPP Cation | The triphenylphosphonium cation can have its own biological effects, especially at higher concentrations.[6] Use a non-antioxidant TPP derivative (e.g., propylTPP) as a control to determine if the cytotoxicity is due to the TPP moiety. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to chemical treatments. Optimize the concentration and incubation time specifically for your cell line. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
Objective: To identify the effective concentration range of this compound that is not toxic to the specific cell line being used.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase. Allow cells to adhere overnight.
-
Serial Dilutions: Prepare serial dilutions of this compound in complete culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).[7]
-
Treatment: Replace the medium in the wells with the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate for a period relevant to your planned experiment (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or LDH release assay.
-
Analysis: Identify the highest concentration that does not significantly reduce cell viability compared to the vehicle control. This will be your maximum concentration for subsequent efficacy experiments.
Protocol 2: Measurement of Mitochondrial Superoxide using MitoSOX Red
Objective: To quantify changes in mitochondrial superoxide levels following treatment with this compound.
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Cells cultured on glass-bottom dishes or in 96-well plates
-
Live-cell imaging microscope or fluorescence plate reader
-
HBSS or other suitable imaging buffer
Methodology:
-
Cell Treatment: Culture and treat cells with your stressor and/or a range of non-toxic this compound concentrations (determined in Protocol 1). A pre-incubation of at least 30-60 minutes with this compound is recommended before adding the stressor.[8]
-
MitoSOX Red Preparation: Prepare a 2.5-5 µM working solution of MitoSOX Red in warm HBSS or culture medium. Note: Concentrations >5 µM can be toxic.[7]
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[3]
-
Washing: Gently wash the cells three times with warm PBS.
-
Imaging/Quantification: Immediately image the cells using a fluorescence microscope (excitation/emission ~510/580 nm) or quantify the signal using a fluorescence plate reader.
-
Analysis: The fluorescence intensity is proportional to the level of mitochondrial superoxide. Compare the fluorescence in this compound treated cells to the "inducer only" control.
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
using TEMPOL as a non-targeted control for Mito-tempol
Welcome to the Technical Support Center for using TEMPOL as a non-targeted control for Mito-TEMPOL. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for designing and troubleshooting experiments involving these compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a mitochondria-targeted antioxidant.[1][2] It is a synthetic compound composed of two key parts:
-
TEMPOL: A stable nitroxide radical that acts as a superoxide (B77818) dismutase (SOD) mimetic, which means it catalytically converts superoxide radicals (O₂⁻) into the less reactive hydrogen peroxide (H₂O₂).[1][2][3]
-
Triphenylphosphonium (TPP⁺): A lipophilic cation that causes the molecule to accumulate several hundred-fold within the mitochondrial matrix, driven by the mitochondrial membrane potential.[1][2][3][4]
This targeted delivery allows this compound to specifically scavenge superoxide at its primary source within the cell, making it a powerful tool for studying the role of mitochondrial oxidative stress.[1][2]
Q2: Why is a non-targeted control essential when using this compound?
A2: Using a non-targeted control is crucial to ensure that the observed biological effects are due to the specific scavenging of mitochondrial reactive oxygen species (ROS) and not from other, non-specific actions.[3] An appropriate control helps to differentiate between effects caused by:
-
Targeted mitochondrial antioxidant activity.
-
General, non-localized antioxidant activity throughout the cell.
-
Potential off-target effects of the TEMPOL moiety itself or the TPP⁺ cation.[3]
Q3: What makes TEMPOL a suitable non-targeted control for this compound?
A3: TEMPOL is the ideal non-targeted control because it is the same antioxidant moiety as in this compound but lacks the TPP⁺ cation for mitochondrial targeting.[3] This allows researchers to isolate the effects of mitochondrial targeting. By comparing the effects of this compound to TEMPOL, you can determine if the observed outcome is simply due to a general reduction in cellular ROS (an effect of TEMPOL) or specifically due to the reduction of mitochondrial ROS (an effect of this compound).[3][4]
Q4: What other controls should be included in my experiment?
A4: A well-designed experiment should include a comprehensive set of controls to ensure the results are robust and interpretable.[3] Besides TEMPOL, consider including:
-
Vehicle Control: The solvent used to dissolve this compound and TEMPOL (e.g., DMSO, saline). This ensures the vehicle itself has no biological effect.[3][5]
-
Non-antioxidant TPP⁺ Derivative (e.g., propylTPP): This control has the mitochondrial-targeting TPP⁺ cation but lacks the antioxidant TEMPOL group. It helps account for any potential effects of the TPP⁺ cation itself, such as minor alterations to the mitochondrial membrane potential.[3]
Q5: Are there potential off-target effects of TEMPOL to be aware of?
A5: Yes. While widely used as an antioxidant, TEMPOL's effects can be context-dependent. At high concentrations (typically in the millimolar range), TEMPOL can act as a pro-oxidant, inducing oxidative stress and apoptosis in some cancer cell lines.[6] It is crucial to perform dose-response experiments to find an effective antioxidant concentration that is not cytotoxic for your specific cell model.[7]
Troubleshooting Guide
Issue 1: My this compound treatment is effective, but the TEMPOL control shows a similar, potent effect.
-
Possible Cause: The observed phenotype may be driven by a reduction in cytosolic or global cellular ROS, rather than being specific to the mitochondria. TEMPOL is cell-permeable and effectively scavenges ROS throughout the cell.[8][9]
-
Recommendation: This result suggests that mitochondrial superoxide may not be the primary driver of the phenotype you are measuring. The effect is likely due to general antioxidant activity. Consider investigating sources of cytosolic ROS in your model.
Issue 2: Neither this compound nor TEMPOL treatment reduces my readout of cellular/mitochondrial ROS.
-
Possible Cause 1: Insufficient Incubation Time: this compound requires time to accumulate in the mitochondria.[5]
-
Possible Cause 2: Suboptimal Concentration: The concentration of the scavenger may be too low to counteract the rate of ROS production.[5]
-
Solution: Perform a dose-response curve to determine the optimal concentration for your cell type and stressor. Effective concentrations in the literature range widely from 100 nM to 50 µM.[5]
-
-
Possible Cause 3: Overly Potent ROS Inducer: The stressor (e.g., Antimycin A) may be generating superoxide at a rate that overwhelms the scavenging capacity of this compound.[5]
-
Solution: Titrate your ROS inducer to a concentration that causes a substantial, but not overwhelming, increase in ROS.[5]
-
-
Possible Cause 4: Issues with ROS Detection Probe: The fluorescent probe used to measure ROS (e.g., MitoSOX Red) could be the source of error.
-
Possible Cause 5: Degraded Compound: Aqueous solutions of TEMPOL and this compound can be unstable.[10][11]
-
Solution: Prepare fresh aqueous solutions for each experiment. For stock solutions, use a dry organic solvent like DMSO, store in aliquots at -80°C, and avoid repeated freeze-thaw cycles.[10]
-
Issue 3: I'm observing unexpected cytotoxicity with TEMPOL or this compound treatment.
-
Possible Cause 1: Concentration is Too High: While generally well-tolerated at effective doses, high concentrations can have off-target toxic effects.[10] Some studies have found cytotoxic effects with this compound at concentrations around 30-100 µM in certain cell lines.[12]
-
Solution: Perform a viability assay (e.g., MTT, LDH release) with a range of concentrations on your specific cells to establish the toxic threshold before proceeding with functional assays.[5]
-
-
Possible Cause 2: Solvent Toxicity: The solvent (e.g., DMSO) used to prepare the stock solution may be at a toxic concentration in the final culture medium.[5]
Data Presentation: Compound Comparison
| Feature | This compound | TEMPOL |
| Target Localization | Mitochondria[1][2] | General Cellular/Cytosolic[3] |
| Mechanism of Action | Superoxide Dismutase (SOD) Mimetic[1][2] | Superoxide Dismutase (SOD) Mimetic[3][8] |
| Key Structural Feature | TEMPOL moiety + TPP⁺ cation for mitochondrial targeting[2][3] | TEMPOL moiety only[3] |
| Typical In Vitro Conc. | 100 nM - 50 µM[5][12] | 10 µM - 1 mM (can be higher, model dependent)[6][9][12] |
| Solubility | Water (up to 100 mM), DMSO, DMF, Ethanol[10] | PBS (~10 mg/ml), DMSO, DMF, Ethanol (~30 mg/ml)[11] |
| Stock Solution Storage | Store in organic solvent (e.g., DMSO) at -80°C for up to 1 year.[10][13] | Solid at -20°C (≥4 years).[9][11] Store stock in organic solvent. |
| Working Solution Stability | Prepare fresh aqueous solutions daily; not stable for long periods.[10][11] | Prepare fresh aqueous solutions daily.[11] |
Experimental Protocols
Protocol 1: General Workflow for Comparing this compound and TEMPOL
This protocol provides a framework for assessing if an observed cellular response to an oxidative stressor is mediated by mitochondrial ROS.
-
Cell Preparation: Plate cells in appropriate multi-well plates or dishes to reach 60-70% confluency on the day of the experiment.[1]
-
Prepare Treatment Groups:
-
Group 1: Vehicle Control (no treatment or solvent only)
-
Group 2: Stressor only
-
Group 3: this compound + Stressor
-
Group 4: TEMPOL + Stressor
-
Group 5: this compound only (to check for effects of the compound alone)
-
Group 6: TEMPOL only (to check for effects of the compound alone)
-
-
Pre-treatment: Remove culture medium. Add fresh medium containing the desired concentration of this compound, TEMPOL, or vehicle. Incubate for 30-60 minutes at 37°C.[5][10]
-
Induce Stress: Add the stress-inducing agent (e.g., Antimycin A, Rotenone, H₂O₂) to the relevant wells. The scavengers (this compound/TEMPOL) should remain present during the stress induction.[5]
-
Incubation: Co-incubate for the desired duration based on your experimental model (e.g., 1 to 24 hours).
-
Assay: Proceed with your specific downstream assay (e.g., measuring mitochondrial superoxide with MitoSOX Red, assessing cell viability with MTT, or performing Western blot analysis for signaling pathways).
Protocol 2: Measuring Mitochondrial Superoxide with MitoSOX™ Red
This protocol quantifies changes in mitochondrial superoxide levels.
-
Experimental Treatment: Follow steps 1-5 from Protocol 1.
-
Probe Preparation: Prepare a 2.5-5 µM working solution of MitoSOX™ Red in warm Hank's Balanced Salt Solution (HBSS) or phenol (B47542) red-free culture medium. Note: Concentrations >5 µM can be toxic and cause artifacts.[1][5]
-
Cell Loading: Remove the culture medium and wash cells once with warm PBS. Add the MitoSOX™ Red working solution to the cells.
-
Incubation: Incubate for 10-20 minutes at 37°C, protected from light.[12]
-
Wash: Wash the cells three times with warm HBSS or PBS to remove excess probe.[12]
-
Analysis: Immediately analyze the fluorescence using a fluorescence microscope (Ex/Em ~510/580 nm), flow cytometer, or fluorescence plate reader.[12] Quantify the mean fluorescence intensity and normalize to the control group.
Protocol 3: Assessing Cell Viability using MTT Assay
This protocol assesses the effect of this compound and TEMPOL on cell viability in the presence of a cytotoxic stimulus.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[12]
-
Experimental Treatment: Follow steps 2-5 from Protocol 1 for the desired incubation time (e.g., 24 or 48 hours).[12]
-
MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control group.
Visualizations
Caption: Logical relationship between this compound, TEMPOL, and their cellular targets.
Caption: General experimental workflow for comparing this compound and TEMPOL.
Caption: Troubleshooting workflow for interpreting results where TEMPOL shows a strong effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Tempol Inhibits the Growth of Lung Cancer and Normal Cells through Apoptosis Accompanied by Increased O2•− Levels and Glutathione Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tempol Induces Oxidative Stress, ER Stress and Apoptosis via MAPK/Akt/mTOR Pathway Suppression in HT29 (Colon) and CRL-1739 (Gastric) Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selleckchem.com [selleckchem.com]
Technical Support Center: Utilizing PropylTPP as a Control for Mito-tempol
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the effective use of propyl-triphenylphosphonium (propylTPP) as a control for the mitochondria-targeted antioxidant, Mito-tempol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a specific control needed?
This compound is a mitochondria-targeted antioxidant designed to combat mitochondrial oxidative stress. It consists of two key components: the antioxidant moiety TEMPOL (a piperidine (B6355638) nitroxide) and a triphenylphosphonium (TPP) cation.[1] The positively charged TPP cation facilitates the accumulation of the molecule within the mitochondrial matrix, which has a negative membrane potential.[2] This targeted delivery enhances its antioxidant efficacy at the primary site of cellular reactive oxygen species (ROS) production.[3]
A specific control is crucial because the TPP cation itself is a lipophilic, positively charged molecule that can have biological effects independent of the TEMPOL moiety.[4] These effects can include alterations in mitochondrial membrane potential and metabolism.[4][5] Therefore, to isolate the antioxidant effects of the TEMPOL component, a control compound that possesses the TPP cation but lacks the antioxidant "cargo" is necessary.
Q2: What is propylTPP and why is it an appropriate control for this compound?
PropylTPP (propyl-triphenylphosphonium) is a compound that consists of a TPP cation attached to a short, three-carbon alkyl (propyl) group.[6] This makes it an ideal negative control for this compound experiments for the following reasons:
-
Shared Mitochondrial Targeting Moiety: It contains the same TPP cation as this compound, allowing it to accumulate in the mitochondria in a similar manner, driven by the mitochondrial membrane potential.[7]
-
Lack of Antioxidant Activity: The propyl group is chemically inert in terms of antioxidant reactions.[8] This allows researchers to distinguish the specific antioxidant effects of the TEMPOL moiety in this compound from the general effects of a TPP cation accumulating in the mitochondria.[7][8]
Q3: What are the key physical and chemical properties of propylTPP?
Propyltriphenylphosphonium bromide is the common salt form of propylTPP. Its properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₂₁H₂₂BrP |
| Molecular Weight | 385.28 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 235-238 °C |
| Solubility | Soluble in DMSO and methanol (B129727) (slightly) |
| CAS Number | 6228-47-3 |
[Data sourced from Sigma-Aldrich and PubChem.][9]
Experimental Protocols & Data
Diagram of Experimental Logic
The following diagram illustrates the logical basis for using propylTPP as a control to isolate the antioxidant effects of this compound.
Caption: Experimental design to isolate this compound's antioxidant activity.
Quantitative Data Summary
The following tables summarize quantitative data from studies directly comparing the effects of this compound and propylTPP.
Table 1: Effect on Mitochondrial DNA (mtDNA) Damage
This experiment measured the ability of this compound to protect mtDNA from damage induced by menadione (B1676200) in C2C12 cells. PropylTPP was used as a control.[8]
| Treatment (50 µM) | Relative mtDNA Amplification (Long Fragment) | Protection against Damage |
| Control | 1.00 ± 0.05 | - |
| Menadione (25 µM) | 0.45 ± 0.04 | - |
| Menadione + this compound | 0.85 ± 0.06 | Significant |
| Menadione + PropylTPP | 0.48 ± 0.05 | Not Significant |
Table 2: Effect on Lipid Peroxidation
This study assessed the prevention of lipid peroxidation in rat liver mitochondria, measured by thiobarbituric acid-reactive substances (TBARS).[8]
| Treatment (1 µM) | TBARS (nmol/mg protein) | Inhibition of Lipid Peroxidation |
| Control (FeCl₂) | 3.5 ± 0.2 | - |
| FeCl₂ + this compound | 1.2 ± 0.1 | Significant |
| FeCl₂ + PropylTPP | 3.4 ± 0.3 | Not Significant |
General Experimental Protocol: Assessing Mitochondrial Superoxide (B77818)
This protocol provides a general framework for using MitoSOX™ Red to measure mitochondrial superoxide levels, incorporating the appropriate controls.
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with one of the following for 1-2 hours:
-
Vehicle control (e.g., media with DMSO)
-
This compound (e.g., 10-50 µM)
-
PropylTPP (at the same concentration as this compound)
-
-
Induction of Oxidative Stress: Add a mitochondrial ROS-inducing agent (e.g., antimycin A) to the wells and co-incubate for the desired duration.
-
MitoSOX™ Red Staining:
-
Remove the medium and wash the cells with warm Hanks' Balanced Salt Solution (HBSS).
-
Load the cells with MitoSOX™ Red working solution (typically 5 µM in HBSS).
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Wash the cells three times with warm HBSS.
-
Analyze the fluorescence immediately using a fluorescence microscope or plate reader (Excitation/Emission: ~510/580 nm).
-
Quantify and normalize the fluorescence intensity to the vehicle control group.
-
Signaling Pathways Modulated by this compound
This compound, by reducing mitochondrial ROS, can influence key cellular signaling pathways.
PI3K/Akt/mTOR Pathway
Mitochondrial ROS can suppress the pro-survival PI3K/Akt/mTOR pathway.[2][10] By scavenging these ROS, this compound can lead to the activation of this pathway, thereby promoting cell survival and inhibiting autophagy.[4][11]
Caption: this compound's influence on the PI3K/Akt/mTOR survival pathway.
Intrinsic Apoptosis Pathway
Excessive mitochondrial ROS can damage mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptosis pathway.[2][12] this compound can prevent this by preserving mitochondrial integrity.[13]
Caption: this compound's role in inhibiting intrinsic apoptosis.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound with a propylTPP control.
Issue 1: No effect of this compound observed.
| Possible Cause | Solution |
| Suboptimal Concentration | Perform a dose-response experiment. Effective concentrations can vary significantly between cell types (from nM to high µM ranges). |
| Insufficient Incubation Time | Ensure a pre-incubation period of at least 30-60 minutes to allow for mitochondrial accumulation of this compound. |
| Overwhelming Oxidative Stress | The concentration of the ROS-inducing agent may be too high, generating ROS at a rate that overwhelms this compound's scavenging capacity. Titrate the inducer to a lower concentration. |
| Degraded Compound | Prepare fresh stock solutions of this compound. Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions should be made fresh daily. |
| Compromised Mitochondrial Membrane Potential | If the cells are unhealthy or the stressor collapses the mitochondrial membrane potential, this compound uptake will be impaired. Verify cell health and membrane potential. |
Issue 2: Unexpected cytotoxicity observed with this compound or propylTPP.
| Possible Cause | Solution |
| High Compound Concentration | High concentrations of TPP-containing compounds can be toxic due to their effects on mitochondrial function. Perform a toxicity assay to determine the maximum non-toxic concentration for your cell line. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is below the toxic threshold for your cells (typically <0.5%). |
| Hydrophobicity-dependent Effects | The TPP cation's effects on mitochondrial function can increase with the hydrophobicity of the attached group.[5] While propylTPP is less hydrophobic than longer-chain alkyl-TPPs, it can still impact mitochondrial bioenergetics at higher concentrations.[5][14] |
Issue 3: High background fluorescence in imaging experiments.
| Possible Cause | Solution |
| High Concentration of Fluorescent Probe | High concentrations of probes like MitoSOX™ Red (>5 µM) can be toxic and lead to non-specific staining. Titrate the probe to the lowest effective concentration. |
| Cellular Autofluorescence | Some cell types have high intrinsic fluorescence. Image an unstained control to assess the level of autofluorescence and consider using a probe in a different spectral range. |
| Probe Uptake Issues | A collapsed mitochondrial membrane potential can prevent the uptake of positively charged probes like MitoSOX™ Red, leading to false negatives. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting experiments.
References
- 1. 6228-47-3 CAS MSDS (Triphenyl(propyl)phosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Triphenyl(propyl)phosphonium bromide | 6228-47-3 [chemicalbook.com]
- 4. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Propyl triphenyl phosphonium bromide | C21H23BrP+ | CID 88526383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propyltriphenylphosphonium bromide | C21H22BrP | CID 80374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MitoTEMPOL Inhibits ROS-Induced Retinal Vascularization Pattern by Modulating Autophagy and Apoptosis in Rat-Injected Streptozotocin Model [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antiproliferative Activity of Triphenylphosphonium Derivatives of Natural Allylpolyalkoxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
how to confirm Mito-tempol uptake by mitochondria
Welcome to the technical support center for Mito-TEMPOL experiments. This resource is designed to assist researchers, scientists, and drug development professionals in confirming the mitochondrial uptake of this compound and troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it targeted to mitochondria?
This compound is a mitochondria-targeted antioxidant. It consists of a piperidine (B6355638) nitroxide, TEMPOL (a superoxide (B77818) dismutase mimetic), attached to a triphenylphosphonium (TPP⁺) cation.[1] This lipophilic TPP⁺ cation allows the molecule to cross cellular membranes and accumulate within the mitochondrial matrix. The accumulation is driven by the large negative mitochondrial membrane potential. Studies suggest that this compound can concentrate several hundred-fold inside mitochondria.[2][3]
Q2: Is it necessary to confirm the mitochondrial uptake of this compound in my experiments?
While the TPP⁺ moiety is a well-established method for mitochondrial targeting, confirming uptake can be crucial for several reasons:
-
Validating experimental conditions: Ensuring that under your specific experimental conditions (cell type, drug concentration, incubation time), this compound is effectively reaching its target.
-
Troubleshooting unexpected results: If this compound does not produce the expected antioxidant effect, confirming its mitochondrial localization can help determine if the issue is related to uptake or other factors.
-
Quantitative analysis: For studies requiring a precise understanding of dose-response relationships, quantifying the amount of this compound in mitochondria is essential.
Q3: What are the primary methods to confirm this compound uptake by mitochondria?
There are both direct and indirect methods to confirm the mitochondrial uptake of this compound:
-
Direct Methods: These techniques directly measure the presence of this compound within the mitochondrial fraction.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and quantitative method to detect and measure the concentration of this compound in isolated mitochondria.[2]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: This method can detect the nitroxide radical of this compound and its reduced form (this compound-H), confirming its presence and providing insights into the mitochondrial redox environment.[4][5]
-
-
Indirect Methods: These techniques assess the functional consequences of this compound's presence in mitochondria, primarily its antioxidant effects.
-
Fluorescence Microscopy with ROS Probes: This involves using fluorescent dyes, such as MitoSOX™ Red, that are specific for mitochondrial superoxide. A reduction in the fluorescent signal in the presence of this compound indicates that it has reached the mitochondria and is scavenging superoxide.[3][6]
-
Q4: Is this compound itself fluorescent?
No, this compound is not a fluorescent compound. Its effects in fluorescence-based assays are observed through its modulation of fluorescent probes that detect reactive oxygen species (ROS).
Troubleshooting Guide
This guide addresses common issues that may arise during experiments aimed at confirming this compound uptake.
| Issue | Possible Cause | Suggested Solution |
| No detectable this compound in mitochondrial fraction (LC-MS/MS or EPR) | Inefficient Mitochondrial Isolation: The protocol for mitochondrial fractionation may not be optimal for your cell type, leading to poor yield or purity. | Optimize the mitochondrial isolation protocol. Ensure all steps are performed at 4°C to maintain mitochondrial integrity. Use mitochondrial markers (e.g., via Western blot for proteins like COX IV or VDAC) to verify the purity of your mitochondrial fraction. |
| Insufficient Incubation Time or Concentration: this compound may not have had enough time to accumulate in the mitochondria at the concentration used. | Perform a time-course and dose-response experiment. A pre-incubation time of 30-60 minutes is often recommended before inducing oxidative stress. | |
| Compromised Mitochondrial Membrane Potential: The mitochondrial membrane potential is the driving force for this compound accumulation. If the cells are unhealthy or treated with a mitochondrial uncoupler, uptake will be reduced. | Assess mitochondrial membrane potential using a fluorescent probe like TMRE or TMRM. Ensure your cells are healthy and that other treatments are not collapsing the membrane potential. | |
| Degradation of this compound: Improper storage or handling can lead to the degradation of the compound. | Store this compound as a solid at -20°C, protected from light and air. Prepare fresh aqueous solutions for each experiment. For longer-term storage, use stock solutions in organic solvents like DMSO, stored in aliquots at -80°C. | |
| No reduction in mitochondrial ROS signal (Fluorescence Microscopy) | Suboptimal this compound Concentration: The concentration of this compound may be too low to counteract the level of ROS production. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1-50 µM). |
| Overly Potent ROS Inducer: The agent used to induce oxidative stress might be generating ROS at a rate that overwhelms this compound's scavenging capacity. | Titrate the ROS-inducing agent to a concentration that produces a robust but not maximal ROS signal. | |
| Issues with the Fluorescent Probe: The fluorescent ROS probe (e.g., MitoSOX™ Red) may be used at a toxic concentration or may not be specific for the ROS being measured. | Use the fluorescent probe at the recommended concentration (e.g., < 5 µM for MitoSOX™ Red). Ensure the probe is specific for the ROS of interest. |
Quantitative Data Summary
The following table summarizes quantitative data related to this compound uptake. Note that the exact concentration can vary depending on the cell type, mitochondrial membrane potential, and experimental conditions.
| Parameter | Value | Method | Reference |
| Mitochondrial Accumulation | Several hundred-fold increase compared to cytosolic concentration | Theoretical (based on TPP⁺ moiety) | [2][3] |
| Mitochondrial Concentration | Up to 15 mol/L | Electron Spin Resonance (ESR) | [7] |
Experimental Protocols
Protocol 1: Confirmation of this compound Uptake by LC-MS/MS
This protocol provides a general workflow for the quantification of this compound in mitochondrial fractions.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere. b. Treat the cells with the desired concentration of this compound for the specified duration.
2. Mitochondrial Isolation: a. Harvest the cells and wash with ice-cold PBS. b. Perform mitochondrial isolation using a commercial kit or a differential centrifugation protocol. A general workflow is as follows: i. Homogenize cells in an appropriate isolation buffer. ii. Centrifuge at a low speed (e.g., 600 x g) to pellet nuclei and intact cells. iii. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria. iv. Wash the mitochondrial pellet with isolation buffer. c. Determine the protein concentration of the mitochondrial fraction (e.g., using a BCA assay).
3. Sample Preparation for LC-MS/MS: a. Resuspend the mitochondrial pellet in a suitable solvent (e.g., methanol) to extract this compound. b. Vortex thoroughly and centrifuge to pellet any debris. c. Transfer the supernatant containing the extracted this compound for analysis.
4. LC-MS/MS Analysis: a. Perform chromatographic separation using a suitable column (e.g., C18). b. Use a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound. c. Generate a standard curve with known concentrations of this compound to quantify the amount in the samples.
Protocol 2: Detection of this compound in Mitochondria by EPR Spectroscopy
This protocol outlines a general procedure for detecting this compound in cellular and mitochondrial fractions.
1. Cell Culture and Treatment: a. Treat cells with this compound as described in Protocol 1.
2. Sample Preparation: a. For intact cells: Harvest, wash, and resuspend the cells in a suitable buffer. b. For isolated mitochondria: Perform mitochondrial isolation as described in Protocol 1.
3. EPR Measurement: a. Transfer the cell suspension or isolated mitochondria into an EPR-compatible capillary tube. b. Acquire the EPR spectrum using an EPR spectrometer. The characteristic three-line spectrum of the nitroxide radical confirms the presence of this compound. c. The signal intensity can be used for relative quantification.
Visualizations
Caption: Workflow for LC-MS/MS-based confirmation of this compound uptake.
Caption: Troubleshooting logic for ineffective this compound experiments.
References
- 1. agilent.com [agilent.com]
- 2. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPR detection of cellular and mitochondrial superoxide using cyclic hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence microscopy imaging of mitochondrial metabolism in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Mito-tempol stability in cell culture media at 37 degrees
Welcome to the technical support center for Mito-TEMPOL. This guide is designed to assist researchers, scientists, and drug development professionals in understanding the stability and effective use of this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in cells?
This compound is a synthetically engineered antioxidant specifically designed to target mitochondria.[1] Its structure comprises TEMPOL, a known antioxidant, attached to a triphenylphosphonium (TPP) cation.[1] This positively charged TPP group facilitates the compound's accumulation within the negatively charged mitochondrial matrix.[1]
Inside the mitochondria, this compound has a dual antioxidant mechanism:
-
Superoxide (B77818) Dismutase (SOD) Mimetic Activity : It directly catalyzes the conversion of superoxide (O₂⁻), a harmful reactive oxygen species (ROS), into the less reactive hydrogen peroxide (H₂O₂).[1]
-
Redox Cycling : Upon entry into the mitochondria, this compound is rapidly reduced to its hydroxylamine (B1172632) form, this compound-H.[1][2] While this compound-H does not have SOD mimetic activity, it is a potent chain-breaking antioxidant that can neutralize other radicals by donating a hydrogen atom.[2] This process oxidizes it back to this compound, allowing for a continuous cycle of ROS scavenging.[1]
Q2: How stable is this compound in cell culture media at 37°C?
Aqueous solutions of this compound, including those prepared in cell culture media, are not recommended for long-term storage. It is strongly advised to prepare these solutions fresh for each experiment to ensure potency and reproducibility.[3][4] Storing aqueous solutions for more than a single day is not recommended due to the potential for degradation.[3][4]
Q3: What are the recommended storage and handling procedures for this compound?
Proper storage is critical to maintain the integrity of this compound. Improper handling can lead to degradation and loss of activity.
| Formulation | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | ≥ 2 years | Store under desiccating conditions, protected from air and light.[4][5] |
| Organic Stock (DMSO, DMF, Ethanol) | -80°C or -20°C | Up to 1 year at -80°C | Prepare concentrated stocks, aliquot to avoid freeze-thaw cycles, and store protected from light.[3][4] |
| Aqueous/Media Solution | N/A | Use immediately | Prepare fresh on the day of the experiment. Do not store for more than one day.[3][4] |
Q4: What is the optimal concentration of this compound for cell culture experiments?
The effective concentration of this compound varies significantly based on the cell type, the level of oxidative stress, and the specific experimental goals. A dose-response study is always recommended to determine the optimal, non-toxic concentration for your specific model.[4][6]
| Cell Type/Application | Typical Concentration Range | Reference Example |
| General in vitro studies | 1 µM - 50 µM | [6] |
| Bovine Oocytes (maturation) | 1 µM | [6] |
| Sheep Oocytes (vitrification) | 1 µM | [7] |
| T84 Colon Epithelial Cells | 10 µM | [6] |
| 3D HepG2 Cells (APAP toxicity) | 10 µM | [8] |
| C2C12 Myoblasts | 50 µM | [6] |
Troubleshooting Guides
Q5: My this compound treatment is not reducing mitochondrial ROS. What are the possible causes?
If you observe no effect from this compound, several factors could be at play. Use the following workflow to diagnose the issue.
Detailed Explanations:
-
Insufficient Pre-incubation: this compound requires time to accumulate in the mitochondria. A pre-incubation period of at least 30-60 minutes before inducing oxidative stress is recommended.[3][4][6]
-
Suboptimal Concentration: The rate of ROS production may overwhelm the scavenging capacity of this compound if the concentration is too low. Perform a dose-response curve to find the optimal concentration for your cell line.[6]
-
Overly Potent ROS Inducer: If the stressor (e.g., Antimycin A) is too strong, it may generate superoxide at a rate that this compound cannot counteract. Consider titrating the inducer to a lower concentration.[6][9]
-
Issues with ROS Detection: Ensure your detection method is appropriate. For mitochondrial superoxide, MitoSOX Red is a common choice. Be aware that high concentrations of MitoSOX (>2.5 µM) can be toxic, and a collapsed mitochondrial membrane potential can prevent probe uptake, leading to a false negative.[3][6]
-
Degraded Reagent: As mentioned, aqueous solutions of this compound are not stable. Always prepare solutions fresh from a properly stored solid or concentrated organic stock.[3][4]
Q6: I'm observing unexpected cytotoxicity with this compound treatment. How can I address this?
While generally well-tolerated, high concentrations of this compound or the solvent used to dissolve it can cause toxicity.
-
Perform a Toxicity Assay: Determine the maximum non-toxic concentration of this compound for your specific cell line.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low and non-toxic. Including a solvent-only control group is essential.[4]
-
Consider Cell Type Sensitivity: Some cell types, particularly highly metabolic cancer cells, may react differently to mitochondria-targeted compounds.[6]
Experimental Protocols
Protocol 1: General Workflow for a this compound Experiment
This protocol outlines a typical workflow for assessing the protective effects of this compound against an induced cellular stress.
Protocol 2: Assessment of Mitochondrial Superoxide with MitoSOX Red
This protocol is for quantifying changes in mitochondrial superoxide levels following this compound treatment.
Objective: To quantify mitochondrial superoxide levels in live cells.[6]
Materials:
-
Cells of interest cultured on glass-bottom dishes or appropriate plates.
-
This compound.
-
Stress-inducing agent (e.g., Antimycin A, Rotenone).
-
MitoSOX™ Red indicator (5 mM stock in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer (phenol red-free recommended).[10]
-
Phosphate-Buffered Saline (PBS).
Methodology:
-
Cell Preparation: Plate cells to reach 60-70% confluency on the day of the experiment.[10]
-
This compound Pre-treatment: Pre-treat cells with the desired concentration of this compound in culture medium for 1-2 hours at 37°C.[11]
-
Induction of Oxidative Stress: Add the stress-inducing agent to the cells and co-incubate with this compound for the desired duration.
-
MitoSOX Red Staining:
-
Washing: Gently wash the cells three times with warm HBSS or PBS to remove excess probe.[6][11]
-
Analysis: Immediately image the cells using fluorescence microscopy (Excitation/Emission ~510/580 nm) or quantify the signal using a fluorescence plate reader.[11]
Protocol 3: Assessment of Cell Viability with MTT Assay
This protocol measures changes in cell viability, often used to assess the protective or cytotoxic effects of a compound.
Objective: To determine cell viability by measuring mitochondrial reductase activity.
Materials:
-
Cells of interest cultured in a 96-well plate.
-
This compound.
-
Cytotoxic agent.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, with or without a cytotoxic agent, for the desired time (e.g., 24 or 48 hours).[11]
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium containing 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[11]
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[11]
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculation: Calculate cell viability as a percentage relative to the untreated control group.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The Late-Stage Protective Effect of Mito-TEMPO against Acetaminophen-Induced Hepatotoxicity in Mouse and Three-Dimensional Cell Culture Models [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Mito-tempol Protocol Adjustment for Highly Metabolic Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Mito-tempol protocols, specifically for use in highly metabolic cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a mitochondria-targeted antioxidant specifically designed to neutralize mitochondrial reactive oxygen species (ROS), with a particular focus on superoxide (B77818).[1] Its structure comprises a TEMPOL (piperidine nitroxide) antioxidant component linked to a triphenylphosphonium (TPP) cation.[2][3] This positively charged TPP group facilitates the compound's accumulation within the negatively charged mitochondrial matrix.[1][2] Inside the mitochondria, this compound functions as a superoxide dismutase (SOD) mimetic, catalyzing the conversion of superoxide radicals into hydrogen peroxide (H₂O₂).[1][2][3] This H₂O₂ is subsequently detoxified to water by other antioxidant enzymes like catalase or glutathione (B108866) peroxidase.[1][4] Furthermore, this compound is reduced to its hydroxylamine (B1172632) form, this compound-H, which is a potent chain-breaking antioxidant that can neutralize lipid-derived radicals.[1][2]
Q2: Why is it critical to adjust this compound concentration for highly metabolic cells?
Highly metabolic cells, such as cardiomyocytes, neurons, and many cancer cell lines, possess a high density of mitochondria to meet their substantial energy requirements.[1] This elevated rate of oxidative phosphorylation can lead to a higher basal production of mitochondrial ROS (mtROS).[1] Therefore, adjusting the this compound concentration is crucial for the following reasons:
-
Efficacy: A concentration that is too low may not be sufficient to effectively scavenge the large amounts of superoxide produced, leading to an ineffective treatment.[1]
-
Toxicity: While generally well-tolerated, excessively high concentrations of this compound could potentially interfere with normal mitochondrial function or essential redox signaling pathways.[1]
Q3: What is the recommended concentration range for this compound in cell culture?
The effective concentration of this compound varies significantly based on the cell type and experimental conditions.[1] Published studies have reported a broad range from 100 nM to 50 µM.[1] For initial experiments, it is highly recommended to perform a dose-response study to determine the optimal, non-toxic concentration for your specific cell line.[1]
Q4: How should I prepare and store this compound solutions?
For long-term storage, solid this compound should be kept at -20°C under desiccating conditions, protected from both light and air.[5] It is advisable to prepare concentrated stock solutions in an organic solvent such as DMSO, DMF, or ethanol (B145695) and store them in aliquots at -80°C for up to a year or at -20°C for shorter durations.[5] It is strongly recommended to prepare aqueous working solutions fresh on the day of use, as storage of aqueous solutions for more than a day is not advised due to potential degradation.[5]
Troubleshooting Guide
Issue 1: this compound treatment is not reducing mitochondrial ROS.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment. For highly metabolic cells, you may need to use a higher concentration than what is reported for other cell types.[1] |
| Insufficient Incubation Time | A pre-incubation period of at least 30 to 60 minutes is recommended to allow for the accumulation of this compound within the mitochondria before inducing oxidative stress.[1][5] |
| Overwhelming Oxidative Stress | The concentration of the stress-inducing agent may be too high. Consider titrating the inducer to a level that causes a significant but not overwhelming increase in mtROS.[1] |
| Issues with ROS Detection Probe | If using MitoSOX Red, avoid concentrations above 2.5 µM for extended periods, as the probe itself can become toxic. A collapsed mitochondrial membrane potential, caused by a strong inducer, can also prevent the uptake of positively charged probes like MitoSOX.[1] |
| Degraded this compound | Ensure that stock solutions are stored correctly and that aqueous solutions are prepared fresh for each experiment.[5] |
Issue 2: Unexpected cytotoxicity is observed with this compound treatment.
| Possible Cause | Recommended Solution |
| Concentration is too high | Perform a cell viability assay (e.g., MTT or LDH release) with a range of this compound concentrations to establish the toxic threshold for your specific cell line.[1] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Always include a solvent-only control group in your experiments.[1] |
| Cell Type Sensitivity | Highly metabolic cells can sometimes exhibit different sensitivities to mitochondrial-targeted compounds. A thorough dose-response assessment is crucial.[1] |
Data Presentation
Table 1: Recommended this compound Concentrations in Various Cell Lines
| Cell Type | Application | Recommended Concentration | Incubation Time | Observed Effect |
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection against rotenone-induced toxicity | 10 - 1000 µM | Pre-treatment for 2h, then co-treatment | Reduced apoptosis and decreased ROS levels.[6] |
| SH-SY5Y (Human Neuroblastoma) | Protection against glutamate-induced cytotoxicity | 50 - 100 µM | 24 hours | Increased cell viability and reduced LDH release.[6][7] |
| LLC-PK1 (Porcine Kidney Epithelial) | Protection against ATP depletion-induced cytotoxicity | 1 - 1000 nM | Not specified | Dose-dependent reduction in cytotoxicity and caspase-3 activation.[6][8] |
| HepG2 (Human Hepatocellular Carcinoma) | Protection against acetaminophen-induced cytotoxicity | 10 µM | 48 hours | Alleviated cytotoxicity.[6] |
| A549 (Human Lung Carcinoma) | Induction of cytotoxicity | 6.25 - 100 µM | Not specified | Showed cytotoxic effects with an IC50 of 32.43 µM.[6] |
| C2C12 (Mouse Myoblast) | Protection against cytokine-induced superoxide generation | 10 mg/L | 24 hours | Ablated superoxide generation.[6] |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
Objective: To identify the effective and non-toxic concentration range of this compound for a specific highly metabolic cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase (e.g., 2 x 10⁴ cells/well). Allow cells to adhere overnight.[1]
-
Preparation of this compound Dilutions: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0, 1, 5, 10, 25, 50, and 100 µM.[1]
-
Treatment: Replace the existing medium with the this compound-containing medium.
-
Incubation: Incubate the cells for a period relevant to your experimental design (e.g., 24 or 48 hours).
-
Cell Viability Assessment: Perform a cell viability assay such as the MTT assay.[6]
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[6][9]
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Protocol 2: Measuring Mitochondrial Superoxide Levels using MitoSOX Red
Objective: To quantify changes in mitochondrial superoxide levels following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture and treat cells with your experimental conditions (e.g., stressor and/or this compound).
-
MitoSOX Red Preparation: Prepare a 2.5-5 µM working solution of MitoSOX Red in warm HBSS or culture medium. Note that concentrations greater than 5 µM can be toxic.[1]
-
Staining:
-
Washing: Gently wash the cells three times with warm PBS.[1]
-
Analysis:
Visualizations
Caption: Mechanism of this compound antioxidant activity in the mitochondria.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Weak Signal in Mito-TEMPO Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to weak or absent signals in experiments involving Mito-TEMPO, a mitochondria-targeted antioxidant.
Troubleshooting Guide: Why is My Mito-TEMPO Signal Weak or Absent?
A weak or non-existent signal in your Mito-TEMPO experiment can be frustrating. This guide provides a systematic approach to identify and resolve the most common issues.
Reagent Integrity and Preparation
Issue: Mito-TEMPO may have degraded due to improper storage or handling.
Solutions:
-
Prepare Fresh Stock: Always prepare a fresh stock solution of Mito-TEMPO from its solid form.[1]
-
Proper Storage: Aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1]
-
Aqueous Instability: Avoid storing Mito-TEMPO in aqueous solutions for more than a day. Prepare fresh dilutions in your culture medium or buffer immediately before each experiment.[1]
Experimental Protocol Optimization
Issue: Suboptimal concentration or incubation time can lead to insufficient mitochondrial accumulation of Mito-TEMPO.
Solutions:
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range is 1-20 µM.[1] Excessively high concentrations (>20-50 µM) may lead to off-target effects and are not recommended.[1]
-
Pre-incubation: A pre-incubation period of 30 to 60 minutes is crucial to allow Mito-TEMPO to accumulate within the mitochondria before inducing oxidative stress.[1][2]
Experimental Workflow for Mito-TEMPO Treatment and ROS Detection
Caption: A typical experimental workflow for using Mito-TEMPO to scavenge mitochondrial superoxide (B77818), followed by detection with MitoSOX Red.
ROS Detection Method
Issue: The chosen detection method may not be specific for mitochondrial superoxide or may be prone to artifacts.
Solutions:
-
Use a Specific Probe: For detecting mitochondrial superoxide, MitoSOX™ Red is a highly recommended fluorescent probe.[1]
-
Avoid Non-Specific Probes: General ROS indicators like DCFH-DA are not specific to mitochondria and can be oxidized by various reactive oxygen species, not just superoxide.[1] A lack of signal change with DCFH-DA does not necessarily mean Mito-TEMPO is ineffective.[1]
-
Optimize Probe Concentration: Be cautious with the concentration of your ROS probe. For instance, using MitoSOX at concentrations higher than 2.5 µM for extended periods can be toxic or lead to artifacts.[1][2]
Cell-Specific Factors
Issue: The health and physiological state of your cells can significantly impact Mito-TEMPO's efficacy.
Solutions:
-
Check Cell Viability: Ensure your cells are healthy and viable.
-
Mitochondrial Membrane Potential (ΔΨm): Mito-TEMPO's accumulation in the mitochondria is driven by the mitochondrial membrane potential.[1][2] If your experimental conditions compromise ΔΨm, Mito-TEMPO uptake will be reduced.[1][2]
-
Strength of ROS Inducer: An overly potent ROS-inducing stimulus might generate superoxide at a rate that overwhelms the scavenging capacity of Mito-TEMPO.[1][2] Consider reducing the concentration of the ROS inducer.
Troubleshooting Logic Flow
Caption: A step-by-step decision tree to troubleshoot weak or absent signals in Mito-TEMPO experiments.
Frequently Asked Questions (FAQs)
Q1: Could my Mito-TEMPO reagent have degraded? A1: Yes, this is a common issue. Mito-TEMPO in aqueous solutions is not stable for more than a day.[1] It is crucial to prepare fresh stock solutions from the solid compound, aliquot them, and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: What is the optimal concentration of Mito-TEMPO to use? A2: The optimal concentration is cell-type and experiment-dependent. A dose-response study is recommended, typically within the range of 1-20 µM.[1] Some studies have used concentrations as low as 25 nM with success in cultured cardiomyocytes.[3] High concentrations (e.g., >20-50 µM) should be avoided as they can cause non-specific effects.[1]
Q3: Is a pre-incubation step necessary for Mito-TEMPO? A3: Yes, a pre-incubation or pre-loading step of 30 to 60 minutes is highly recommended.[1][2] This allows the compound, which contains a triphenylphosphonium (TPP) cation, to accumulate within the mitochondria where it can effectively scavenge superoxide.[1][2]
Q4: I'm not seeing an effect of Mito-TEMPO when using DCFH-DA to measure ROS. Is my Mito-TEMPO not working? A4: Not necessarily. DCFH-DA is a general ROS indicator and is not specific for mitochondrial superoxide.[1] Mito-TEMPO specifically targets mitochondrial superoxide.[3] Therefore, the lack of a signal change with DCFH-DA might indicate that mitochondrial superoxide is not the primary ROS in your system, or the probe is not sensitive enough in that compartment.[1] It is recommended to use a specific probe like MitoSOX Red to measure mitochondrial superoxide.[1]
Q5: Can my experimental conditions, such as a very strong ROS inducer, affect Mito-TEMPO's performance? A5: Yes. If the ROS-inducing stimulus is too potent, the rate of superoxide generation can overwhelm the scavenging capacity of Mito-TEMPO.[1][2] Additionally, if your treatment severely damages the mitochondrial membrane potential, Mito-TEMPO will not be able to effectively accumulate in the mitochondria to exert its effect.[1][2]
Data Summary Tables
Table 1: Recommended Concentration Ranges for Mito-TEMPO and Related Reagents
| Reagent | Typical Concentration Range | Notes | Source(s) |
| Mito-TEMPO | 1 - 20 µM | Perform dose-response for optimization. Avoid >50 µM. | [1][2] |
| MitoSOX Red | 1 - 5 µM | Higher concentrations (>2.5 µM) can be toxic with prolonged incubation. | [1][2][4][5] |
| Antimycin A | 0.1 - 5 µM | A potent inducer of mitochondrial superoxide. | [2][5] |
Key Experimental Protocols
Protocol: Measurement of Mitochondrial Superoxide using MitoSOX Red in the Presence of Mito-TEMPO
This protocol is adapted from established methodologies for measuring mitochondrial superoxide in live cells.[1][4]
Materials:
-
Cells of interest cultured in appropriate plates
-
Complete culture medium
-
Mito-TEMPO
-
ROS-inducing agent (e.g., Antimycin A)
-
MitoSOX™ Red reagent
-
Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
Procedure:
-
Cell Seeding: Seed cells in a suitable plate (e.g., 96-well plate for plate reader analysis or glass-bottom dish for microscopy) and allow them to adhere overnight.
-
Mito-TEMPO Pre-treatment: Pre-treat the cells with the desired concentration of Mito-TEMPO for 30-60 minutes at 37°C.[1][4] Include a vehicle control.
-
ROS Induction: Add the ROS-inducing agent to the wells and co-incubate with Mito-TEMPO for the desired duration.
-
MitoSOX Red Staining: During the last 10-20 minutes of the ROS induction, add MitoSOX Red to a final concentration of 1-5 µM.[4][5] Protect the plate from light.
-
Washing: Gently wash the cells two to three times with warm HBSS or PBS.[4]
-
Analysis: Immediately analyze the fluorescence using a fluorescence microscope (excitation/emission ~510/580 nm) or a fluorescence plate reader.[4] Quantify the fluorescence intensity and normalize it to the control group.
Signaling Pathway and Mechanism of Action
Mito-TEMPO is a mitochondria-targeted antioxidant.[3][6] Its structure includes a triphenylphosphonium (TPP⁺) cation, which is lipophilic and allows the molecule to pass through cell membranes and accumulate several hundred-fold within the mitochondria, driven by the negative mitochondrial membrane potential.[1][6] The active moiety is a piperidine (B6355638) nitroxide (TEMPO), which acts as a superoxide dismutase (SOD) mimetic, catalytically converting superoxide radicals (O₂⁻) into less harmful species.[3][6][7] By specifically targeting the primary site of ROS production, Mito-TEMPO can mitigate downstream oxidative damage and associated signaling cascades, such as the ERK1/2 pathway.[3]
Mito-TEMPO Mechanism of Action
Caption: Mito-TEMPO accumulates in the mitochondria and scavenges superoxide generated by the electron transport chain.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Mito-tempol and MitoQ: Efficacy and Experimental Considerations
For Immediate Release: This guide provides a detailed comparative analysis of two leading mitochondria-targeted antioxidants, Mito-tempol and MitoQ. It is designed for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms, efficacy, and the experimental protocols used to evaluate them.
Introduction to Mitochondria-Targeted Antioxidants
Mitochondria, the powerhouses of the cell, are a primary source of reactive oxygen species (ROS). In pathological conditions, an overproduction of ROS can lead to mitochondrial dysfunction and cellular damage, implicating them in a wide array of diseases. Mitochondria-targeted antioxidants are engineered to accumulate within these organelles to neutralize ROS at their source, representing a targeted therapeutic strategy. This guide focuses on a comparative analysis of this compound, a superoxide (B77818) dismutase (SOD) mimetic, and MitoQ, a derivative of coenzyme Q10.[1]
Mechanism of Action
Both this compound and MitoQ are designed to selectively accumulate within the mitochondria, a feat achieved by their conjugation to a lipophilic triphenylphosphonium (TPP) cation, which is drawn in by the significant mitochondrial membrane potential.[1][2] However, their core antioxidant mechanisms are fundamentally different.
This compound acts as a superoxide dismutase (SOD) mimetic.[1][2] It directly targets and catalyzes the dismutation of superoxide (O₂⁻), a primary ROS, into hydrogen peroxide (H₂O₂). This H₂O₂ is then detoxified to water by other cellular enzymes like catalase and glutathione (B108866) peroxidase.[1] Within the mitochondria, this compound is reduced to its active hydroxylamine (B1172632) form, MitoTEMPOL-H, which can also act as a chain-breaking antioxidant.[1][3]
MitoQ , a mitochondria-targeted derivative of coenzyme Q10, leverages its ubiquinone moiety for its antioxidant effect. It is reduced to its active ubiquinol (B23937) form, MitoQH₂, within the inner mitochondrial membrane.[1] MitoQH₂ is a potent antioxidant that can neutralize lipid peroxyl radicals, thereby preventing lipid peroxidation, and can also reduce other ROS.[1] A key feature of MitoQ is its ability to be readily regenerated to its active form by the respiratory chain, allowing it to function as a catalytic antioxidant.[1][4]
Comparative Efficacy Data
Direct head-to-head comparative studies with quantitative data for this compound and MitoQ are limited. The following tables summarize findings from various studies, highlighting their efficacy in different experimental models. It is important to note that experimental conditions, cell types, and dosages may vary between studies.[1]
Table 1: Reduction of Mitochondrial Reactive Oxygen Species (ROS)
| Compound | Cell/Animal Model | Stressor | Concentration | Outcome |
| This compound | NRK-52E cells | Oxalate (B1200264) (700 µM) | 10 µM | Significant decrease in mitochondrial superoxide (quantitative data not specified).[1] |
| This compound | Primary cultured mouse neurons | Amyloid beta | Not specified | Significantly suppressed mitochondrial superoxide production.[1] |
| MitoQ | Leukocytes from T2D patients | Endogenous | Not specified | Decreased MitoSOX oxidation to control levels.[1] |
| MitoQ | HK-2 cells | Hypoxia/Reoxygenation | 0.5 µM | Significantly reduced ROS levels.[1] |
| MitoQ | H9c2 myoblasts | Doxorubicin | 1 µM | Significantly reduced mitochondrial oxidative stress.[2] |
Table 2: Protection Against Cellular Damage and Dysfunction
| Compound | Endpoint | Cell/Animal Model | Outcome |
| This compound | Cell Viability | NRK-52E cells | Significantly increased cell viability following oxalate exposure.[1] |
| This compound | Apoptosis | Diabetic mouse hearts | Decreased apoptosis.[1] |
| MitoQ | Apoptosis | HK-2 cells | Inhibited apoptosis after hypoxia/reoxygenation.[1] |
| MitoQ | Neuronal Apoptosis | Traumatic brain injury mouse model | Inhibited cortical neuronal apoptosis.[1] |
| MitoQ | Cell Viability (MTT assay) | H9c2 myoblasts | Increased cell viability in the presence of doxorubicin.[2] |
Table 3: Effects on Mitochondrial Respiration
| Compound | Cell Line | Condition | Effect on Oxygen Consumption Rate (OCR) |
| MitoQ | Melanoma cells | Basal | Reduced basal respiration.[5][6] |
| This compound | Melanoma cells | Basal | Did not influence mitochondrial respiration.[5][6] |
| MitoQ | Myoblasts | Palmitate-induced stress | Markedly inhibited mitochondrial respiration.[1] |
| This compound | Myoblasts | Palmitate-induced stress | Markedly inhibited mitochondrial respiration.[1] |
Note: The inhibitory effect of MitoQ on respiration in some cancer cell lines may be independent of its antioxidant properties and related to the accumulation of its TPP cation moiety.[1][5]
Experimental Protocols
Measurement of Mitochondrial Superoxide (MitoSOX™ Assay)
Principle: MitoSOX™ Red is a fluorogenic probe that selectively detects superoxide in the mitochondria of live cells.[7] This cell-permeable probe is targeted to the mitochondria where it is oxidized by superoxide, leading to a red fluorescence.[8]
Methodology:
-
Cell Preparation: Seed adherent cells on glass-bottom dishes or coverslips and culture until the desired confluency is reached. For suspension cells, adjust the cell density to 1 x 10⁶ cells/mL.[8]
-
Preparation of MitoSOX™ Red Working Solution: Thaw the 5 mM MitoSOX™ Red stock solution and dilute to a final working concentration of 1 µM to 5 µM in a suitable buffer like pre-warmed HBSS (with Ca²⁺ and Mg²⁺). The optimal concentration should be determined empirically for each cell type.[8][9]
-
Cell Staining: Remove the culture medium and add a sufficient volume of the MitoSOX™ Red working solution to cover the cells. Incubate for 10-30 minutes at 37°C, protected from light.[8]
-
Washing: Gently wash the cells three times with a pre-warmed buffer.[8]
-
Analysis: Immediately analyze the cells by fluorescence microscopy, a fluorescence plate reader (Excitation: ~510 nm; Emission: ~580 nm), or flow cytometry (FL2 channel).[7][8]
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
Principle: JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential, JC-1 spontaneously forms "J-aggregates" with intense red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form, showing green fluorescence.
Methodology:
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish).
-
Treatment: Expose cells to experimental compounds (e.g., this compound, MitoQ) for the desired duration. Include a positive control for depolarization, such as CCCP.[1]
-
JC-1 Staining: Remove the treatment medium and add JC-1 staining solution (typically 5-10 µg/mL) to each well. Incubate for 15-30 minutes at 37°C.
-
Washing: Wash cells twice with an appropriate assay buffer.
-
Analysis: Measure fluorescence using a fluorescence plate reader or microscope. Red fluorescence (J-aggregates) is typically measured at Ex/Em ~550/600 nm, and green fluorescence (monomers) at Ex/Em ~485/530 nm.[1] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Signaling Pathways Modulated by Mitochondrial ROS
Mitochondrial ROS are not merely damaging agents; they also act as signaling molecules that can influence various cellular pathways. An overabundance of mitochondrial ROS is known to trigger pathways leading to inflammation, apoptosis, and cellular senescence. Both this compound and MitoQ aim to mitigate the deleterious effects of excessive ROS by preventing the activation of these downstream pathways. For instance, by reducing mitochondrial oxidative stress, these compounds can prevent the opening of the mitochondrial permeability transition pore (mPTP), inhibit the release of cytochrome c, and suppress the activation of caspase cascades, thereby preventing apoptosis.[10]
Discussion and Conclusion
This compound and MitoQ are both potent mitochondria-targeted antioxidants that operate through distinct mechanisms.[1] this compound is a specific scavenger of superoxide, making it particularly advantageous in experimental models where superoxide is the primary driver of pathology.[1] In contrast, MitoQ offers broader protection, especially against lipid peroxidation, and has the benefit of being recycled by the electron transport chain.[1]
The choice between this compound and MitoQ should be guided by the specific research question and the experimental model. For instance, if the primary concern is superoxide-mediated damage, this compound may be the more direct tool. If the pathology involves extensive lipid peroxidation, MitoQ might be more effective.[1]
Researchers should also consider potential off-target effects. The TPP cation, common to both molecules, can impact mitochondrial respiration, particularly at higher concentrations.[1][5] As seen in some studies, MitoQ, but not this compound, reduced basal respiration in certain cell lines, an effect that may be independent of its antioxidant activity.[5][6]
Further direct comparative studies are necessary to more definitively delineate the relative efficacies of these compounds in various pathological contexts. The data and protocols presented in this guide serve as a valuable resource for designing and interpreting experiments aimed at mitigating mitochondrial oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of the Antioxidant Response in Mitochondrial Dysfunction in Degenerative Diseases: Cross-Talk between Antioxidant Defense, Autophagy, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Mito-tempol vs. Tempol: A Comparative Guide to Their Antioxidant Activity
In the landscape of antioxidant research, Tempol (B1682022) and its mitochondria-targeted analog, Mito-tempol, have emerged as significant molecules for combating oxidative stress. This guide provides a detailed comparison of their antioxidant activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their studies.
Executive Summary
While both Tempol and this compound are potent antioxidants, their efficacy and mechanisms of action differ significantly due to this compound's specific accumulation within the mitochondria. This compound is a derivative of Tempol conjugated to a triphenylphosphonium (TPP) cation, which facilitates its targeted delivery to the mitochondria, the primary site of cellular reactive oxygen species (ROS) production.[1][2] Once inside the mitochondria, this compound is rapidly reduced to its hydroxylamine (B1172632) form, MitoTEMPOL-H.[1][3] This reduced form acts as a powerful chain-breaking antioxidant, proving more effective than this compound itself in preventing lipid peroxidation.[3][4] Although the superoxide (B77818) dismutase (SOD)-mimetic activity of this compound is comparable to that of Tempol, its reduced form, MitoTEMPOL-H, does not possess this activity.[3][4]
Mechanism of Action
Tempol primarily acts as a superoxide dismutase (SOD) mimetic, catalytically converting superoxide radicals (O₂•⁻) to hydrogen peroxide (H₂O₂), which is subsequently detoxified to water by other cellular enzymes.[5][6] It is a membrane-permeable radical scavenger that can reduce oxidative stress in various cellular compartments.[7][8]
This compound , due to its TPP cation, concentrates several hundred-fold within the mitochondrial matrix.[1][9] Inside the mitochondria, it exerts a dual antioxidant effect. Initially, it acts as an SOD mimetic similar to Tempol.[1][6] However, it is quickly reduced to MitoTEMPOL-H, which then acts as a potent chain-breaking antioxidant by donating a hydrogen atom to neutralize lipid-derived radicals.[3][10] This redox cycling between this compound and MitoTEMPOL-H allows for sustained antioxidant activity at the primary site of ROS production.[1]
Quantitative Comparison of Antioxidant Activity
The following tables summarize the comparative efficacy of this compound and Tempol from various experimental studies.
Table 1: Lipid Peroxidation Inhibition
| Compound | Assay | Model System | Key Findings | Reference |
| This compound | Thiobarbituric acid-reactive species (TBARS) | Bovine heart mitochondrial membranes | Significantly more effective than Tempol in preventing lipid peroxidation. | [3] |
| Tempol | Thiobarbituric acid-reactive species (TBARS) | Bovine heart mitochondrial membranes | Effective in preventing lipid peroxidation, but less so than this compound. | [3] |
| MitoTEMPOL-H | C11-BODIPY assay & TBARS | Phospholipid vesicles & Bovine heart mitochondrial membranes | More effective at preventing lipid peroxidation than this compound. | [3] |
Table 2: Superoxide Scavenging Activity
| Compound | Assay | Model System | Key Findings | Reference |
| This compound | Electron Paramagnetic Resonance (EPR) | In vitro | Superoxide-quenching ability was comparable to Tempol. | [3] |
| Tempol | Electron Paramagnetic Resonance (EPR) | In vitro | Superoxide-quenching ability was comparable to this compound. | [3] |
| MitoTEMPOL-H | Not specified | In vitro | No measurable SOD-mimetic activity. | [3] |
Table 3: Efficacy in Disease Models
| Compound | Disease Model | Key Findings | Reference |
| This compound | Diabetic Cardiomyopathy | Inhibited mitochondrial ROS generation, prevented intracellular oxidative stress, and improved myocardial function. | [11][12] |
| This compound | Sepsis-induced diaphragm dysfunction | Prevented sepsis-induced diaphragm weakness and mitochondrial dysfunction. | [13] |
| Tempol | Hypertensive Rats | Attenuated remodeling of the cerebral vasculature by scavenging ROS. | [14] |
| Tempol | Diabetic Nephropathy | Ameliorated mitochondrial dysfunction and improved kidney cell viability. | [15][16] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound's antioxidant activity within the mitochondria.
Caption: Experimental workflow for the TBARS assay to measure lipid peroxidation.
Experimental Protocols
Measurement of Lipid Peroxidation using TBARS Assay
Objective: To quantify lipid peroxidation in mitochondrial membranes by measuring the formation of thiobarbituric acid-reactive species (TBARS).
Materials:
-
Bovine heart mitochondrial membranes
-
Tempol and this compound
-
Hydrogen peroxide (H₂O₂)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Spectrophotometer
Procedure:
-
Prepare a suspension of bovine heart mitochondrial membranes.
-
Pre-incubate the mitochondrial membranes with either Tempol, this compound, or vehicle control for a specified time.
-
Induce lipid peroxidation by adding a solution of hydrogen peroxide.
-
Incubate the mixture at 37°C for a designated period.
-
Stop the reaction by adding a solution of TCA.
-
Add TBA reagent to the mixture.
-
Heat the samples at 95-100°C for 15-20 minutes to allow for the formation of the TBARS-malondialdehyde (MDA) adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
The concentration of TBARS is calculated using the molar extinction coefficient of the MDA-TBA adduct.
Measurement of Mitochondrial Superoxide using MitoSOX Red
Objective: To specifically detect superoxide production within the mitochondria of live cells.
Materials:
-
Live cells in culture
-
MitoSOX Red reagent
-
Tempol or this compound
-
An agent to induce mitochondrial superoxide (e.g., Antimycin A)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with Tempol, this compound, or vehicle control for a specified duration.
-
Load the cells with MitoSOX Red reagent according to the manufacturer's instructions and incubate.
-
Induce mitochondrial superoxide production by adding an appropriate stimulus (e.g., Antimycin A).
-
Wash the cells to remove excess probe.
-
Visualize and quantify the red fluorescence using a fluorescence microscope or flow cytometer. An increase in red fluorescence indicates an increase in mitochondrial superoxide levels.
Conclusion
The choice between this compound and Tempol depends on the specific research question and experimental model. For studies focused on mitigating mitochondrial-specific oxidative stress, particularly lipid peroxidation, this compound's targeted delivery and the potent chain-breaking antioxidant activity of its reduced form, MitoTEMPOL-H, make it the superior choice.[3][4] However, for investigating the effects of a general superoxide scavenger that acts throughout the cell, Tempol remains a valuable tool.[5][17] The provided data and protocols offer a foundation for designing experiments to effectively evaluate and utilize these important antioxidant compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Tempol used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Tempol, a Membrane-Permeable Radical Scavenger, Exhibits Anti-Inflammatory and Cardioprotective Effects in the Cerulein-Induced Pancreatitis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tempol, a membrane-permeable radical scavenger, reduces oxidant stress-mediated renal dysfunction and injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tempol, a super oxide dismutase mimetic, prevents cerebral vessel remodeling in hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidative Effects of Tempol on Mitochondrial Dysfunction in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antioxidant Efficacy of Mito-tempol
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial oxidative stress is a key contributor to a host of cellular pathologies, making the development and validation of mitochondria-targeted antioxidants a critical area of research. Mito-tempol, a superoxide (B77818) dismutase (SOD) mimetic targeted to the mitochondria, has emerged as a valuable tool for mitigating oxidative damage at its source. This guide provides an objective comparison of this compound's in vitro antioxidant performance against other prominent mitochondrial and non-mitochondrial antioxidants, supported by experimental data and detailed protocols.
Overview of Mitochondria-Targeted Antioxidants
Mitochondria, as the primary sites of cellular respiration, are also the main producers of reactive oxygen species (ROS). Under pathological conditions, an imbalance in ROS production and detoxification leads to mitochondrial dysfunction and cellular damage. Mitochondria-targeted antioxidants are engineered to accumulate within these organelles to neutralize ROS directly.
-
This compound: This compound consists of a piperidine (B6355638) nitroxide (TEMPOL) conjugated to a triphenylphosphonium (TPP) cation. The TPP cation facilitates its accumulation within the negatively charged mitochondrial matrix. This compound primarily acts as a superoxide dismutase (SOD) mimetic, catalyzing the dismutation of superoxide radicals into hydrogen peroxide, which is then detoxified by other cellular enzymes.[1][2] Its reduced form, this compound-H, is a potent antioxidant against lipid peroxidation.[3]
-
MitoQ: Structurally similar to this compound in its use of a TPP cation for mitochondrial targeting, MitoQ's antioxidant moiety is ubiquinone. Once inside the mitochondria, it is reduced to its active ubiquinol (B23937) form, which can neutralize a broad range of ROS and is recycled by the electron transport chain.
-
SkQ1: This antioxidant also utilizes a TPP cation for mitochondrial accumulation but features a plastoquinone (B1678516) antioxidant group.
-
N-acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (B108866) (GSH), NAC is not actively targeted to the mitochondria but has been shown to replenish mitochondrial GSH pools, thereby bolstering the organelle's natural defense mechanisms.[4][5]
-
EUK-134: A synthetic salen-manganese complex that mimics the activities of both superoxide dismutase (SOD) and catalase, offering broad-spectrum ROS scavenging.[6][7][8]
Comparative Performance Data
The following table summarizes quantitative data from various in vitro studies, comparing the antioxidant effects of this compound and its alternatives. It is important to note that experimental conditions, cell types, and stressors vary between studies, which can influence the observed efficacy.
| Antioxidant | Assay | Cell Type | Stressor | Concentration | Key Findings | Reference |
| This compound | MitoSOX | Muscle cells | Cytokines | Not specified | Ablated cytokine-induced mitochondrial superoxide generation. | [1] |
| This compound | Cell Viability | Muscle cells | Cytokines | Not specified | Prevented cytokine-induced reductions in cell width. | [1] |
| This compound | Blastocyst Formation | Porcine Embryos | In vitro culture | 0.1 µM | Increased blastocyst formation rate by ~1.5-fold. | [9] |
| This compound | Mitochondrial Superoxide | Porcine Embryos | In vitro culture | 0.1 µM | Significantly reduced mitochondrial superoxide levels. | [9] |
| This compound | Mitochondrial DNA Damage | C2C12 cells | Menadione | 50 µM | Protected mitochondrial DNA from menadione-induced damage. | |
| MitoQ | Cell Viability | Human Corneal Endothelial Cells | tert-Butyl hydroperoxide | 0.01 µM | Increased cell viability in mutant cell lines. | [10] |
| MitoQ | Mitochondrial ROS | THP-1 macrophages | H2O2 and ATP | Dose-dependent | Suppressed mitochondrial ROS generation. | [11] |
| MitoQ | IL-1β and IL-18 release | THP-1 macrophages | H2O2 and ATP | Dose-dependent | Reduced release of inflammatory cytokines. | [11] |
| SkQ1 | Cell Migration | Fibroblasts | Scratch-wound | Not specified | Stimulated cell migration under hyperglycemic conditions. | [12] |
| SkQ1 | Neutrophil Degranulation | RBL-2H3 cells | Various stimuli | Not specified | Inhibited induced degranulation. | [13] |
| NAC | GSH/GSSG Ratio | Pancreatic Rin-5F cells | High glucose/palmitic acid | 10 mM | Markedly enhanced the GSH/GSSG ratio by 20-50%. | [14] |
| NAC | Intracellular GSH | Bronchoalveolar cells | Fibrosing alveolitis | 600 mg t.i.d. (oral) | Increased intracellular total glutathione from 1.57 to 1.87 nmol/10^6 cells. | |
| NAC | Apoptosis Rate | T lymphocytes | Chronic renal failure | Not specified | Significantly decreased apoptosis rate after 24h incubation. | [15] |
| EUK-134 | Mitochondrial Superoxide | H9C2 cells | Phenylephrine | 10 µM | Significantly reduced phenylephrine-induced mitochondrial superoxide. | [7][8] |
| EUK-134 | Cell Viability | NRK-52E cells | Palmitic acid | 30 µM | Produced a significant improvement in cell viability. | [16] |
| EUK-134 | Neuronal Superoxide | Hippocampal neurons | Amyloid-β oligomers | 20 µM | Significantly decreased neuronal superoxide levels. | [17] |
Experimental Protocols
Accurate assessment of mitochondrial function and antioxidant efficacy requires robust and well-defined experimental protocols.
Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
Principle: MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. Once in the mitochondria, it is oxidized by superoxide to produce red fluorescence. The intensity of the red fluorescence is proportional to the level of mitochondrial superoxide.
Protocol:
-
Cell Preparation: Seed cells in a suitable plate or on coverslips and allow them to adhere and grow to the desired confluency.
-
Treatment: Pre-treat cells with this compound or other antioxidants for the desired duration. Induce oxidative stress with a relevant stressor.
-
Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and wash the cells once with warm buffer.
-
Load the cells with the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm buffer to remove excess probe.
-
Analysis: Immediately analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer (Excitation/Emission: ~510/580 nm).
-
Quantification: Quantify the fluorescence intensity and normalize it to a control group or a cell viability marker.
Assessment of Cell Viability (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the antioxidant for 1-2 hours. Then, add the cytotoxic agent and co-incubate for the desired time (e.g., 24 or 48 hours).
-
MTT Incubation:
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control group.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can aid in understanding and designing experiments.
Caption: Mechanism of this compound's antioxidant action.
Caption: Experimental workflow for comparing mitochondrial antioxidants.
Conclusion
This compound is a potent mitochondria-targeted antioxidant that effectively mitigates mitochondrial superoxide and its damaging downstream effects in vitro. Its performance is comparable to other targeted antioxidants like MitoQ and SkQ1, each with distinct mechanisms of action. The choice of antioxidant should be guided by the specific research question, the experimental model, and the primary ROS species of interest. This guide provides a framework for researchers to make informed decisions when selecting and validating mitochondria-targeted antioxidants for their studies.
References
- 1. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine - a safe antidote for cysteine/glutathione deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suppressors of superoxide production from mitochondrial complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitoprotective antioxidant EUK-134 stimulates fatty acid oxidation and prevents hypertrophy in H9C2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mito-TEMPO improves development competence by reducing superoxide in preimplantation porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant MitoQ increases viability of human corneal endothelial cells with congenital hereditary endothelial dystrophy-associated SLC4A11 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondria-targeted antioxidant MitoQ ameliorates experimental mouse colitis by suppressing NLRP3 inflammasome-mediated inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondria-Targeted Antioxidant SkQ1 Improves Dermal Wound Healing in Genetically Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-acetyl cysteine attenuates oxidative stress and glutathione-dependent redox imbalance caused by high glucose/high palmitic acid treatment in pancreatic Rin-5F cells | PLOS One [journals.plos.org]
- 15. Beneficial in vitro effect of N-acetyl-cysteine on oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Mito-TEMPOL Versus Other Mitochondria-Targeted Antioxidants
Mitochondrial oxidative stress is a key contributor to cellular damage and has been implicated in a wide range of pathologies. This has led to the development of mitochondria-targeted antioxidants, molecules specifically designed to accumulate within the mitochondria and neutralize reactive oxygen species (ROS) at their source. Among these, Mito-TEMPOL has been a widely used tool for researchers. However, a variety of alternatives, each with unique mechanisms and properties, are now available.
This guide provides an objective, data-driven comparison of this compound's performance against other prominent mitochondria-targeted antioxidants, including MitoQ, SkQ1, and Mito-Vitamin E, as well as related compounds like N-acetyl-L-cysteine (NAC) and EUK-134.
Mechanisms of Action: A Diverse Arsenal Against Oxidative Stress
The primary distinction between these compounds lies in their chemical nature and how they neutralize ROS. All are designed to leverage the large negative mitochondrial membrane potential for accumulation, typically by being conjugated to a lipophilic triphenylphosphonium (TPP) cation.[1][2]
-
This compound : This compound is a nitroxide-based mimetic of the enzyme superoxide (B77818) dismutase (SOD).[1][3] It directly catalyzes the dismutation of the superoxide radical (O₂•⁻) into the less reactive hydrogen peroxide (H₂O₂), which is subsequently detoxified to water by other cellular enzymes like catalase.[1][3] Upon entering the mitochondria, this compound is also reduced to its hydroxylamine (B1172632) form, this compound-H, which acts as a potent chain-breaking antioxidant by donating a hydrogen atom to quench radicals.[2][4]
-
MitoQ : Structurally, MitoQ links a ubiquinone moiety (the active component of Coenzyme Q10) to a TPP cation. Once inside the mitochondria, it is reduced to its active ubiquinol (B23937) form, MitoQH₂, which can donate electrons to neutralize lipid peroxyl radicals.[1] A key feature of MitoQ is that it is designed to be regenerated to its active form by the respiratory chain, allowing it to function as a catalytic or "rechargeable" antioxidant.[1]
-
SkQ1 : Similar to MitoQ, SkQ1 uses a TPP cation for mitochondrial targeting but features plastoquinone (B1678516) as its antioxidant component. It also possesses a "rechargeable" nature within the mitochondria. Studies suggest SkQ1 may exert its antioxidant effects at lower concentrations than MitoQ.[5]
-
Mito-Vitamin E (MitoVitE) : This molecule consists of the chromanol moiety of vitamin E attached to a TPP cation.[6] Its mechanism is primarily focused on protecting cell membranes from lipid peroxidation by reacting with lipid radicals.[6]
-
N-acetyl-L-cysteine (NAC) : NAC is a precursor to L-cysteine and, subsequently, the major endogenous antioxidant glutathione (B108866) (GSH). While not targeted via a TPP cation, it has been shown to replenish mitochondrial GSH pools, thereby bolstering the organelle's own antioxidant defenses.
-
EUK-134 : This is a synthetic salen-manganese complex that mimics the activities of both SOD and catalase, allowing it to catalytically scavenge both superoxide radicals and hydrogen peroxide. Its lipophilic nature enables it to cross cellular membranes and protect mitochondria.
Quantitative Performance Comparison
The efficacy of these antioxidants can vary significantly based on the experimental model, the type of oxidative stressor, and the specific endpoints being measured. The following tables summarize quantitative data from various comparative studies.
Table 1: Comparison of In Vitro Efficacy
| Antioxidant | Cell/Tissue Model | Stressor | Key Finding | Reference |
| This compound | H9c2 myoblasts | Doxorubicin | Significantly reduced mitochondrial oxidative stress. | |
| MitoQ | H9c2 myoblasts | Doxorubicin | Showed slightly better protective effects than SkQ1 in reducing oxidative stress. | |
| SkQ1 | In vitro study | H₂O₂/Menadione | Protective at appropriate concentrations; high levels induced cell death.[7] | [8][7] |
| This compound | In vitro study | H₂O₂/Menadione | Protective at appropriate concentrations; showed a better safety profile than SkQ1.[8][7] | [8][7] |
| MitoQ | Melanoma Cells | N/A | Reduced basal respiration and increased extracellular acidification rate (ECAR).[9] | [9] |
| This compound | Melanoma Cells | N/A | Increased ECAR but did not influence mitochondrial respiration.[9] | [9] |
| MitoVitE | Endothelial Cells | LPS/PepG | Reduced oxidative stress, NFκB activation, and interleukin secretion, similar to non-targeted Vitamin E forms.[6] | [6] |
Table 2: Comparison of In Vivo Efficacy
| Antioxidant | Animal Model | Disease/Injury Model | Key Finding | Reference |
| This compound | Mice | Ischemic Reperfusion Kidney Injury | Provided superior renal protection compared to SkQ1, with reduced injury markers and improved mitochondrial function.[7] | [7] |
| SkQ1 | Mice | Ischemic Reperfusion Kidney Injury | Reduced ROS levels but was less effective than this compound in providing renal protection.[7] | [7] |
| This compound | Mice | Polymicrobial Sepsis (CLP) | No significant long-term survival benefit was observed.[8][10] | [8][10] |
| SkQ1 | Mice | Polymicrobial Sepsis (CLP) | Exacerbated 28-day mortality by 29% compared to vehicle.[8][10] | [8][10] |
| This compound | Diabetic Mice | Diabetic Cardiomyopathy | Prevented oxidative stress, reduced cardiomyopathic changes, and improved myocardial function.[11] | [11] |
| MitoQ | Older Adults | Age-related Vascular Dysfunction | Oral supplementation improved endothelial function and reduced aortic stiffness in a clinical trial.[12] | [12] |
| This compound | Mice | BRAF-driven Melanoma / KRAS-driven Lung Cancer | Had no impact on the number of primary tumors or metastases.[13] | [13] |
| MitoQ | Mice | BRAF-driven Melanoma / KRAS-driven Lung Cancer | Had no impact on the number of primary tumors or metastases.[13] | [13] |
Signaling Pathways and Experimental Workflows
Key Experimental Protocols
Accurate assessment of antioxidant efficacy requires robust and standardized experimental protocols.
Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
-
Principle : MitoSOX Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide, but not by other ROS, to produce red fluorescence. The fluorescence intensity is proportional to the level of mitochondrial superoxide.[14]
-
Protocol :
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the stock solution to a working concentration of 2.5-5 µM in warm Hanks' Balanced Salt Solution (HBSS) or cell culture medium.
-
Remove the culture medium from cells and wash once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Measure fluorescence using a fluorescence microscope, plate reader (Ex/Em ~510/580 nm), or flow cytometer.[14][15]
-
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
-
Principle : JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms "J-aggregates" that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol :
-
Prepare a 10X JC-1 staining solution in the provided assay buffer or cell culture medium.
-
Treat cells with the experimental compounds (antioxidants, vehicle, positive control for depolarization like CCCP).
-
Add the 1X JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[14]
-
Wash the cells with assay buffer.
-
Measure the fluorescence of both the green monomers (Ex/Em ~485/530 nm) and the red J-aggregates (Ex/Em ~560/595 nm).[14]
-
Calculate the red/green fluorescence ratio to determine the relative mitochondrial membrane potential.
-
Measurement of Mitochondrial H₂O₂ (Amplex Red Assay)
-
Principle : This assay is used for measuring H₂O₂ released from isolated mitochondria. The Amplex Red reagent reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent product, resorufin.[15][16]
-
Protocol :
-
Isolate mitochondria from cells or tissues via differential centrifugation.
-
Prepare a reaction buffer (e.g., KCl, KH₂PO₄, HEPES, MgCl₂, EGTA).
-
In a fluorometer cuvette, add the reaction buffer, respiratory substrates (e.g., pyruvate, malate), HRP, and Amplex Red.[16][17]
-
Initiate the reaction by adding the isolated mitochondria (0.03–0.1 mg/ml).[16]
-
Monitor the increase in fluorescence over time at Ex/Em ~560/590 nm.
-
Calibrate the fluorescence signal with known concentrations of H₂O₂ to quantify the rate of production.[16]
-
Summary and Conclusion
The choice of a mitochondria-targeted antioxidant should be guided by the specific research question, the experimental model, and the underlying pathology.
-
This compound is a potent SOD mimetic, making it particularly suitable for models where superoxide is the primary pathogenic ROS.[1] Its safety profile appears favorable in some direct comparisons.[7]
-
MitoQ and SkQ1 offer the advantage of being "rechargeable" within the mitochondria, potentially providing sustained protection, especially against lipid peroxidation. However, their efficacy and safety can be highly context-dependent, with some studies showing no benefit or even negative outcomes in certain disease models like sepsis.[10]
-
MitoVitE is a specialized tool for combating lipid peroxidation within the mitochondrial membrane.[6]
-
NAC and EUK-134 represent broader-spectrum approaches. NAC bolsters endogenous defenses, while EUK-134 provides dual SOD and catalase mimetic activity.[14]
It is crucial for researchers to consider potential off-target effects, such as the impact of the TPP cation itself on mitochondrial respiration, particularly at higher concentrations.[18] The data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for designing and interpreting experiments aimed at mitigating mitochondrial oxidative stress. Further direct comparative studies are warranted to more definitively delineate the relative efficacies of these compounds in various pathological contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential Effects of MitoVitE, α-Tocopherol and Trolox on Oxidative Stress, Mitochondrial Function and Inflammatory Signalling Pathways in Endothelial Cells Cultured under Conditions Mimicking Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial ROS Analysis [protocols.io]
- 18. Protective Effect of Mitochondria-Targeted Antioxidants against Inflammatory Response to Lipopolysaccharide Challenge: A Review [mdpi.com]
A Head-to-Head Comparison of Mito-tempol and SkQ1: Mitochondria-Targeted Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mitochondrial medicine, the targeted delivery of antioxidants to the primary site of cellular reactive oxygen species (ROS) production represents a significant therapeutic strategy. Among the frontrunners in this class of molecules are Mito-tempol and SkQ1. Both are engineered to accumulate within the mitochondria, yet they possess distinct chemical structures and mechanisms of action that dictate their efficacy and safety profiles in various pathological contexts. This guide provides an objective, data-driven comparison of this compound and SkQ1 to inform research and drug development decisions.
At a Glance: Key Differences
| Feature | This compound | SkQ1 |
| Antioxidant Moiety | TEMPOL (piperidine nitroxide) | Plastoquinone (B1678516) |
| Targeting Moiety | Triphenylphosphonium (TPP) cation | Decyltriphenylphosphonium cation |
| Primary Mechanism | Superoxide (B77818) dismutase (SOD) mimetic, redox cycling | Direct ROS neutralization, reduction of mitochondrial membrane potential, recyclable by the respiratory chain |
| Safety Profile | Generally considered to have a good safety profile in preclinical studies.[1][2] | High concentrations have been shown to induce cell death.[1] In some models, it has been associated with increased mortality.[2] |
Chemical Structures
This compound is a synthetic compound composed of a piperidine (B6355638) nitroxide, TEMPOL, which is responsible for its antioxidant activity, linked to a triphenylphosphonium (TPP) cation.[2] This lipophilic cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the negative mitochondrial membrane potential.
SkQ1 , also known as Visomitin, consists of a plastoquinone antioxidant moiety linked to a decyltriphenylphosphonium cation.[1] Similar to this compound, the TPP group directs SkQ1 to the mitochondria.
Mechanism of Action
This compound primarily functions as a superoxide dismutase (SOD) mimetic, catalyzing the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), a less reactive species.[2] It also participates in a redox cycling process, where it can be reduced to its hydroxylamine (B1172632) form, this compound-H, which is a potent chain-breaking antioxidant.[2]
SkQ1 employs a multi-faceted approach to combat oxidative stress. It directly neutralizes ROS through its plastoquinone moiety.[1] Furthermore, it can reduce the mitochondrial membrane potential, which in turn can decrease ROS production.[1] A key feature of SkQ1 is its ability to be recycled by the mitochondrial respiratory chain, allowing it to act as a rechargeable antioxidant.[1]
Quantitative Data Comparison
The following tables summarize quantitative data from head-to-head and independent studies of this compound and SkQ1.
Table 1: In Vitro Efficacy and Cytotoxicity
| Parameter | This compound | SkQ1 | Study Context | Source |
| Effect on Cell Viability (under H₂O₂/Menadione stress) | Protective at appropriate concentrations | Protective at appropriate concentrations; high levels induced cell death | In vitro study | [1] |
| Effect on ROS Levels | Reduced ROS levels | Reduced ROS levels | In vitro and in vivo (ischemic reperfusion kidney injury) | [1] |
| Neuroprotective Effect (against glutamate-induced toxicity) | Increased cell viability and reduced LDH release (50-100 µM) | Not directly compared in the same study | SH-SY5Y cells | |
| Optimal Concentration for Oocyte Maturation | Not reported | 0.01 µM significantly enhanced maturation rate | Mouse oocytes in vitro |
Table 2: In Vivo Efficacy and Safety
| Parameter | This compound | SkQ1 | Study Context | Source |
| Renal Protection (Ischemic Reperfusion Injury) | Superior renal protection compared to SkQ1 | Less effective than this compound | Mouse model | [1] |
| 28-Day Survival (Polymicrobial Sepsis) | No significant long-term survival benefit | Exacerbated 28-day mortality by 29% | Mouse model | [2] |
| Effect on Circulating Cytokines (Sepsis) | No significant difference compared to placebo | No significant difference compared to placebo | Mouse model | |
| Effect on Organ Function Markers (Sepsis) | No significant difference compared to placebo | No significant difference compared to placebo | Mouse model | |
| Lifespan Extension | Not reported | Increased lifespan in some rodent studies | Rodent models |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Mitochondrial ROS and Cellular Damage
The following diagram illustrates the central role of mitochondrial ROS in cellular damage and the points of intervention for this compound and SkQ1.
Caption: Mitochondrial ROS production and antioxidant intervention points.
Experimental Workflow: Comparative Evaluation of Mitochondrial Antioxidants
This diagram outlines a general workflow for comparing the efficacy of mitochondria-targeted antioxidants like this compound and SkQ1.
Caption: A logical workflow for the comparative evaluation of mitochondrial antioxidants.
Detailed Experimental Protocols
Measurement of Mitochondrial Superoxide (MitoSOX Red Assay)
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and fluoresces upon oxidation by superoxide.
Protocol:
-
Cell Seeding: Plate cells in a suitable format for fluorescence microscopy or a plate reader.
-
Induce Oxidative Stress: Treat cells with an agent known to induce mitochondrial superoxide production (e.g., Antimycin A).
-
Treatment: Co-incubate cells with the stressor and various concentrations of this compound or SkQ1.
-
Staining: Remove the treatment medium and incubate cells with 5 µM MitoSOX Red in HBSS for 10-30 minutes at 37°C, protected from light.
-
Washing: Wash cells three times with warm HBSS.
-
Analysis: Measure fluorescence using a fluorescence microscope (Ex/Em ~510/580 nm) or a fluorescence plate reader.
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)
Principle: JC-1 is a ratiometric fluorescent dye that aggregates in healthy mitochondria with high membrane potential, emitting red fluorescence. In unhealthy mitochondria with low membrane potential, it remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Protocol:
-
Cell Treatment: Treat cells with the desired compounds (this compound, SkQ1, and/or a stressor).
-
Staining: Add JC-1 staining solution (typically 1-10 µg/mL) to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with an appropriate assay buffer.
-
Analysis: Measure the green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) fluorescence using a fluorescence microscope or plate reader. Calculate the red/green fluorescence ratio.
Lipid Peroxidation Assay (TBARS Assay)
Principle: This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.
Protocol:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation.
-
Reaction: Add TBA reagent to the sample and incubate at 95°C for 60 minutes.
-
Extraction: After cooling, extract the MDA-TBA adduct into an organic solvent (e.g., n-butanol).
-
Measurement: Measure the absorbance of the organic phase at 532 nm.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard.
Conclusion
Both this compound and SkQ1 are potent mitochondria-targeted antioxidants with demonstrated efficacy in mitigating oxidative stress in various preclinical models. However, direct comparative studies suggest that their performance and safety are highly context-dependent. A study on oxidative renal injury indicated that this compound may have a superior safety profile and greater therapeutic potential than SkQ1.[1] Conversely, in a sepsis model, neither compound showed a long-term survival benefit, and SkQ1 was associated with increased mortality.[2]
For researchers and drug development professionals, the choice between this compound and SkQ1 should be carefully considered based on the specific disease model and therapeutic application. The distinct mechanisms of action—SOD mimetic activity for this compound versus direct ROS scavenging and recycling for SkQ1—may confer advantages in different pathological settings. Thorough dose-response and toxicity studies within the chosen experimental system are essential to determine the optimal and safest therapeutic window for each compound.
References
Mito-TEMPOL vs. SOD Overexpression: A Comparative Guide to Mitochondrial Antioxidant Strategies
For researchers, scientists, and drug development professionals investigating mitochondrial oxidative stress, the choice between pharmacological intervention and genetic modification is a critical one. This guide provides an objective comparison of Mito-TEMPOL, a mitochondria-targeted antioxidant, and superoxide (B77818) dismutase (SOD) overexpression models, offering insights into their respective mechanisms, efficacies, and the experimental data supporting their use.
Mitochondrial reactive oxygen species (ROS), particularly superoxide (O₂⁻), are implicated in a wide array of pathologies, making the development of mitochondria-targeted antioxidants a significant area of research.[1] this compound, a synthetic compound, and the overexpression of endogenous antioxidant enzymes like SOD represent two primary strategies to combat mitochondrial oxidative stress. This guide cross-validates the effects of this compound with genetic SOD overexpression models to aid researchers in selecting the most appropriate tool for their studies.[1]
Comparative Efficacy and Cellular Effects
Both this compound and SOD overexpression have demonstrated comparable effects in mitigating mitochondrial superoxide, preserving mitochondrial function, and protecting against cell death.[1] Studies have shown that both approaches can effectively reduce oxidative stress and prevent the loss of endothelial nitric oxide caused by angiotensin II, a factor in hypertension.[2]
Here is a summary of their comparative effects on key cellular parameters:
| Parameter | This compound | SOD Overexpression | Reference |
| Mitochondrial Superoxide Levels | Directly scavenges mitochondrial superoxide. | Increases the enzymatic dismutation of superoxide. | [1] |
| Mitochondrial Calcium ([Ca2+]m) Overload | Partially blocks the increase in [Ca2+]m.[1][3] | Significantly blocks the increase in [Ca2+]m.[1] | |
| Mitochondrial Membrane Potential (ΔΨm) | Attenuates the loss of ΔΨm.[3] | Attenuates the loss of ΔΨm.[3] | |
| Apoptosis | Inhibits apoptosis.[1] | Reduces apoptosis.[1] | |
| Cell Viability | Increases cell viability under oxidative stress.[1] | Increases cell viability under oxidative stress.[1] | |
| Bax Translocation to Mitochondria | Prevents ATP-DR induced mitochondrial Bax translocation.[4] | Prevents ATP-DR induced mitochondrial Bax translocation.[4] | |
| Release of Pro-apoptotic Proteins | Requires co-administration with SOD1 overexpression to prevent release.[4] | Alone does not prevent the release of pro-apoptotic proteins.[4] |
Signaling Pathways
While both strategies target mitochondrial superoxide, their effects on downstream signaling pathways can differ. For instance, in a model of ATP depletion-recovery, SOD1 overexpression, but not this compound treatment, was found to decrease the phosphorylation of JNK and its downstream effector c-Jun.[3][4] This suggests that cytosolic ROS may play a more direct role in activating this particular signaling cascade.
Caption: Comparative signaling pathways of this compound and SOD overexpression.
Experimental Protocols
In Vitro Model of ATP Depletion-Recovery (ATP-DR)
This protocol is often used to mimic ischemia-reperfusion injury in cell culture.
-
Cell Culture: Proximal tubular epithelial cells (e.g., LLC-PK1) are cultured to confluence.
-
ATP Depletion: Cells are incubated in a glucose-free medium containing an inhibitor of mitochondrial respiration (e.g., antimycin A) for a specified period (e.g., 2 hours).
-
Recovery: The depletion medium is replaced with a standard culture medium, and cells are allowed to recover for a defined time (e.g., 1 hour).
-
Treatment: this compound is added to the medium during the depletion and/or recovery phase. For SOD overexpression models, cells are genetically modified prior to the experiment.
-
Analysis: Endpoints such as mitochondrial calcium, membrane potential, apoptosis, and protein expression are measured using techniques like fluorescence microscopy, flow cytometry, and Western blotting.[3][4]
Caption: Experimental workflow for the in vitro ATP depletion-recovery model.
In Vivo Model of Angiotensin II-Induced Hypertension
This model is used to study the role of oxidative stress in cardiovascular disease.
-
Animal Model: Mice (e.g., C57Bl/6) are used. For SOD overexpression studies, transgenic mice are utilized.
-
Induction of Hypertension: Angiotensin II is continuously infused using osmotic minipumps for a period of time (e.g., 14 days).
-
Treatment: this compound is administered, often via a separate minipump or injections.
-
Measurements: Blood pressure is monitored throughout the study. At the end of the experiment, tissues (e.g., aorta) are collected for analysis of vascular superoxide, nitric oxide production, and endothelial-dependent relaxation.[2]
Conclusion
Both this compound and SOD overexpression are valuable tools for studying and combating mitochondrial oxidative stress. This compound offers a direct, pharmacological approach to scavenge mitochondrial superoxide, mirroring many of the effects of SOD overexpression.[1] However, SOD overexpression provides a genetic model to understand the broader cellular and systemic adaptations to increased antioxidant capacity. The choice between these models will depend on the specific research question, with this compound being suitable for acute interventions and therapeutic studies, while SOD overexpression models are ideal for investigating the long-term consequences of enhanced mitochondrial antioxidant defense.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SOD1 and MitoTEMPO partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOD1 and MitoTEMPO partially prevent mitochondrial permeability transition pore opening, necrosis, and mitochondrial apoptosis after ATP depletion recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to H2O2 Reduction: Mito-TEMPO vs. Catalase Overexpression
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mitigating mitochondrial oxidative stress, the reduction of hydrogen peroxide (H₂O₂) is a critical therapeutic target. This guide provides an objective comparison of two prominent strategies: the pharmacological agent Mito-TEMPO and the genetic approach of catalase overexpression. We present a synthesis of their mechanisms, supporting experimental data, and detailed protocols to inform the selection of the most appropriate method for your research needs.
At a Glance: Mito-TEMPO vs. Catalase Overexpression
| Feature | Mito-TEMPO | Catalase Overexpression |
| Mechanism of Action | Acts as a superoxide (B77818) dismutase (SOD) mimetic, converting superoxide (O₂•⁻) to H₂O₂.[1] | Directly catalyzes the decomposition of H₂O₂ into water and oxygen.[2] |
| Primary Target | Mitochondrial Superoxide (O₂•⁻) | Hydrogen Peroxide (H₂O₂) |
| Mode of Intervention | Pharmacological (small molecule) | Genetic (gene therapy, transgenic models) |
| Temporal Control | Acute and reversible | Long-term and sustained |
| Delivery | Systemic or localized administration | Viral vectors (e.g., adenovirus, lentivirus) or germline modification |
| Potential Off-Target Effects | Potential for paradoxical pro-oxidant effects in certain contexts.[3] | Potential for disruption of H₂O₂-mediated signaling pathways.[4][5] |
Quantitative Data Comparison
The following table summarizes quantitative data from various studies investigating the efficacy of Mito-TEMPO and mitochondrial catalase overexpression in reducing oxidative stress. It is important to note that the experimental conditions, models, and specific endpoints vary between these studies, and direct comparisons should be made with caution.
| Parameter | Intervention | Model System | Key Quantitative Finding | Reference |
| Mitochondrial H₂O₂ Levels | Mito-TEMPO | Aged mouse cardiomyocytes | Reduced H₂O₂ levels in electrically stimulated old cardiomyocytes.[6] | |
| Mitochondrial H₂O₂ Production | Mitochondrial Catalase Overexpression (MCAT) | Cardiac mitochondria from MCAT mice | ~33% lower H₂O₂ generation compared to wild-type.[7] | |
| Mitochondrial Superoxide Levels | Mito-TEMPO | Cardiomyocytes from aged mice | Decreased MitoSOX density in cardiomyocyte mitochondria.[6] | |
| Oxidative DNA Damage (8-OHdG) | Mitochondrial Catalase Overexpression (MCAT) | Skeletal muscle from 26-29 month old MCAT mice | Significantly lower 8-OHdG levels compared to wild-type.[7] | |
| Lipid Peroxidation | Mito-TEMPO | Diabetic mouse hearts | Abrogated diabetes-induced protein carbonyl content.[8] | |
| Mitochondrial Respiration (RCR) | Mito-TEMPO | Mitochondria from aged mouse hearts | Improved Respiratory Control Ratio to levels similar to young mice.[6] | |
| Cell Viability under Oxidative Stress | Mitochondrial Catalase Overexpression | Insulin-producing RINm5F cells exposed to menadione | Provided protection against menadione-induced cell death.[9] | |
| Apoptosis | Mito-TEMPO | Diabetic mouse hearts | Decreased apoptosis in diabetic hearts.[8] |
Signaling Pathways and Mechanisms
Mito-TEMPO: A Superoxide Dismutase Mimetic
Mito-TEMPO is a mitochondria-targeted antioxidant that functions as a superoxide dismutase (SOD) mimetic. It accumulates in the mitochondrial matrix where it catalyzes the dismutation of superoxide radicals into hydrogen peroxide.[1] This action reduces the levels of the highly reactive superoxide anion, which can otherwise damage mitochondrial components and contribute to the formation of more potent oxidants like peroxynitrite.
References
- 1. interchim.fr [interchim.fr]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial catalase overexpressed transgenic mice are protected against lung fibrosis in part via preventing alveolar epithelial cell mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of catalase targeted to mitochondria improves neurovascular coupling responses in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolution of mitochondrial oxidant stress improves aged-cardiovascular performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial oxidative stress and mammalian healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenovirus-Mediated Delivery of Catalase to Retinal Pigment Epithelial Cells Protects Neighboring Photoreceptors from Photo-Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drexel.edu [drexel.edu]
Mito-TEMPO: A Superior Strategy for Combating Mitochondrial Oxidative Stress Compared to Non-Targeted Antioxidants
Mitochondrial-targeted antioxidant, Mito-TEMPO, demonstrates superior efficacy in mitigating cellular damage and modulating key signaling pathways compared to its non-targeted counterparts. By concentrating its therapeutic action at the primary source of intracellular reactive oxygen species (ROS), Mito-TEMPO offers a more precise and effective approach for researchers and drug development professionals investigating oxidative stress-related pathologies.
Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is a key contributor to a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. Mitochondria, the cell's powerhouses, are the primary source of endogenous ROS. Consequently, therapeutic strategies aimed at neutralizing mitochondrial ROS are of significant interest. This guide provides a comparative analysis of Mito-TEMPO, a mitochondria-targeted antioxidant, and various non-targeted antioxidants, supported by experimental data.
Mechanism of Action: Targeted vs. Broad-Spectrum Approach
Mito-TEMPO's enhanced efficacy stems from its unique chemical structure. It consists of a piperidine (B6355638) nitroxide (TEMPO), a potent superoxide (B77818) dismutase (SOD) mimetic, conjugated to a triphenylphosphonium (TPP) cation. This lipophilic cation facilitates the accumulation of Mito-TEMPO within the mitochondrial matrix, the site of highest ROS production, at concentrations several hundred-fold higher than in the cytoplasm. This targeted delivery ensures that the antioxidant is precisely where it is needed most, maximizing its therapeutic effect while minimizing off-target effects.
In contrast, non-targeted antioxidants, such as N-acetylcysteine (NAC), Vitamin C, Vitamin E, and resveratrol (B1683913), are distributed more generally throughout the cell. While they possess antioxidant properties, their diluted concentration at the site of mitochondrial ROS production often renders them less effective in preventing mitochondrial-derived cellular damage.
Comparative Efficacy: Quantitative Data
Experimental studies across various models consistently highlight the superior performance of Mito-TEMPO over non-targeted antioxidants in protecting against oxidative stress-induced damage.
| Antioxidant | Model System | Parameter Measured | Key Findings | Reference(s) |
| Mito-TEMPO | Acetaminophen-induced hepatotoxicity in mice | Plasma Alanine Aminotransferase (ALT) levels | Dose-dependently reduced plasma ALT levels, indicating significant protection against liver injury. | [1] |
| TEMPO (non-targeted) | Acetaminophen-induced hepatotoxicity in mice | Plasma Alanine Aminotransferase (ALT) levels | Did not significantly reduce plasma ALT levels at an equimolar dose to the effective Mito-TEMPO concentration. | [1] |
| Mito-TEMPO | Palmitic acid-treated neonatal rat cardiomyocytes | Mitochondrial ROS levels (MitoSOX) | Significantly negated the increase in mitochondrial ROS induced by palmitic acid. | [2] |
| N-acetylcysteine (NAC) | Palmitic acid-treated neonatal rat cardiomyocytes | Mitochondrial ROS levels (MitoSOX) | Also negated the increase in mitochondrial ROS, but Mito-TEMPO showed a more pronounced effect in reducing total ROS. | [2] |
| Mito-TEMPO | In vitro maturation of bovine oocytes | Intracellular ROS levels | Significantly reduced intracellular ROS levels in oocytes. | [3] |
| TEMPO (non-targeted) | In vitro maturation of bovine oocytes | Intracellular ROS levels | Had no significant effect on intracellular ROS levels. | [3] |
| Mito-TEMPO | Noise-induced hearing loss in rats | Auditory Brainstem Response (ABR) Threshold Shift | Significantly attenuated noise-induced auditory threshold shifts. | [4] |
| N-acetylcysteine (NAC) | Noise-induced hearing loss (human clinical trial) | Hearing threshold | Showed some protective effects, but results have been variable in clinical settings. | [5] |
| Vitamin C | Noise-induced hearing loss in guinea pigs | Hearing loss | Reduced noise-induced hearing loss. | [5] |
| Mito-TEMPO | Post-thaw human sperm | Motility, Viability, Mitochondrial Membrane Potential | Significantly improved post-thaw sperm motility, viability, and mitochondrial membrane potential. | [6] |
Signaling Pathways and Mechanisms of Action
The superiority of Mito-TEMPO is further underscored by its targeted modulation of specific cellular signaling pathways implicated in oxidative stress and cell survival.
Mito-TEMPO's Targeted Signaling Modulation
Mito-TEMPO's primary action is the scavenging of mitochondrial superoxide, which in turn influences several downstream signaling cascades. By reducing the mitochondrial ROS burden, Mito-TEMPO has been shown to:
-
Activate the PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. Mito-TEMPO can promote cell survival by activating this signaling cascade.[7]
-
Modulate the Sirt3-SOD2 Axis: Sirtuin 3 (Sirt3) is a mitochondrial deacetylase that activates superoxide dismutase 2 (SOD2), a key mitochondrial antioxidant enzyme. Mito-TEMPO has been shown to increase Sirt3 levels, thereby enhancing the endogenous mitochondrial antioxidant defense system.
-
Influence the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a master regulator of cellular antioxidant defenses. Mito-TEMPO has been shown to modulate this pathway, contributing to its protective effects.[8]
References
- 1. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Addition of MitoTEMPO to the maturation medium improves in vitro maturation competence of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Multifaceted approach to resveratrol bioactivity: Focus on antioxidant action, cell signaling and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. nrf2activators.com [nrf2activators.com]
- 8. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Mito-tempol
Mito-tempol, a mitochondria-targeted antioxidant, has demonstrated significant promise in mitigating neuronal damage in a variety of preclinical models. This guide provides a comparative analysis of this compound's neuroprotective efficacy against other agents, supported by experimental data and detailed protocols. It is intended for researchers, scientists, and professionals in drug development investigating novel therapeutic strategies for neurodegenerative diseases.
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes the quantitative data from studies evaluating the neuroprotective effects of this compound in comparison to other compounds or experimental conditions.
| Model System | Compound(s) | Concentration(s) | Key Efficacy Readout(s) | Result(s) | Reference |
| SH-SY5Y cells (glutamate-induced toxicity) | This compound | 50 µM, 100 µM | Cell Viability (MTT assay), LDH Release | This compound (100 µM) significantly increased cell viability and decreased LDH release compared to glutamate-treated cells.[1] | [1] |
| SH-SY5Y cells (glutamate-induced toxicity) | This compound | 50 µM, 100 µM | SOD Activity | This compound (100 µM) restored SOD activity to near-control levels in glutamate-exposed cells.[1] | [1] |
| SH-SY5Y cells (rotenone-induced toxicity) | This compound | 10 µM, 100 µM, 1000 µM | Cell Viability (MTT assay), ROS Levels | All concentrations of this compound significantly protected against rotenone (B1679576) toxicity and reduced ROS levels.[2] | [2] |
| Rodent model of stroke (MCAo) | Tempol (B1682022) vs. Edaravone (B1671096) | 500 nmols (i.c.v.) | Infarction Volume | Tempol reduced mean brain infarction volumes by 55%, while edaravone was ineffective.[3] | [3] |
| Rodent model of stroke (MCAo) | Tempol vs. Edaravone | 10 mM (in microdialysate) | Ischemia-induced Glutamate (B1630785) Release | Tempol significantly reduced glutamate release, whereas edaravone had no effect.[3] | [3] |
| Rat sciatic nerve crush injury | This compound (protective vs. therapeutic) | 0.7 mg/kg/day (i.p.) | Maximum Depolarization (electrophysiology) | Both protective and therapeutic this compound treatment resulted in significantly higher maximum depolarization values compared to the crush injury group.[4] | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
1. Cell Viability MTT Assay [1][5]
-
Cell Seeding: Plate SH-SY5Y neuroblastoma cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1-2 hours.[5] A vehicle control should be included.
-
Induction of Toxicity: Add the cytotoxic agent (e.g., glutamate or rotenone) to the wells (except for control wells) and co-incubate with this compound for the desired duration (e.g., 24 hours).[1]
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
2. Intracellular ROS Measurement using DCFH-DA [1][2]
-
Cell Preparation: Plate cells in a suitable format (e.g., 96-well black plates) and treat with this compound and the pro-oxidant stimulus as described for the viability assay.
-
Probe Loading: Remove the treatment medium and wash the cells with a suitable buffer (e.g., warm HBSS). Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe at a final concentration of 10 µM and incubate for 30 minutes at 37°C in the dark.
-
Measurement: After incubation, wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).
3. Western Blot Analysis for Signaling Proteins [1][5]
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., PI3K, Akt, mTOR, LC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[5] Quantify band intensities and normalize to a loading control (e.g., β-actin).[5]
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound's Neuroprotection
This compound exerts its neuroprotective effects through the modulation of key signaling pathways. A primary mechanism involves the activation of the PI3K/Akt/mTOR pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[1] By scavenging mitochondrial reactive oxygen species (ROS), this compound reduces oxidative stress, a key trigger of neuronal cell death.[1]
References
- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The neuroprotective properties of the superoxide dismutase mimetic tempol correlate with its ability to reduce pathological glutamate release in a rodent model of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant MitoTEMPO on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Assessing the Specificity of Mito-TEMPOL for Mitochondrial Superoxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mito-TEMPOL's performance against other common antioxidants, supported by experimental data, to assist in the critical evaluation of its specificity as a mitochondrial superoxide (B77818) scavenger.
Introduction
This compound is a synthetically engineered compound designed to specifically target and neutralize superoxide radicals within the mitochondria.[1] Its structure comprises a piperidine (B6355638) nitroxide (TEMPOL), which provides its antioxidant activity, conjugated to a lipophilic triphenylphosphonium (TPP⁺) cation.[2] This TPP⁺ moiety allows the molecule to cross cellular membranes and accumulate within the mitochondrial matrix, driven by the mitochondrial membrane potential.[2] Once localized, this compound functions as a superoxide dismutase (SOD) mimetic, catalytically converting the superoxide radical (O₂•⁻) into the less reactive hydrogen peroxide (H₂O₂), which is subsequently detoxified to water by other cellular enzymes like glutathione (B108866) peroxidase and catalase.[1][3] This targeted action at the primary site of reactive oxygen species (ROS) production makes this compound a valuable tool for studying mitochondrial oxidative stress.
Mechanism of Action: Targeting the Source
The primary mechanism of this compound is its role as a SOD mimetic directly within the mitochondrial matrix.[2][3] In addition to this direct catalytic activity, this compound is reduced within the mitochondria to its hydroxylamine (B1172632) form, this compound-H.[3] This reduced form acts as a potent chain-breaking antioxidant, capable of quenching other radical species.[2][3] This dual action—direct superoxide dismutation and general radical scavenging—contributes to its efficacy.
The following diagram illustrates the core mechanism of this compound's action within the mitochondrion.
Caption: this compound accumulates in the mitochondrial matrix and acts as a SOD mimetic.
Comparative Performance Data
The specificity of this compound lies in its targeted accumulation and its primary action against superoxide. To assess its performance, it is often compared with its non-targeted analog, TEMPOL, and other mitochondria-targeted antioxidants like MitoQ.
| Compound | Targeting Moiety | Primary Mechanism | Key Experimental Findings | Reference(s) |
| This compound | Triphenylphosphonium (TPP⁺) | SOD Mimetic; Scavenges O₂•⁻ | Dose-dependently reduces acetaminophen-induced liver injury.[4] More effective at preventing lipid peroxidation in mitochondrial membranes than TEMPOL.[5] Prevents high glucose-induced mitochondrial superoxide generation in cardiomyocytes.[6][7] | [4][5][6][7] |
| TEMPOL | None | SOD Mimetic | Significantly less effective at protecting against acetaminophen-induced liver injury compared to an equimolar dose of this compound.[4][8] | [4][8] |
| MitoQ | Triphenylphosphonium (TPP⁺) | Coenzyme Q10 derivative; Reduces lipid peroxidation | Functions as a recyclable antioxidant.[3] May be more effective in scenarios characterized by extensive lipid peroxidation.[3] At high concentrations, the TPP⁺ moiety can inhibit mitochondrial respiration.[3] | [3] |
| SkQ1 | Triphenylphosphonium (TPP⁺) | Plastoquinone derivative; Recyclable antioxidant | Similar to MitoQ, it is regenerated by the electron transport chain.[9][10] | [9][10] |
Experimental Protocols
Assessing the specificity of mitochondrial superoxide scavengers requires precise methodologies. The following are key experimental protocols used in the evaluation of this compound.
Protocol 1: Measurement of Mitochondrial Superoxide using MitoSOX™ Red
Principle: MitoSOX™ Red is a fluorogenic probe that selectively targets mitochondria in live cells.[3][11] Upon entering the mitochondria, it is oxidized specifically by superoxide, exhibiting red fluorescence.[3][12] The intensity of this fluorescence is proportional to the level of mitochondrial superoxide.
Methodology:
-
Cell Culture: Plate cells (e.g., H9c2 cardiomyocytes or human coronary artery endothelial cells) in a suitable format (e.g., 96-well plate, glass-bottom dish, or flask for flow cytometry).[12]
-
Induction of Oxidative Stress (Optional): Treat cells with an agent known to induce mitochondrial superoxide production (e.g., Antimycin A, high glucose, or Paraquat) for a designated time.[12]
-
Treatment: Pre-incubate a subset of cells with this compound or other antioxidants for a specified duration before or during the induction of oxidative stress.
-
MitoSOX™ Red Loading: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS).[11] Incubate the cells with 5 µM MitoSOX™ Red working solution in a buffer for 10-30 minutes at 37°C, protected from light.[3][13]
-
Washing: Gently wash the cells multiple times with a warm buffer to remove excess probe.[3]
-
Analysis: Immediately analyze the cells using one of the following methods:
-
Fluorescence Microscopy/Confocal Microscopy: Capture images to visualize the localization and intensity of the red fluorescence within the mitochondria.[12][14]
-
Flow Cytometry: Trypsinize and collect the cells. Analyze the mean fluorescence intensity of the cell population. This method allows for the quantitative analysis of a large number of cells.[12][13][14]
-
Microplate Reader: Measure the fluorescence intensity in a 96-well plate format for high-throughput screening.[11]
-
Protocol 2: Aconitase Activity Assay (Indirect Measurement)
Principle: Aconitase is an enzyme present in the mitochondrial matrix that is particularly sensitive to inactivation by superoxide.[15] A reduction in its enzymatic activity can, therefore, serve as an indirect marker of increased mitochondrial superoxide levels.[15]
Methodology:
-
Sample Preparation: Isolate mitochondria from cells or tissues following experimental treatments.
-
Aconitase Activity Measurement: Measure the enzymatic activity of aconitase spectrophotometrically by monitoring the conversion of citrate (B86180) to isocitrate, which is coupled to the reduction of NADP⁺ to NADPH by isocitrate dehydrogenase. The rate of NADPH formation is measured as an increase in absorbance at 340 nm.
-
Data Analysis: Compare the aconitase activity in samples from treated groups (e.g., sepsis-induced) with and without this compound administration to control groups. A preservation of aconitase activity in the this compound group indicates successful scavenging of mitochondrial superoxide.[15]
Experimental and Logical Workflow
The following diagram outlines a typical workflow for comparing the efficacy of various mitochondria-targeted antioxidants.
Caption: A logical workflow for the comparative evaluation of mitochondrial antioxidants.
Conclusion
This compound demonstrates significant specificity for mitochondrial superoxide due to its targeted accumulation within the mitochondrial matrix and its SOD mimetic activity.[1][15] Experimental evidence consistently shows its superiority over non-targeted analogs like TEMPOL in mitigating mitochondrial oxidative stress.[4][8] When compared to other mitochondria-targeted antioxidants such as MitoQ, the choice often depends on the specific pathological context; this compound is particularly advantageous in models where superoxide is the primary driver of damage, whereas MitoQ may be more effective against broad lipid peroxidation.[3] The provided protocols and workflows offer a robust framework for researchers to further investigate and validate the efficacy of this compound in their specific experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sm.unife.it [sm.unife.it]
- 12. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Mitochondrial Redox Status by Flow Cytometric Methods: Vascular Response to Fluid Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous detection of apoptosis and mitochondrial superoxide production in live cells by flow cytometry and confocal microscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
literature review comparing Mito-tempol and N-acetyl-L-cysteine (NAC)
A Comprehensive Review of Mito-tempol and N-acetyl-L-cysteine (NAC) in Oxidative Stress Mitigation
Mitochondrial oxidative stress is a key contributor to a wide array of pathologies, making the development and characterization of effective antioxidants a critical research focus. This guide provides an objective comparison of two prominent antioxidants, the mitochondria-targeted superoxide (B77818) dismutase (SOD) mimetic this compound, and the glutathione (B108866) precursor N-acetyl-L-cysteine (NAC). We present a synthesis of their mechanisms, comparative experimental data, detailed experimental protocols, and visualizations of relevant signaling pathways to assist researchers, scientists, and drug development professionals in selecting the most appropriate tool for their studies.
This compound: This compound is a member of the TEMPOL family, a group of nitroxide-based SOD mimetics.[1] It is chemically conjugated to a triphenylphosphonium (TPP) cation, which leverages the negative mitochondrial membrane potential to facilitate its accumulation within the mitochondrial matrix.[1] Once inside, this compound directly catalyzes the dismutation of superoxide into hydrogen peroxide or oxygen.[2][3] Its reduced form, MitoTEMPOL-H, is a potent inhibitor of lipid peroxidation.[1][4] This targeted action allows this compound to neutralize reactive oxygen species (ROS) directly at their primary site of production.[1]
N-acetyl-L-cysteine (NAC): NAC is an acetylated variant of the amino acid L-cysteine.[5] Its primary antioxidant role is indirect; it serves as a precursor for L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[5][6][7] By replenishing cellular and specifically mitochondrial GSH pools, NAC bolsters the cell's endogenous antioxidant defenses.[1][5] Recent studies also indicate that NAC-derived cysteine can be desulfurated to produce hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species within the mitochondria, which contribute to its rapid antioxidant effects.[8][9] While not possessing a specific targeting moiety like this compound's TPP cation, NAC effectively supports mitochondrial antioxidant capacity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Experimentally Confirming the Mechanism of Action of Mito-tempol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mito-tempol's performance with other mitochondrial-targeted antioxidants, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings in your own research.
Understanding this compound's Mechanism of Action
This compound is a synthetically engineered compound designed to specifically target and neutralize reactive oxygen species (ROS) within the mitochondria.[1] Its structure comprises a piperidine (B6355638) nitroxide, TEMPOL, which provides its antioxidant capacity, linked to a lipophilic triphenylphosphonium (TPP⁺) cation.[1][2] This TPP⁺ moiety allows this compound to readily cross cellular membranes and accumulate within the mitochondrial matrix, driven by the organelle's negative membrane potential.[1][2]
Once localized within the mitochondria, this compound exhibits a dual antioxidant mechanism:
-
Superoxide (B77818) Dismutase (SOD) Mimetic Activity: this compound directly catalyzes the dismutation of superoxide (O₂⁻), a primary and highly damaging ROS produced during mitochondrial respiration, into the less reactive hydrogen peroxide (H₂O₂).[1][3]
-
Redox Cycling: Within the mitochondria, this compound is rapidly reduced to its hydroxylamine (B1172632) form, MitoTEMPOL-H.[1][4] This reduced form acts as a potent chain-breaking antioxidant, donating a hydrogen atom to quench other radical species. In the process, it is oxidized back to this compound, allowing for a continuous cycle of ROS scavenging.[1][4]
This targeted approach significantly enhances its efficacy in mitigating mitochondrial oxidative stress, a key contributor to a wide array of pathologies.[1]
Visualizing the Mechanism and Experimental Workflow
Caption: Mechanism of this compound's antioxidant activity within the mitochondrion.
Comparative Analysis: this compound vs. Alternatives
While this compound is a potent mitochondrial antioxidant, several alternatives with distinct mechanisms are available. This section compares this compound with two other well-characterized mitochondria-targeted antioxidants: MitoQ and SkQ1.
MitoQ: A Ubiquinone-Based Antioxidant
MitoQ consists of a ubiquinone moiety, the active component of Coenzyme Q10, attached to a TPP⁺ cation.[5][6] Once inside the mitochondria, it is reduced to its active ubiquinol (B23937) form, which can then neutralize a broad range of ROS. A key feature of MitoQ is its ability to be regenerated by the electron transport chain, allowing it to act as a catalytic antioxidant.[7]
Caption: Mechanism of action of the recyclable antioxidant MitoQ.
SkQ1: A Plastoquinone-Based Antioxidant
Similar to MitoQ, SkQ1 utilizes a TPP⁺ cation for mitochondrial targeting but features a plastoquinone (B1678516) antioxidant moiety derived from plant chloroplasts.[5] Its mechanism involves direct ROS scavenging and a potential mild uncoupling effect on the mitochondrial membrane, which can reduce ROS production.[1]
Caption: Dual mechanism of action of the mitochondria-targeted antioxidant SkQ1.
Quantitative Performance Comparison
The following tables summarize quantitative data from various studies, providing a comparative overview of the efficacy of this compound and its alternatives.
Table 1: Reduction of Mitochondrial Superoxide
| Compound | Cell/Animal Model | Stressor | Concentration/Dose | % Reduction in Mitochondrial ROS (vs. Stressed Control) | Reference |
| This compound | Cultured cardiomyocytes | High glucose (30 mmol/l) | 25 nmol/l | Significant inhibition | [8] |
| This compound | Mouse heart | Burn injury | 1 mg/kg | 85% reduction in mitochondrial H₂O₂ | [9] |
| This compound | Rat cochlea | Noise exposure | 1 mg/kg | Significantly attenuated DHE fluorescence | [10] |
| MitoQ | H9c2 myoblasts | Doxorubicin | 1 µM | Significantly reduced mitochondrial oxidative stress | [5] |
| SkQ1 | H9c2 myoblasts | Doxorubicin | 1 µM | Significantly reduced mitochondrial oxidative stress | [5] |
Table 2: Effects on Mitochondrial Function
| Compound | Parameter | Cell/Animal Model | Effect | Reference |
| This compound | Mitochondrial Respiration | Mouse diaphragm (sepsis model) | Prevented sepsis-induced reductions in state 3 oxygen consumption and RCR | [11] |
| This compound | Mitochondrial Membrane Potential | Mouse heart (5-fluorouracil-induced cardiotoxicity) | Significantly raised the mitochondrial membrane potential compared to the 5-FU group | [12] |
| This compound | ATP Production | Mouse diaphragm (sepsis model) | Increased ATP production rates compared to the CLP septic animals | [11] |
| MitoQ | Mitochondrial Respiration | Myoblasts (palmitate-induced stress) | Markedly inhibited mitochondrial respiration | [6] |
| SkQ1 | Mitochondrial Membrane Potential | Rat model of post-traumatic osteoarthritis | Effectively preserved mitochondrial membrane potential | [13] |
Table 3: Comparison with Non-Targeted Antioxidant (TEMPOL)
| Compound | Parameter | Animal Model | Dose | Efficacy Comparison | Reference |
| This compound | Blood Pressure | Angiotensin II-induced hypertension in mice | Low dose | Attenuated hypertension | [14] |
| TEMPOL | Blood Pressure | Angiotensin II-induced hypertension in mice | Similar low dose | Not effective | [14] |
| This compound | Liver Injury | Acetaminophen-induced hepatotoxicity in mice | 20 mg/kg | Dramatic protection | [15] |
| TEMPOL | Liver Injury | Acetaminophen-induced hepatotoxicity in mice | Molar equivalent to 20 mg/kg this compound | Did not significantly reduce hepatotoxicity | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments to confirm the mechanism of action of this compound.
Measurement of Mitochondrial Superoxide using MitoSOX Red
Principle: MitoSOX Red is a cell-permeant fluorogenic dye that selectively targets mitochondria. Once in the mitochondria, it is oxidized by superoxide to a red fluorescent product that intercalates with mitochondrial DNA. The intensity of the red fluorescence is proportional to the level of mitochondrial superoxide.[3][16]
Protocol:
-
Cell Preparation: Plate cells in a suitable culture vessel for fluorescence microscopy or flow cytometry.
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Aliquot and store at -20°C to -80°C, protected from light.
-
Immediately before use, dilute the stock solution in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) to a final working concentration of 1-5 µM.
-
-
Staining:
-
Remove the culture medium and wash the cells once with pre-warmed buffer.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with warm buffer to remove excess probe.
-
Treatment: Add this compound or vehicle control to the cells and incubate for the desired duration. An inducer of mitochondrial superoxide (e.g., Antimycin A) can be added to stimulate ROS production.
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with excitation/emission wavelengths of approximately 510/580 nm.
-
Flow Cytometry: Resuspend the cells and analyze using a flow cytometer with appropriate laser and filter settings for red fluorescence.
-
Assessment of Mitochondrial Membrane Potential using JC-1
Principle: JC-1 is a ratiometric, lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Protocol:
-
Cell Preparation: Culture cells in a suitable plate or on coverslips.
-
JC-1 Staining Solution: Prepare a working solution of JC-1 (typically 1-10 µM) in cell culture medium.
-
Staining:
-
Remove the culture medium and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C.
-
-
Washing: Discard the staining solution and wash the cells with an appropriate assay buffer.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of live cells in real-time, providing a profile of mitochondrial respiration. The "Mito Stress Test" involves the sequential injection of mitochondrial inhibitors to dissect key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, proton leak, and maximal respiration.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.
-
Assay Medium: On the day of the assay, replace the culture medium with a specialized Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for one hour.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C.
-
Inhibitor Loading: Load the hydrated sensor cartridge with the mitochondrial inhibitors (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) at optimized concentrations.
-
Assay Execution: Calibrate the Seahorse XF Analyzer and then replace the calibrant plate with the cell culture plate. The instrument will measure basal OCR before sequentially injecting the inhibitors and measuring the OCR after each injection.
-
Data Analysis: The Seahorse software calculates the key parameters of mitochondrial respiration based on the changes in OCR after each inhibitor injection.
Conclusion
This compound is a potent, mitochondria-targeted antioxidant with a well-defined mechanism of action centered on its SOD mimetic activity and redox cycling. The experimental protocols detailed in this guide provide a robust framework for researchers to independently verify its efficacy and explore its therapeutic potential. When selecting a mitochondrial antioxidant, it is crucial to consider the specific experimental context, as alternatives like MitoQ and SkQ1 offer different mechanisms and may be more suitable for certain applications. The comparative data presented here should serve as a valuable resource for making an informed decision for your research needs.
References
- 1. SkQ - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. sg.mitoq.com [sg.mitoq.com]
- 4. Antioxidant properties of MitoTEMPOL and its hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MitoTEMPOL, a mitochondrial targeted antioxidant, prevents sepsis-induced diaphragm dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardioprotective potential of mitochondria-targeted antioxidant, mito-TEMPO, in 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mitochondrial Targeting Drug SkQ1 Attenuates the Progression of Post- Traumatic Osteoarthritis through Suppression of Mitochondrial Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Overview of MitoQ on prevention and management of cardiometabolic diseases: a scoping review [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mito-TEMPOL
Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Mito-TEMPOL, a mitochondria-targeted antioxidant. Adherence to these protocols is essential for minimizing environmental impact and maintaining a safe laboratory environment.
While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to handle its disposal with the same diligence as any other laboratory chemical.[1][2] All disposal activities must comply with federal, state, and local environmental regulations.[1]
Key Disposal Principles
The cornerstone of proper this compound disposal lies in waste minimization, appropriate segregation, and disposal through your institution's Environmental Health and Safety (EHS) program.[2] Under no circumstances should this compound or its solutions be disposed of down the drain unless explicitly permitted by your institution's EHS office.[2]
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste with care, despite its non-hazardous classification.[2]
-
Segregate waste into two distinct streams: solid this compound waste and liquid waste containing this compound.[2]
-
Crucially, do not mix this compound waste with incompatible materials. This includes strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents, to avert any potential hazardous chemical reactions.[2]
2. Containerization:
-
Use designated, leak-proof, and clearly labeled waste containers for all this compound waste.[2]
-
The container material must be compatible with the chemical. For solid waste, a securely sealed plastic container is suitable.[2]
-
Keep waste containers closed at all times, except when actively adding waste.[2]
3. Labeling:
-
Properly label each waste container with the full chemical name: "this compound".[2]
-
Clearly indicate the physical state of the waste (e.g., "solid" or "in solution with [solvent name]").[2]
-
Include the approximate quantity of the waste and the date the first item of waste was added to the container.[2]
4. Storage:
-
Store the this compound waste container in a designated satellite accumulation area (SAA) within the laboratory.[2]
-
The SAA should be located at or near the point of waste generation and away from high-traffic areas.[2]
-
Employ secondary containment, such as a spill tray, to mitigate the spread of any potential leaks.[2]
5. Disposal Request:
-
Once a waste container is full, or if you have no further use for it, arrange for its disposal through your institution's EHS department.[2]
Spill Management Protocol
In the event of a this compound spill, the following procedures should be immediately implemented:
| Step | Action |
| 1. Evacuate | Evacuate all non-essential personnel from the immediate spill area. |
| 2. PPE | Ensure you are wearing full personal protective equipment (PPE), including a lab coat, safety goggles with side-shields, and gloves. For a powder spill, a respirator is also required.[1] |
| 3. Containment | Prevent further leakage or spillage if it is safe to do so.[1] |
| 4. Absorption | For liquid spills, absorb the material with a non-combustible, absorbent material such as diatomite or universal binders. For solid spills, carefully sweep or scoop the material to avoid creating dust.[1] |
| 5. Decontamination | Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1] |
| 6. Collection | Collect all contaminated materials in a sealed container for proper disposal.[1] |
Visual Guide to this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mito-tempol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Mito-tempol, a mitochondria-targeted antioxidant. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your experiments. While this compound is not classified as a hazardous substance or mixture, standard laboratory best practices for chemical handling should always be observed.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to ensure handler safety when working with this compound in both solid and liquid forms.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from potential splashes or aerosols.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the compound.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | Recommended when working with the solid form to avoid inhalation of dust, or when adequate ventilation is not available.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound, from initial receipt to final disposal, is crucial for laboratory safety and experimental consistency. The following workflow diagram outlines the key procedural steps.
Experimental Protocol: Safe Handling and Preparation of this compound Stock Solution
This protocol details the step-by-step procedure for safely handling this compound powder and preparing a stock solution.
Materials:
-
This compound (solid form)
-
Appropriate solvent (e.g., water, DMSO, ethanol)
-
Personal Protective Equipment (as specified in the table above)
-
Chemical fume hood or ventilated enclosure
-
Analytical balance
-
Spatula
-
Conical tubes or appropriate vials
-
Vortex mixer
Procedure:
-
Preparation: Ensure an accessible safety shower and eye wash station are available.[3] Don all required personal protective equipment: lab coat, safety goggles with side-shields, and gloves.[1]
-
Use of Ventilated Enclosure: Perform all manipulations of solid this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.[1]
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder using an analytical balance. Use a clean spatula for transfer and avoid creating dust.[1]
-
Solubilization: Add the appropriate volume of solvent to the vessel containing the this compound powder.[1] Cap the container securely.
-
Mixing: Mix the solution using a vortex mixer until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[1]
-
Storage of Stock Solution: For long-term use, store the stock solution at -20°C.[1] Some sources suggest that solutions can be stored at -80°C for up to a year.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] this compound is air and light sensitive; therefore, store in the dark.[1]
Solubility Data:
| Solvent | Solubility |
| Water | Up to 100 mM[1] |
| DMSO | 50 mg/ml[1][4] |
| Ethanol | 50 mg/ml[1][4] |
| DMF | 50 mg/ml[4] |
| PBS (pH 7.2) | 10 mg/ml[4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate personnel from the immediate area.[1]
-
Ensure you are wearing full personal protective equipment, including a respirator if dealing with a powder spill.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For liquid spills, absorb with a non-combustible, absorbent material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[1]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials in a sealed container for proper disposal.[1]
Waste Disposal:
-
Segregation: Although not classified as hazardous, treat this compound waste with care.[2] Segregate solid this compound waste from liquid waste.[2] Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, strong oxidizing agents, or strong reducing agents.[2]
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container.[2] The container should be kept closed except when adding waste.[2]
-
Labeling: Label the waste container with the full chemical name "this compound," indicate the physical state (solid or in solution with the solvent name), the approximate quantity, and the date the first waste was added.[2]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[2]
-
Disposal Request: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[2] Do not allow the product to enter drains or water courses.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
